molecular formula C24H24N2O4S2 B12416105 DBCO-S-S-acid

DBCO-S-S-acid

Cat. No.: B12416105
M. Wt: 468.6 g/mol
InChI Key: PEZSNNGHQIWOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-S-S-acid is a useful research compound. Its molecular formula is C24H24N2O4S2 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H24N2O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C24H24N2O4S2/c27-22(25-14-16-32-31-15-13-24(29)30)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30)

InChI Key

PEZSNNGHQIWOEV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCSSCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-S-S-acid: A Cleavable Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-acid is a heterobifunctional, cleavable crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs). Its unique architecture, featuring a dibenzocyclooctyne (DBCO) group, a reducible disulfide bond (-S-S-), and a terminal carboxylic acid (-COOH), provides a versatile platform for the precise assembly of complex bioconjugates.

The DBCO moiety facilitates copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling the highly efficient and bioorthogonal ligation of azide-modified molecules. The disulfide bond serves as a cleavable trigger, designed to remain stable in the extracellular environment while being susceptible to the reducing conditions found within the cytoplasm of cells. The terminal carboxylic acid allows for the covalent attachment to amine-containing biomolecules, such as antibodies or proteins, through the formation of a stable amide bond. This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of this compound.

Core Technical Specifications

A summary of the key quantitative and qualitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₄H₂₄N₂O₄S₂N/A
Molecular Weight 468.59 g/mol N/A
CAS Number 2749426-25-1N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMFN/A
Purity Typically >95%N/A
Storage -20°C, protect from light and moistureN/A
Reactive Groups Dibenzocyclooctyne (DBCO), Carboxylic AcidN/A
Cleavage Moiety Disulfide Bond (-S-S-)N/A

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Activation of this compound Carboxylic Acid with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid of this compound to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or MES Buffer (pH 6.0)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Freshly prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 100 mM.

  • Activation Reaction:

    • In a reaction vial, add the desired molar equivalents of this compound solution.

    • Add 1.2 equivalents of EDC and 1.5 equivalents of NHS (or sulfo-NHS) to the this compound solution.

    • Mix the reaction thoroughly and incubate at room temperature for 15-60 minutes.

  • Conjugation to Amine-Containing Molecule:

    • Immediately use the activated DBCO-S-S-NHS ester solution for the subsequent conjugation reaction with the amine-containing biomolecule (e.g., antibody).

Diagram of Activation Chemistry:

G Activation of this compound DBCO_SS_Acid DBCO-S-S-COOH Activated_Ester DBCO-S-S-NHS DBCO_SS_Acid->Activated_Ester + EDC, NHS EDC EDC NHS NHS

Caption: Activation of the carboxylic acid on this compound using EDC and NHS to form a reactive NHS ester.

Conjugation of Activated this compound to an Antibody

This protocol outlines the conjugation of the activated DBCO-S-S-NHS ester to the lysine residues of an antibody.

Materials:

  • Activated DBCO-S-S-NHS ester solution (from Protocol 3.1)

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Conjugation Reaction:

    • Add the activated DBCO-S-S-NHS ester solution to the antibody solution. The molar ratio of the linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically starting with a 5-20 fold molar excess of the linker.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the DBCO-functionalized antibody from excess linker and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the conjugated antibody using a protein assay (e.g., BCA) and the degree of labeling (DOL) by UV-Vis spectroscopy, measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-functionalized antibody and an azide-containing payload.

Materials:

  • DBCO-functionalized antibody (from Protocol 3.2)

  • Azide-modified payload (e.g., a cytotoxic drug) dissolved in a compatible solvent (e.g., DMSO).

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., HIC or SEC)

Procedure:

  • SPAAC Reaction:

    • Add the azide-modified payload to the solution of the DBCO-functionalized antibody. A 2-5 fold molar excess of the azide payload over the DBCO groups is typically used.

    • Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle agitation. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) to remove the unreacted payload and other impurities. Hydrophobic interaction chromatography (HIC) is often used to separate ADCs with different DARs. Size-exclusion chromatography (SEC) can be used to remove aggregates.[1]

  • Characterization:

    • Characterize the final ADC for purity, DAR, and aggregation using techniques such as HIC, SEC, and mass spectrometry.

Diagram of the Overall Conjugation Workflow:

G This compound ADC Synthesis Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Payload Ligation (SPAAC) DBCO_Acid DBCO-S-S-COOH Activated_DBCO DBCO-S-S-NHS DBCO_Acid->Activated_DBCO EDC, NHS DBCO_Antibody Antibody-NH-CO-S-S-DBCO Activated_DBCO->DBCO_Antibody + Antibody Antibody Antibody-NH2 ADC Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC Azide_Payload Azide-Payload Azide_Payload->ADC

Caption: A three-step workflow for synthesizing an ADC using this compound.

In Vitro Cleavage of the Disulfide Bond

This protocol describes a method to assess the cleavage of the disulfide bond in the this compound linker in the presence of a reducing agent like glutathione (GSH).

Materials:

  • Antibody-drug conjugate (ADC) synthesized with this compound linker.

  • Glutathione (GSH)

  • Reaction Buffer: PBS, pH 7.4

  • Analysis equipment (e.g., HPLC, LC-MS, SDS-PAGE)

Procedure:

  • Cleavage Reaction:

    • Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

    • Add a freshly prepared solution of GSH to the ADC solution to a final concentration of 1-10 mM to mimic intracellular reducing conditions.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 3, 6, 12, 24 hours), take aliquots of the reaction mixture.

    • Analyze the aliquots to quantify the amount of released payload and remaining intact ADC. This can be done by reverse-phase HPLC to separate the released drug from the ADC, or by LC-MS to identify the different species. SDS-PAGE under non-reducing and reducing conditions can also visualize the cleavage.

  • Data Analysis:

    • Plot the percentage of cleaved ADC over time to determine the cleavage kinetics (e.g., half-life) of the disulfide linker under the tested conditions.

Quantitative Data on Disulfide Cleavage: While specific kinetic data for this compound is not readily available in the public domain, studies on similar disulfide-linked conjugates provide valuable insights. For instance, a study on an oligonucleotide-cholesterol conjugate with a disulfide linker showed that after 3 hours of incubation at 37°C in a buffer containing 5 mM GSH (mimicking cytosolic concentration), approximately 50% of the disulfide bonds were cleaved.[2] The rate of cleavage can be influenced by steric hindrance around the disulfide bond.

ParameterConditionResultReference
Disulfide Cleavage 5 mM Glutathione, 37°C~50% cleavage after 3 hours[2]

Intracellular Drug Release Mechanism and Signaling Pathway

The efficacy of an ADC constructed with a cleavable linker like this compound relies on the selective release of the cytotoxic payload within the target cancer cells.

Diagram of Intracellular Drug Release:

G Intracellular Drug Release Pathway of a Disulfide-Linked ADC cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (ADC) Target_Cell Target Cell ADC->Target_Cell 1. Binding to Antigen Endosome Endosome Target_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Payload Released Payload Lysosome->Released_Payload 4. Disulfide Cleavage (High GSH) Cellular_Target Cellular Target (e.g., DNA, Tubulin) Released_Payload->Cellular_Target 5. Binds to Target Apoptosis Apoptosis Cellular_Target->Apoptosis 6. Induces Cell Death

References

An In-depth Technical Guide to DBCO-S-S-acid: A Cleavable Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-S-S-acid, a heterobifunctional, cleavable crosslinker integral to the development of advanced bioconjugates, particularly in the field of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, properties, a representative synthesis protocol, and its application in creating targeted therapeutics.

Core Concepts: Chemical Structure and Properties

This compound is a sophisticated chemical entity designed with three key functional components:

  • A Dibenzocyclooctyne (DBCO) group: This strained alkyne is the reactive handle for copper-free click chemistry, enabling highly specific and bioorthogonal conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]

  • A Disulfide (-S-S-) bond : This bond serves as a cleavable element. It remains stable in the oxidative environment of the bloodstream but is efficiently cleaved in the reducing intracellular environment, where concentrations of glutathione (GSH) are significantly higher.[][] This targeted cleavage is crucial for the site-specific release of conjugated payloads.

  • A Carboxylic acid (-COOH) group: This terminal acid provides a versatile point of attachment. It can be readily activated, typically to an N-hydroxysuccinimide (NHS) ester, for covalent linkage to primary amines on biomolecules like antibodies.[]

The strategic combination of these groups allows for the precise and stable linkage of a payload to a targeting moiety, with a built-in mechanism for payload release upon cellular internalization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and executing conjugation experiments.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₄N₂O₄S₂
Molecular Weight 468.59 g/mol
CAS Number 2749426-25-1
Appearance SolidN/A
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, in the dark

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is valuable for custom modifications. The following section outlines a representative, multi-step synthetic protocol adapted from procedures for structurally analogous compounds. This process involves the formation of an amine-containing disulfide acid precursor followed by its reaction with an activated DBCO moiety.

Experimental Protocol: Representative Synthesis

Objective: To synthesize this compound.

Materials:

  • DBCO-NHS ester

  • Amine-disulfide-acid precursor (e.g., a compound with a primary amine at one end and a carboxylic acid at the other, separated by a disulfide bridge)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diisopropylethylamine (DIEA)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve equimolar amounts of DBCO-NHS ester and the amine-disulfide-acid precursor in a 4:1 mixture of DCM:MeOH.

  • Base Addition: Add 2 molar equivalents of DIEA to the reaction mixture to act as a base, facilitating the amide bond formation.

  • Reaction: Stir the mixture for 2-4 hours at room temperature under an inert atmosphere (e.g., Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove all volatile solvents using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR and mass spectrometry.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Purification DBCO-NHS DBCO-NHS Ester DBCO-SS-Acid_crude Crude this compound DBCO-NHS->DBCO-SS-Acid_crude DIEA, DCM/MeOH Amine-SS-Acid Amine-Disulfide-Acid Precursor Amine-SS-Acid->DBCO-SS-Acid_crude Silica Silica Gel Chromatography DBCO-SS-Acid_crude->Silica DBCO-SS-Acid_pure Pure this compound Silica->DBCO-SS-Acid_pure

A simplified workflow for the synthesis of this compound.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a premier tool for constructing ADCs. The general workflow involves a two-stage conjugation strategy: first, linking the this compound to a primary amine on the antibody, and second, "clicking" an azide-modified cytotoxic payload to the DBCO-functionalized antibody.

Experimental Protocol: Two-Stage ADC Synthesis

Objective: To conjugate an azide-modified payload to a monoclonal antibody (mAb) using this compound as the linker.

Part 1: Antibody Activation with DBCO-S-S-NHS Ester

  • Linker Activation: Convert this compound to its amine-reactive NHS ester (DBCO-S-S-NHS) using standard carbodiimide chemistry (e.g., EDC and NHS).

  • Antibody Preparation: Prepare the mAb at a concentration of 1-5 mg/mL in an amine-free buffer, such as PBS, pH 7.4.

  • Activation Reaction: Add a 10- to 20-fold molar excess of freshly prepared DBCO-S-S-NHS (dissolved in DMSO) to the antibody solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted DBCO-S-S-NHS linker via a desalting column or buffer exchange into fresh PBS.

Part 2: Copper-Free Click Reaction

  • Payload Addition: Add the azide-modified cytotoxic payload to the purified DBCO-functionalized antibody. A 2- to 4-fold molar excess of the payload is typically used.

  • Click Reaction Incubation: Incubate the mixture overnight at 4°C or for 2-4 hours at 37°C to facilitate the SPAAC reaction.

  • Final Purification: Purify the final ADC product to remove any unreacted payload using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and level of aggregation using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

G cluster_0 Stage 1: Antibody Activation cluster_1 Stage 2: Click Conjugation mAb Antibody (mAb) Activated_mAb DBCO-S-S-mAb mAb->Activated_mAb Amine Coupling Linker DBCO-S-S-NHS Linker->Activated_mAb ADC Final ADC Activated_mAb->ADC SPAAC 'Click' Payload Azide-Payload Payload->ADC

Workflow for the two-stage synthesis of an ADC using this compound.
Quantitative Performance Metrics

Achieving an optimal and consistent Drug-to-Antibody Ratio (DAR) is critical for the therapeutic efficacy and safety of an ADC. While the precise DAR depends on the specific antibody, payload, and reaction conditions, the following table presents representative data for ADCs constructed with related DBCO and disulfide linkers.

ParameterTypical Value / ObservationReference(s)
Molar Excess (Linker:Ab) 10-30 fold
Molar Excess (Payload:Ab) 2-4 foldN/A
Achieved Average DAR ~2-8 (A DAR of ~4 is often targeted)
Cleavage Condition Intracellular reducing environment (e.g., 1-10 mM Glutathione)
Comparative Tumor Delivery ADCs with sterically hindered disulfides (e.g., dimethyl) can show >2x payload delivery vs. less hindered versions (e.g., 42.1 vs 19.1 nmol/L)N/A

Mechanism of Action: From Systemic Circulation to Cellular Target

The therapeutic strategy of an ADC synthesized with this compound relies on a sequence of highly specific biological events. The diagram below illustrates the mechanism of action for an ADC carrying a microtubule inhibitor payload.

G cluster_0 Systemic Circulation cluster_1 Target Cancer Cell cluster_2 Cytotoxic Effect ADC_circ ADC Stable in Bloodstream (Disulfide Intact) Receptor Tumor Antigen (Receptor) ADC_circ->Receptor Targeting ADC_bound ADC Binds Receptor Receptor->ADC_bound Endosome Endocytosis & Endosome Formation ADC_bound->Endosome Lysosome Lysosomal Trafficking Endosome->Lysosome Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage Payload_release Payload Released Cleavage->Payload_release Tubulin Microtubule Polymerization Payload_release->Tubulin Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis Disruption

Mechanism of action for an ADC with a cleavable disulfide linker.

Pathway Description:

  • Circulation & Targeting: The intact ADC circulates systemically. The disulfide linker is stable in the oxidative environment of the blood. The antibody component directs the ADC to cancer cells expressing the specific target antigen on their surface.

  • Internalization: Upon binding to the antigen, the ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • Intracellular Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.

  • Linker Cleavage: Inside the cell, the high concentration of reducing agents, primarily glutathione (GSH), cleaves the disulfide bond in the linker.

  • Payload Release & Action: The active cytotoxic payload (e.g., a microtubule inhibitor) is released into the cytoplasm. It then binds to its intracellular target (e.g., tubulin), disrupting essential cellular processes like microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Conclusion

This compound is a powerful and versatile tool in modern bioconjugation. Its trifunctional design enables the robust synthesis of cleavable ADCs through a combination of classic amine chemistry and bioorthogonal copper-free click chemistry. The linker's inherent stability in circulation coupled with its specific cleavability within the target cell's reducing environment provides a sophisticated mechanism for controlled drug delivery. This technical guide provides the foundational knowledge and protocols necessary for researchers and drug developers to effectively utilize this compound in the creation of next-generation targeted therapeutics.

References

An In-Depth Technical Guide to the Mechanism of Action of DBCO-S-S-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of DBCO-S-S-acid, a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). This document details the linker's dual functionality, experimental protocols for its application, and the critical parameters governing its efficacy.

Introduction to this compound

This compound is a pivotal tool in bioconjugation, featuring three key chemical motifs: a Dibenzocyclooctyne (DBCO) group, a cleavable disulfide bond (-S-S-), and a carboxylic acid (-COOH) functional group. This unique combination of features allows for a two-stage mechanism of action: stable conjugation to a targeting moiety and subsequent controlled release of a payload.

  • DBCO Group: Enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly efficient and bioorthogonal ligation to azide-modified molecules.[1] This reaction is favored in biological systems due to its high selectivity and lack of toxicity associated with copper catalysts.

  • Disulfide Bond: Serves as a cleavable trigger for payload release. This bond is stable in the oxidizing environment of the bloodstream but is susceptible to reduction in the intracellular environment, where concentrations of reducing agents like glutathione (GSH) are significantly higher.[][]

  • Carboxylic Acid: Provides a versatile handle for the attachment of various payloads, typically through the formation of an amide bond. For conjugation to amine-containing molecules, the carboxylic acid is often activated as an N-hydroxysuccinimide (NHS) ester.

Core Mechanism of Action

The utility of this compound in drug delivery is centered on its ability to first securely attach a therapeutic payload to a targeting vehicle, such as a monoclonal antibody, and then release the payload at the desired site of action.

Stage 1: Bioconjugation via SPAAC

The first stage of the mechanism involves the conjugation of the this compound linker, already attached to a payload, to an azide-modified antibody. The DBCO group reacts with the azide through a [3+2] cycloaddition to form a stable triazole ring. This copper-free click chemistry reaction is highly efficient and can be performed under mild, aqueous conditions, preserving the integrity of the antibody.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Antibody_Azide Azide-Modified Antibody ADC Antibody-Drug Conjugate (ADC) Antibody_Azide->ADC SPAAC (Click Chemistry) DBCO_Payload DBCO-S-S-Payload DBCO_Payload->ADC

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Stage 2: Intracellular Payload Release

Once the ADC reaches its target cell and is internalized, the disulfide bond in the linker is exposed to the reducing environment of the cytoplasm. The intracellular concentration of glutathione (GSH) is approximately 1-10 mM, which is significantly higher than the micromolar concentrations found in the blood plasma.[] This high concentration of GSH facilitates the reductive cleavage of the disulfide bond, releasing the payload in its active form.

Disulfide_Cleavage cluster_reactants Reactants cluster_products Products ADC Internalized ADC Released_Payload Active Payload ADC->Released_Payload Reductive Cleavage Cleaved_Linker Cleaved Linker-Antibody ADC->Cleaved_Linker GSH Glutathione (GSH) (High Intracellular Concentration) GSH->Released_Payload

Caption: Glutathione-Mediated Disulfide Bond Cleavage

Quantitative Data

Linker TypeEnvironmentHalf-life (t½)Reference
Unhindered DisulfideMouse Plasma~24 hours[4]
Sterically Hindered Disulfide (e.g., with adjacent methyl groups)Mouse Plasma>100 hours
Val-Cit DipeptideMouse Plasma~144 hours
Val-Cit DipeptideCynomolgus Monkey Plasma~230 hours

Note: The data presented is for analogous disulfide and other cleavable linkers to illustrate the impact of structure and biological matrix on stability. Specific values for this compound may vary.

Experimental Protocols

The following are generalized protocols for the conjugation of a this compound payload to an azide-modified antibody and the subsequent in vitro analysis of payload release.

Protocol for Antibody-Drug Conjugation

This protocol outlines a two-step process: activation of the this compound payload and its conjugation to an azide-modified antibody.

Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation DBCO_Acid This compound-Payload NHS_Ester NHS Ester Activation (e.g., with EDC/NHS) DBCO_Acid->NHS_Ester Activated_DBCO DBCO-S-S-Payload-NHS NHS_Ester->Activated_DBCO Click_Reaction SPAAC Reaction Activated_DBCO->Click_Reaction Azide_Ab Azide-Modified Antibody Azide_Ab->Click_Reaction Purification Purification (e.g., SEC or HIC) Click_Reaction->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC Synthesis

Materials:

  • Azide-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound conjugated to the desired payload.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification columns (e.g., Size Exclusion Chromatography - SEC, or Hydrophobic Interaction Chromatography - HIC).

Procedure:

  • Activation of this compound-Payload:

    • Dissolve the this compound-payload, EDC, and NHS in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the DBCO-S-S-payload-NHS ester.

  • Conjugation to Antibody:

    • Add the activated DBCO-S-S-payload-NHS ester solution to the azide-modified antibody solution. A molar excess of the linker-payload is typically used.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules by SEC.

    • To separate ADCs with different drug-to-antibody ratios (DARs), HIC can be employed.

  • Characterization:

    • Determine the DAR using techniques such as UV-Vis spectroscopy, Mass Spectrometry, or HIC.

Protocol for In Vitro Payload Release Assay

This protocol assesses the release of the payload from the ADC in the presence of glutathione.

Materials:

  • Purified ADC.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Reduced Glutathione (GSH).

  • LC-MS system for analysis.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of GSH in PBS.

  • Cleavage Reaction:

    • Incubate the ADC solution with a physiologically relevant concentration of GSH (e.g., 5 mM) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the collected samples by LC-MS to quantify the amount of released payload.

    • The cleavage kinetics (e.g., half-life) of the linker can be determined from the time-course data.

Conclusion

This compound is a sophisticated and versatile linker that plays a crucial role in the development of targeted therapies. Its dual-stage mechanism of action, enabling stable bioconjugation via copper-free click chemistry and controlled intracellular payload release through disulfide cleavage, offers significant advantages in the design of ADCs. A thorough understanding of its mechanism, coupled with robust experimental protocols for its application and characterization, is essential for harnessing its full potential in the advancement of precision medicine.

References

The Principle of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological systems with high specificity and efficiency. This metal-free click chemistry reaction, driven by the inherent ring strain of cyclooctynes, has revolutionized the fields of chemical biology, drug development, and materials science. Its ability to proceed under physiological conditions without the need for cytotoxic copper catalysts makes it an invaluable tool for in vivo imaging, targeted drug delivery, and the precise modification of biomolecules. This guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols for key applications, and a quantitative comparison of commonly used cyclooctyne reagents to aid in the rational design of experiments.

Core Principle of Strain-Promoted Alkyne-Azide Cycloaddition

The fundamental principle of SPAAC lies in the [3+2] cycloaddition reaction between a cyclooctyne and an azide, yielding a stable triazole linkage.[1] Unlike the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is driven by the high internal energy of the strained eight-membered alkyne ring.[2] The significant bond angle deformation of the acetylene bond within the cyclooctyne, deviating from the ideal 180°, results in a substantial amount of ring strain (approximately 18 kcal/mol).[2] This stored energy lowers the activation barrier for the cycloaddition with an azide, allowing the reaction to proceed readily at physiological temperatures and pH without the need for a catalyst.[1][2] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.

Quantitative Comparison of Cyclooctyne Reagents

The kinetics of the SPAAC reaction are critically dependent on the structure of the cyclooctyne. The rational design of cyclooctyne reagents has led to the development of a diverse toolbox with a wide range of reactivities, stabilities, and solubilities. The second-order rate constant (k₂) is a key parameter used to quantify the reactivity of a given cyclooctyne, typically measured against a standard azide such as benzyl azide.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
Bicyclo[6.1.0]nonyneBCN0.06 - 0.1Small size, lower lipophilicity.
DibenzocyclooctyneDBCO / DIBAC0.31 - 1.0High reactivity, widely used.
4-DibenzocyclooctynolDIBO0.17 - 0.7Highly reactive and stable.
Difluorinated CyclooctyneDIFO0.076Increased reactivity due to fluorine substitution.
BiarylazacyclooctynoneBARAC> 1.0Among the most reactive cyclooctynes, but can be unstable.

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SPAAC.

General Protocol for SPAAC Bioconjugation

This protocol describes a general procedure for conjugating an azide-modified molecule to a cyclooctyne-containing molecule.

Materials:

  • Azide-modified molecule

  • Cyclooctyne-containing molecule

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, DMF)

Procedure:

  • Dissolve the azide-modified molecule and the cyclooctyne-containing molecule in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Add the dissolved reagents to the reaction buffer. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain the integrity of biological samples.

  • Use a 1.5 to 5-fold molar excess of one reactant to drive the reaction to completion, depending on the specific molecules being conjugated.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from minutes to several hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purify the resulting conjugate using a suitable method (e.g., size-exclusion chromatography, affinity chromatography).

Protocol for Live-Cell Imaging using SPAAC

This protocol outlines the metabolic labeling of cellular glycans with an azido-sugar and subsequent fluorescent labeling via SPAAC.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Cell culture medium

  • Azido-sugar precursor (e.g., N-azidoacetylmannosamine-tetraacylated, Ac₄ManNAz)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing the azido-sugar precursor (e.g., 25-50 µM Ac₄ManNAz).

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cellular glycans.

  • SPAAC Reaction:

    • Prepare a stock solution of the cyclooctyne-fluorophore conjugate in DMSO.

    • Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10-50 µM).

    • Wash the cells twice with warm PBS to remove unincorporated azido-sugar.

    • Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells three times with warm PBS to remove unreacted cyclooctyne-fluorophore.

    • Replace the PBS with fresh imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol for Site-Specific Protein Labeling

This protocol describes the incorporation of an azide-bearing unnatural amino acid into a protein of interest and its subsequent labeling with a cyclooctyne probe.

Materials:

  • Cells engineered to express the protein of interest with a specific amber stop codon (TAG) and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Culture medium containing the azide-functionalized unnatural amino acid (e.g., p-azidophenylalanine, AzF).

  • Cyclooctyne-conjugated probe (e.g., BCN-biotin).

  • Cell lysis buffer.

  • Affinity purification reagents (e.g., streptavidin beads).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Protein Expression:

    • Culture the engineered cells in a medium supplemented with the azide-functionalized unnatural amino acid to allow for its incorporation into the protein of interest at the designated site.

  • Cell Lysis and SPAAC Reaction:

    • Harvest and lyse the cells.

    • Add the cyclooctyne-conjugated probe to the cell lysate to a final concentration of approximately 10-100 µM.

    • Incubate for 1-4 hours at room temperature to allow for the SPAAC reaction to occur.

  • Analysis:

    • Analyze the labeled protein by SDS-PAGE. The labeled protein will exhibit a shift in molecular weight.

    • For enrichment and detection, perform affinity purification of the biotin-labeled protein using streptavidin beads, followed by Western blotting with an antibody specific to the protein of interest.

Visualizations of SPAAC Workflows and Principles

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to SPAAC.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product cluster_properties Reaction Properties Cyclooctyne Cyclooctyne (Strained Alkyne) Triazole Stable Triazole Adduct Cyclooctyne->Triazole Azide Azide Azide->Triazole MetalFree Metal-Free Bioorthogonal Bioorthogonal Physiological Physiological Conditions

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.

Live_Cell_Labeling_Workflow cluster_metabolic Metabolic Labeling cluster_spaac SPAAC Reaction cluster_imaging Visualization Incubate Incubate cells with azido-sugar precursor Wash1 Wash to remove unincorporated precursor Incubate->Wash1 AddProbe Add cyclooctyne- fluorophore conjugate Wash1->AddProbe Incubate2 Incubate for SPAAC reaction AddProbe->Incubate2 Wash2 Wash to remove unreacted probe Incubate2->Wash2 Image Fluorescence Microscopy Wash2->Image

Caption: Experimental workflow for live-cell imaging using SPAAC.

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_payload_mod Payload Modification cluster_conjugation SPAAC Conjugation Antibody Monoclonal Antibody AzideIntro Introduce Azide Handle (e.g., via unnatural amino acid) Antibody->AzideIntro AzideAb Azide-Modified Antibody AzideIntro->AzideAb SPAAC SPAAC Reaction AzideAb->SPAAC Payload Cytotoxic Drug Linker Attach Cyclooctyne Linker Payload->Linker CycloPayload Cyclooctyne-Payload Linker->CycloPayload CycloPayload->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Purification Purification ADC->Purification FinalADC Purified ADC Purification->FinalADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via SPAAC.

Applications in Drug Development

The unique characteristics of SPAAC have made it an indispensable tool in modern drug development.

  • Targeted Drug Delivery: SPAAC enables the precise conjugation of targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or polymers. This strategy enhances the delivery of therapeutic agents to specific cells or tissues, minimizing off-target toxicity. For instance, tumor cells can be metabolically labeled with azides, followed by the administration of a cyclooctyne-modified drug, leading to targeted drug accumulation at the tumor site.

  • Antibody-Drug Conjugates (ADCs): SPAAC is widely used for the site-specific synthesis of ADCs. By introducing an azide-bearing unnatural amino acid into a specific site on an antibody, a cytotoxic drug functionalized with a cyclooctyne can be attached with a precise drug-to-antibody ratio (DAR). This leads to the production of homogeneous ADCs with improved pharmacokinetic properties and therapeutic indices compared to traditional stochastic conjugation methods.

  • In Vivo Imaging and Diagnostics: The bioorthogonality of SPAAC allows for its use in living organisms for imaging and diagnostic purposes. Radiolabeled cyclooctynes can be used to track azide-labeled biomolecules or cells in vivo, providing valuable information on biological processes and disease progression.

Conclusion

The principle of strain-promoted alkyne-azide cycloaddition represents a significant advancement in chemical ligation technology. Its high efficiency, specificity, and biocompatibility have paved the way for a myriad of applications in biological research and pharmaceutical development. As the toolbox of cyclooctyne reagents continues to expand and new methodologies are developed, SPAAC is poised to remain at the forefront of innovation, enabling scientists to probe and manipulate biological systems with unprecedented precision.

References

The Critical Core of Targeted Therapeutics: An In-depth Technical Guide to Cleavable Disulfide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a deep dive into the science and application of cleavable disulfide linkers, a cornerstone of modern bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs). As the demand for highly targeted and potent therapeutics grows, a thorough understanding of linker technology is paramount. This guide offers a detailed examination of the types of disulfide linkers, their mechanisms of action, stability profiles, and the experimental protocols essential for their successful implementation.

Introduction: The Pivotal Role of Disulfide Linkers in Bioconjugation

Cleavable disulfide linkers are a class of chemical moieties that connect a biomolecule, such as an antibody, to a payload, like a cytotoxic drug.[1][] Their defining characteristic is the disulfide bond (-S-S-), which is designed to remain stable in the oxidizing environment of the bloodstream but to be readily cleaved in the reducing intracellular environment of target cells.[3] This selective cleavage is crucial for the controlled release of the payload at the site of action, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[3]

The primary mechanism of intracellular cleavage is the thiol-disulfide exchange reaction, predominantly mediated by the high concentration of glutathione (GSH) in the cytoplasm (1-10 mM) compared to the blood plasma (~5 µM). This significant differential in reducing potential forms the basis of the targeted release strategy.

Types of Disulfide Linkers and Their Properties

Disulfide linkers can be broadly categorized based on the steric hindrance around the disulfide bond, which significantly influences their stability and cleavage kinetics.

  • Unhindered Disulfide Linkers: These linkers, typically derived from reagents like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), feature a disulfide bond with minimal steric obstruction. This allows for rapid cleavage in the presence of intracellular reducing agents. However, this lack of hindrance can also lead to premature drug release in the circulation due to exchange with thiols present in plasma proteins like albumin.

  • Sterically Hindered Disulfide Linkers: To enhance plasma stability, linkers with bulky substituents, such as methyl groups, adjacent to the disulfide bond have been developed. A prominent example is the SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker used in the maytansinoid ADC, DM4. This steric hindrance impedes the approach of circulating thiols, thereby increasing the half-life of the ADC in the bloodstream while still permitting efficient cleavage within the target cell.

The choice between an unhindered and a sterically hindered disulfide linker is a critical design parameter, balancing the need for plasma stability with the requirement for efficient payload release.

Quantitative Data on Disulfide Linker Stability and Cleavage

The stability of the disulfide linker is a critical attribute for a successful bioconjugate. The following table summarizes key quantitative data on the stability and cleavage of different disulfide linkers.

Linker TypeBioconjugate ExampleStability MetricValueConditionsReference(s)
Sterically HinderedhuC242-SPDB-DM4In vivo half-lifeMore stable than unhindered counterpartsCD1 mice
UnhinderedhuC242-SPP-DM1In vivo half-lifeLess stable than hindered counterpartsCD1 mice
Sterically HinderedTusamitamab ravtansine (DM4-ADC)Apparent DM4 clearance240 L/dayHuman
Non-cleavable (control)huC242-SMCC-DM1In vivo activityMarginalSCID mice xenograft model

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates employing disulfide linkers.

Antibody Reduction with Dithiothreitol (DTT)

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) solution (e.g., 10 mg/mL)

  • Borate buffer (500 mM sodium borate, 500 mM sodium chloride, pH 8.0)

  • Dithiothreitol (DTT) solution (100 mM in water)

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS) with 1 mM DTPA

Procedure:

  • To 2.4 mL of the antibody solution (24 mg), add 300 µL of Borate buffer.

  • Add 300 µL of 100 mM DTT solution.

  • Incubate the reaction mixture at 37°C for 30 minutes with gentle vortexing.

  • Remove excess DTT by eluting the reaction mixture through a desalting column equilibrated with PBS containing 1 mM DTPA.

  • Determine the concentration of free thiols using the Ellman's test (reaction with DTNB and measuring absorbance at 412 nm).

  • Determine the antibody concentration by measuring absorbance at 280 nm.

Conjugation of a Maytansinoid Payload via a Disulfide Linker

This protocol outlines the conjugation of a thiol-containing payload (e.g., DM4) to a reduced antibody.

Materials:

  • Reduced monoclonal antibody in PBS/DTPA buffer

  • Drug-linker solution (e.g., SPDB-DM4) in DMSO

  • Acetonitrile

  • Cysteine solution

  • G25 desalting column

Procedure:

  • Adjust the concentration of the reduced antibody to 2.5 mg/mL with cold PBS containing 1 mM DTPA.

  • Prepare the drug-linker solution by diluting the DMSO stock in acetonitrile to achieve a final reaction mixture of 20% organic/80% aqueous. The amount of drug-linker should be calculated to have a molar excess (e.g., 9.5-fold) over the antibody.

  • Chill both the reduced antibody and drug-linker solutions on ice.

  • Rapidly add the drug-linker solution to the cold-reduced antibody solution with mixing.

  • Incubate the reaction on ice for 1 hour.

  • Quench the reaction by adding a 20-fold molar excess of cysteine over the drug-linker.

  • Purify the resulting ADC by eluting through a G25 desalting column.

Glutathione-Mediated Cleavage Assay

This assay simulates the intracellular environment to evaluate the cleavage of the disulfide linker.

Materials:

  • Purified ADC

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH) solution (e.g., 5 mM in PBS)

  • LC-MS system

Procedure:

  • Prepare a solution of the ADC in PBS at a concentration of 1 mg/mL.

  • Add GSH solution to the ADC solution to a final concentration that mimics intracellular levels (e.g., 5 mM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 3, 6, 24 hours), take aliquots of the reaction mixture.

  • Analyze the aliquots by LC-MS to quantify the amount of released payload and remaining intact ADC.

Visualizing the Core Mechanisms

Understanding the underlying biological and chemical processes is facilitated by clear visual representations.

Thiol_Disulfide_Exchange Mechanism of Thiol-Disulfide Exchange cluster_reactants Reactants cluster_products Products ADC Antibody-S-S-Drug (Disulfide Linker) Released_Drug Antibody-SH + HS-Drug (Released Payload) ADC->Released_Drug Cleavage GSH 2 R'-SH (Glutathione) GSSG R'-S-S-R' (Oxidized Glutathione) GSH->GSSG Oxidation

Caption: Intracellular cleavage of a disulfide linker via thiol-disulfide exchange with glutathione (GSH).

ADC_Trafficking ADC Intracellular Trafficking and Payload Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Disulfide Cleavage (High GSH) Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Pharmacological Action

Caption: The journey of an ADC from receptor binding to intracellular payload release and action.

NFkB_Signaling Redox-Sensitive NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) (e.g., from ADC payload) IKK IKK Complex ROS->IKK Activates/Modulates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release DNA DNA (κB sites) NFkB_active->DNA Translocation & Binding Gene_Expression Gene Expression (Inflammation, Survival, Apoptosis) DNA->Gene_Expression Transcription

References

An In-depth Technical Guide to DBCO-S-S-acid for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional, cleavable linker, DBCO-S-S-acid, and its application in the development of antibody-drug conjugates (ADCs). We will delve into its core properties, provide detailed experimental protocols for its use, present relevant quantitative data for analogous ADC systems, and illustrate key processes with diagrams.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a transformative class of therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and safety profile.

This compound is a heterobifunctional linker designed for advanced ADC development. It features three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for a highly specific and efficient conjugation to an azide-modified antibody under mild, physiological conditions.[1][2]

  • Disulfide Bond (-S-S-): A cleavable linkage that is stable in the bloodstream but is readily reduced in the intracellular environment, where the concentration of reducing agents like glutathione is significantly higher.[3][4][5] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells.

  • Carboxylic Acid (-COOH): A versatile functional group that can be activated to react with primary amines on a cytotoxic payload, forming a stable amide bond.

The strategic combination of these elements allows for a modular and controlled approach to ADC synthesis, yielding conjugates with enhanced therapeutic windows.

Physicochemical Properties and Design Rationale

The design of the this compound linker addresses several key challenges in ADC development:

  • Stability in Circulation: The disulfide bond is designed to have sufficient stability at the physiological pH of blood (~7.4) to prevent premature drug release, which could lead to systemic toxicity. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

  • Triggered Release at the Target Site: The significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytosol provides a robust mechanism for selective cleavage of the disulfide bond and release of the payload within the cancer cell.

  • Bioorthogonal Conjugation: The use of SPAAC for antibody conjugation avoids the use of potentially harmful copper catalysts and provides high reaction specificity, minimizing side reactions and simplifying the purification of the final ADC.

Quantitative Data on ADCs with Disulfide Linkers

While specific quantitative data for ADCs constructed using the exact this compound linker is not extensively available in the public domain, the following tables present representative data for ADCs utilizing similar disulfide linker technologies. This data provides valuable insights into the expected performance characteristics.

Table 1: In Vitro Cytotoxicity of ADCs with Cleavable Disulfide Linkers

ADC TargetPayloadLinker TypeCell LineIC50 (ng/mL)Reference
Her2ThailanstatinDisulfideN87 (High Her2)13 - 43
Her2ThailanstatinDisulfideMDA-MB-361-DYT2 (Moderate Her2)~77 (for DAR >3.5)
CD30MMAEVal-Cit (Peptide)Karpas-29916 pM
Integrin αVβ3MMAEGPLG-PABC (Peptide)U87MGSub-nanomolar

Note: IC50 values are highly dependent on the cell line, antigen expression level, payload potency, and drug-to-antibody ratio (DAR).

Table 2: Plasma Stability of Disulfide Linkers in ADCs

Linker TypeConjugation ChemistryHalf-life in Human PlasmaKey CharacteristicsReference
Pyridyl Disulfide (e.g., SPDB)Thiol-disulfide exchange~9 daysRedox-sensitive; stability can be influenced by conjugation site.
Hindered DisulfideThiol-disulfide exchangeIncreased compared to unhinderedSteric hindrance enhances stability.

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the synthesis of an ADC using this compound. The process is divided into three main stages: preparation of the drug-linker conjugate, modification of the antibody, and the final conjugation reaction.

Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid on this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE derivative)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Dissolve NHS/sulfo-NHS and EDC in anhydrous DMF or DMSO to a stock concentration of 100 mM.

    • Dissolve the amine-containing payload in a compatible solvent.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the DBCO-S-S-NHS ester.

  • Conjugation to Payload:

    • Add the activated DBCO-S-S-NHS ester solution to the payload solution. A slight molar excess of the NHS ester may be used.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Purify the resulting DBCO-S-S-Payload conjugate using preparative HPLC to remove unreacted starting materials and byproducts.

    • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Preparation of Azide-Modified Antibody

This protocol describes the introduction of azide groups onto the antibody, typically by modifying lysine residues.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester

  • Anhydrous DMSO

  • Centrifugal filter units for buffer exchange

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Azide Modification:

    • Prepare a 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO immediately before use.

    • Add a 10-20 fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% to avoid antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted Azide-PEG-NHS ester by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange at least three times.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the final conjugation of the DBCO-S-S-Payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody

  • DBCO-S-S-Payload

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • Add a 1.5 to 5-fold molar excess of the DBCO-S-S-Payload solution to the purified azide-modified antibody solution.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and any aggregates.

Characterization of the Final ADC

The purified ADC should be thoroughly characterized to determine key quality attributes.

Methods:

  • Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry (MS).

  • Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC)-HPLC.

  • In Vitro Cytotoxicity: Evaluated using cell-based assays (e.g., MTT assay) on antigen-positive and antigen-negative cell lines to determine the IC50 value.

  • Plasma Stability: The stability of the ADC is assessed by incubating it in plasma over time and measuring the amount of intact ADC or released payload by LC-MS. A decrease in the average DAR over time indicates linker cleavage.

Mechanism of Action and Signaling Pathways

Upon administration, the ADC circulates in the bloodstream and binds to the target antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, typically via endocytosis.

Inside the cell, the ADC is trafficked to lysosomes, where the antibody component may be degraded. The disulfide bond of the this compound linker is cleaved in the reducing environment of the cell, releasing the cytotoxic payload. The free payload can then exert its cell-killing effect.

The specific signaling pathways affected are dependent on the nature of the cytotoxic payload. Two common payloads used with cleavable linkers are Monomethyl Auristatin E (MMAE) and Pyrrolobenzodiazepine (PBD) dimers.

  • Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis. MMAE can also induce the bystander effect, where the released drug diffuses out of the target cell and kills neighboring antigen-negative cancer cells.

  • Pyrrolobenzodiazepine (PBD) Dimers: These are DNA cross-linking agents that bind to the minor groove of DNA. The formation of interstrand crosslinks stalls DNA replication and transcription, leading to the activation of DNA damage response pathways and subsequent apoptosis. PBDs can affect signaling pathways involving ATM, ATR, Chk1, and Chk2.

Visualizations

The following diagrams illustrate the key structures and workflows described in this guide.

G cluster_linker This compound Structure DBCO DBCO Strain-Promoted Alkyne-Azide Cycloaddition Disulfide -S-S- Reductively Cleavable Linkage DBCO->Disulfide Acid -COOH Amine Reactive Group Disulfide->Acid

Figure 1: Core components of the this compound linker.

G cluster_workflow ADC Synthesis Workflow A This compound + Amine-Payload B Activation (EDC, NHS) A->B C DBCO-S-S-Payload B->C F SPAAC Reaction C->F D Antibody + Azide-PEG-NHS E Azide-Modified Antibody D->E E->F G Purification (SEC) F->G H Final ADC G->H

Figure 2: Experimental workflow for ADC synthesis.

G cluster_moa ADC Mechanism of Action ADC ADC Receptor Tumor Cell Antigen ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage Payload Free Payload Cleavage->Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

Figure 3: Generalized signaling pathway for ADC action.

Conclusion

This compound is a sophisticated and versatile linker that offers significant advantages for the development of next-generation antibody-drug conjugates. Its design facilitates a robust and controlled manufacturing process, leading to ADCs with enhanced stability in circulation and efficient, targeted payload release. The combination of copper-free click chemistry and a reductively cleavable disulfide bond provides a powerful tool for researchers and drug developers aiming to create safer and more effective cancer therapies. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for the successful implementation of this compound in ADC development programs.

References

An In-depth Technical Guide to the DBCO-S-S-Acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The DBCO-S-S-acid linker is a heterobifunctional chemical tool integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a dibenzocyclooctyne (DBCO) group, a cleavable disulfide bond, and a terminal carboxylic acid, offers a powerful combination of functionalities for the precise and controlled linkage of biomolecules. This guide provides a comprehensive overview of its properties, experimental applications, and the underlying mechanisms of its utility in therapeutic and research contexts.

Core Properties and Data Presentation

The this compound linker is designed for high efficiency and specificity in bioconjugation reactions. The DBCO moiety allows for copper-free click chemistry, a bioorthogonal reaction that proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1][2] The disulfide bond serves as a cleavable element, designed to be stable in systemic circulation but susceptible to the reducing environment within a cell.[][4] The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules following activation.

Physicochemical Properties

A summary of the key quantitative data for the this compound linker is presented below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₄N₂O₄S₂[5]
Molecular Weight 468.59 g/mol
CAS Number 2749426-25-1
Purity Typically >95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C for long-term storage

Mandatory Visualizations

To better illustrate the structure, workflow, and mechanism of action of the this compound linker, the following diagrams have been generated.

Chemical Structure of this compound

cluster_DBCO DBCO (Dibenzocyclooctyne) Moiety cluster_Linker Disulfide Linker cluster_Acid Carboxylic Acid Terminus DBCO_structure DBCO_structure Linker_structure —S—S— DBCO_structure->Linker_structure —(CH₂)n—NH—CO— Acid_structure Acid_structure Linker_structure->Acid_structure —(CH₂)m—CO— G cluster_activation Activation & Conjugation cluster_antibody_prep Antibody Preparation cluster_click_reaction Copper-Free Click Chemistry A Activate this compound (e.g., with EDC/NHS) B Conjugate to Amine-Containing Payload A->B C Purify DBCO-S-S-Payload B->C F React DBCO-S-S-Payload with Azide-Antibody C->F D Introduce Azide Groups onto Antibody E Purify Azide-Modified Antibody D->E E->F G Purify Final ADC F->G G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Environment ADC Antibody-Drug Conjugate (ADC) Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage Release Payload Release Cleavage->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target

References

A Technical Guide to the Solubility and Stability of DBCO-S-S-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of DBCO-S-S-acid, a heterobifunctional linker crucial in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document offers quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the effective use of this reagent.

Core Properties of this compound

This compound is a valuable tool in bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (SPAAC) and a carboxylic acid for subsequent conjugation. The integrated disulfide bond provides a cleavable linkage, allowing for the release of conjugated payloads under reducing conditions, a feature often exploited in intracellular drug delivery.

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in labeling and conjugation reactions. As a predominantly hydrophobic molecule, its solubility is limited in aqueous solutions but favorable in various organic solvents.

Table 1: Solubility of this compound in Common Organic Solvents

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)10 mM
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Experimental Protocol for Determining Aqueous Solubility

A precise determination of aqueous solubility is often necessary for specific applications. The following protocol outlines a general method for this purpose.

Objective: To determine the aqueous solubility of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Serial Dilutions: Create a series of dilutions of the stock solution in PBS.

  • Equilibration: Gently agitate the solutions at a controlled temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifugation: Centrifuge the samples to pellet any undissolved precipitate.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the characteristic wavelength for DBCO) or a calibrated RP-HPLC method.

  • Solubility Determination: The highest concentration at which no precipitate is observed represents the aqueous solubility under the tested conditions.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of reducing agents. Understanding these factors is essential for designing robust conjugation strategies and ensuring the integrity of the final bioconjugate.

pH Stability

The DBCO group is known to be sensitive to strongly acidic conditions, which can lead to its degradation. The disulfide bond, while generally stable, can be susceptible to hydrolysis at very high or low pH.

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. Long-term storage should be at low temperatures, typically -20°C, to minimize degradation.

Stability in the Presence of Reducing Agents

The disulfide bond in this compound is designed to be cleaved by reducing agents. This is a key feature for its application in drug delivery systems that target the reducing environment of the cell cytoplasm. Common reducing agents that will cleave the disulfide bond include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).

Experimental Protocol for Assessing Stability by RP-HPLC

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for assessing the degradation of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under different conditions (pH, temperature, reducing agents) by monitoring its degradation over time.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Dithiothreitol (DTT) solution

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the different test buffers (e.g., 1 mg/mL). For the reducing condition, add DTT to a final concentration of 10-50 mM.

  • Incubation: Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): For samples at elevated temperatures or with reducing agents, it may be necessary to quench the reaction by rapid cooling or dilution in a non-reactive solvent before analysis.

  • HPLC Analysis:

    • Inject a consistent volume of each sample onto the HPLC system.

    • Use a suitable gradient to separate the intact this compound from its degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes).

    • Monitor the elution profile at a wavelength where DBCO absorbs (around 309 nm) and/or at a more general wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial time point (t=0).

    • Plot the percentage of intact compound against time to determine the degradation kinetics.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and the functional pathway of this compound can aid in understanding its application.

experimental_workflow cluster_solubility Aqueous Solubility Determination cluster_stability Stability Assessment by RP-HPLC s1 Prepare Stock in DMSO s2 Serial Dilutions in PBS s1->s2 s3 Equilibrate (24h) s2->s3 s4 Centrifuge s3->s4 s5 Quantify Supernatant (HPLC/UV-Vis) s4->s5 st1 Prepare Solutions (Vary pH, Temp, DTT) st2 Incubate st1->st2 st3 Withdraw Aliquots at Time Points st2->st3 st4 Analyze by RP-HPLC st3->st4 st5 Quantify Degradation st4->st5

Experimental workflows for solubility and stability testing.

functional_pathway DBCO_SS_Acid This compound Conjugate DBCO-S-S-Biomolecule Conjugate DBCO_SS_Acid->Conjugate SPAAC (Click Chemistry) Azide_Molecule Azide-Modified Biomolecule (e.g., Antibody) Azide_Molecule->Conjugate Reducing_Env Reducing Environment (e.g., Cytoplasm, DTT) Conjugate->Reducing_Env Introduction to Cleaved_Products Cleaved Products: DBCO-SH + HS-Biomolecule Reducing_Env->Cleaved_Products Disulfide Cleavage

Functional pathway of this compound in bioconjugation and cleavage.

Conclusion

This compound is a versatile linker with defined solubility and stability characteristics that are critical to its successful implementation in research and development. Its solubility in common organic solvents facilitates its use in conjugation reactions, while its cleavable disulfide bond offers a strategic advantage for payload release in targeted delivery systems. By understanding and controlling the factors that influence its stability, researchers can optimize their experimental designs and achieve reliable and reproducible results. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals working at the forefront of bioconjugation and drug development.

An In-depth Technical Guide to Bioorthogonal Chemistry with DBCO Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry encompasses a suite of chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions have become indispensable tools for chemical biology, drug development, and molecular imaging, enabling the precise labeling and tracking of biomolecules in their natural environment. Among the most prominent bioorthogonal reactions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. This guide provides a comprehensive overview of bioorthogonal chemistry with a focus on the widely used dibenzocyclooctyne (DBCO) reagents.

Core Principles of Bioorthogonal Chemistry

The central tenet of bioorthogonal chemistry, a term coined by Carolyn Bertozzi, is the use of chemical reactions that are inert to the vast array of functional groups present in biological systems. To be considered bioorthogonal, a reaction must meet several stringent criteria:

  • High Specificity: The reacting partners must only react with each other, avoiding side reactions with endogenous molecules such as proteins, nucleic acids, and lipids.[][2]

  • Favorable Reaction Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and pH, even at low concentrations of reactants.[][3]

  • Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism.[]

  • Stability: The newly formed covalent bond must be stable in a biological environment.

The Rise of DBCO in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) was a foundational click chemistry reaction. However, the cytotoxicity of the copper catalyst limited its application in living systems. This led to the development of SPAAC, which obviates the need for a toxic metal catalyst.

SPAAC utilizes cyclooctynes, eight-membered alkyne rings with significant ring strain. This inherent strain allows them to react spontaneously with azides in a [3+2] cycloaddition to form a stable triazole linkage. DBCO (dibenzocyclooctyne), also known as ADIBO (azadibenzocyclooctyne), is a popular class of cyclooctyne reagents. The DBCO group is thermally stable and exhibits high reactivity towards azides.

Advantages of DBCO Reagents:
  • High Reaction Rate: The significant ring strain in DBCO results in rapid reaction kinetics with azides.

  • Excellent Bioorthogonality: DBCO and azides are abiotic functional groups that do not participate in or interfere with biological processes.

  • Copper-Free Reaction: The elimination of the copper catalyst makes SPAAC with DBCO highly suitable for in vivo applications.

  • High Yields: The reaction typically proceeds to completion, resulting in high yields of the desired conjugate.

  • Stability: Both the DBCO and azide functional groups are stable under physiological conditions.

Quantitative Data for DBCO Reactions

The efficiency of SPAAC reactions with DBCO reagents is influenced by factors such as the specific azide, solvent, and temperature. The following table summarizes key quantitative parameters for reactions involving DBCO.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) ~0.033 - 0.24 M⁻¹s⁻¹Reaction with benzyl azide or phenyl azide in organic/aqueous mixtures.
Reaction Time 2 - 17 hoursTypically at room temperature or 4°C.
Molar Excess of DBCO Reagent 20-30 foldFor activation of antibodies with DBCO-NHS ester.
Molar Excess of Azide Reagent 2-4 foldFor reaction with DBCO-functionalized antibodies.
Reaction Yield >90%General observation for many DBCO-azide conjugations.
UV-Vis Absorbance Maximum ~309-310 nmUseful for monitoring the reaction progress.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal chemistry. Below are protocols for key experiments involving DBCO reagents.

Protocol 1: Labeling of an Antibody with DBCO-NHS Ester

This protocol describes the modification of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or spin filter for purification

Procedure:

  • Prepare the Antibody Solution: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Prepare DBCO-NHS Ester Stock Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should ideally be below 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purify the DBCO-labeled Antibody: Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column or spin filtration, exchanging the buffer to a suitable storage buffer (e.g., PBS).

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~310 nm (for DBCO).

Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-Antibody to an Azide-Modified Molecule

This protocol outlines the reaction between the DBCO-activated antibody and an azide-functionalized molecule (e.g., a fluorescent dye, drug molecule, or oligonucleotide).

Materials:

  • Purified DBCO-labeled antibody

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The optimal time will depend on the specific reactants.

  • Purification: Purify the final antibody conjugate to remove the excess unreacted azide-modified molecule. The purification method will depend on the properties of the conjugate and the unreacted starting materials (e.g., size exclusion chromatography, dialysis, or HPLC).

  • Validation: Confirm the successful conjugation using techniques such as SDS-PAGE (observing a shift in molecular weight), HPLC, or mass spectrometry.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the logical flow of experiments and the underlying chemical principles.

experimental_workflow cluster_activation Step 1: Biomolecule Activation cluster_preparation Step 2: Target Preparation cluster_conjugation Step 3: Bioorthogonal Ligation cluster_analysis Step 4: Analysis and Purification biomolecule_A Biomolecule A (e.g., Antibody) activated_biomolecule DBCO-labeled Biomolecule A biomolecule_A->activated_biomolecule DBCO Activation dbco_reagent DBCO-NHS Ester dbco_reagent->activated_biomolecule click_reaction SPAAC Reaction (Copper-Free) activated_biomolecule->click_reaction biomolecule_B Biomolecule B (e.g., Drug, Fluorophore) azide_biomolecule Azide-functionalized Biomolecule B biomolecule_B->azide_biomolecule Azide Introduction azide_reagent Azide Moiety azide_reagent->azide_biomolecule azide_biomolecule->click_reaction final_conjugate Final Conjugate (Biomolecule A - Biomolecule B) click_reaction->final_conjugate analysis Purification & Validation (HPLC, SDS-PAGE) final_conjugate->analysis

Caption: General workflow for bioconjugation using DBCO reagents via SPAAC.

spaac_mechanism cluster_reactants Reactants cluster_reaction [3+2] Cycloaddition cluster_product Product dbco DBCO (Dibenzocyclooctyne) transition_state Strained Alkyne Promotes Reaction dbco->transition_state azide Azide (-N3) azide->transition_state triazole Stable Triazole Linkage transition_state->triazole Copper-Free

Caption: Simplified mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Applications in Drug Development and Research

The versatility of DBCO reagents has led to their widespread adoption in various scientific disciplines, particularly in drug development and fundamental research.

  • Antibody-Drug Conjugates (ADCs): DBCO linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively target and kill cancer cells.

  • PROTACs and Molecular Glues: The precise ligation capabilities of SPAAC are employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.

  • In Vivo Imaging: Fluorescent dyes or imaging agents can be conjugated to targeting molecules using DBCO chemistry, enabling the visualization of biological processes in living organisms.

  • Protein Labeling and Tracking: Researchers can label specific proteins with DBCO to study their localization, trafficking, and interactions within the complex cellular environment.

  • Drug Delivery Systems: DBCO chemistry facilitates the construction of sophisticated drug delivery vehicles, such as nanoparticles and liposomes, functionalized with targeting ligands.

Conclusion

Bioorthogonal chemistry, and specifically the use of DBCO reagents in SPAAC reactions, has revolutionized the way scientists can probe and manipulate biological systems. The high specificity, rapid kinetics, and biocompatibility of this copper-free click chemistry have established it as a cornerstone technique in chemical biology and drug discovery. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers looking to harness the power of DBCO chemistry in their own investigations. As the field continues to evolve, the development of new bioorthogonal reactions and reagents will undoubtedly open up even more exciting avenues for understanding and treating human disease.

References

Methodological & Application

Application Notes: DBCO-S-S-Acid Bioconjugation for Cleavable Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The DBCO-S-S-acid linker is a heterobifunctional reagent designed for the versatile and cleavable modification of proteins. This linker facilitates a two-step bioconjugation strategy, enabling the attachment of a wide array of molecules, such as drugs, fluorescent dyes, or other biomolecules, to a target protein. The key features of this linker include a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a disulfide (S-S) bond for cleavability, and a carboxylic acid group for initial protein conjugation.

The bioconjugation process involves two main stages. First, the carboxylic acid group of the this compound linker is activated and reacts with primary amines (e.g., lysine residues) on the protein surface, forming a stable amide bond. This step introduces the DBCO moiety onto the protein. The second stage is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click" reaction where the DBCO-functionalized protein specifically and efficiently reacts with an azide-containing molecule.[1][2] This reaction forms a stable triazole linkage without the need for a cytotoxic copper catalyst, making it suitable for biological applications.[1][2] The incorporated disulfide bond allows for the subsequent cleavage of the conjugated molecule from the protein under reducing conditions.[3]

Applications

The this compound linker is a valuable tool in various research and development areas, including:

  • Antibody-Drug Conjugates (ADCs): Enables the attachment of cytotoxic drugs to antibodies for targeted cancer therapy. The cleavable disulfide bond facilitates the release of the drug in the reducing environment of the target cell.

  • Protein Labeling: Allows for the attachment of fluorescent dyes or biotin for use in imaging, flow cytometry, and other detection assays.

  • PROTACs and Molecular Glues: Facilitates the synthesis of complex biomolecular constructs where precise and cleavable linkage is essential.

  • Drug Delivery: Can be used to create protein-based drug carriers that release their payload under specific physiological conditions.

Quantitative Data Summary

The efficiency of protein modification with this compound can be influenced by factors such as the molar ratio of the linker to the protein, reaction time, and the buffer conditions. The following tables provide a summary of key quantitative data.

Table 1: Degree of Labeling (DOL) with DBCO-NHS/STP Esters

The Degree of Labeling (DOL) represents the average number of DBCO molecules conjugated to a single protein molecule.

Molar Excess of DBCO-EsterResulting DOL (DBCO molecules/antibody)
2x1.5
4x2.3
6x1.5, 3.1
8x4.2
10x - 40xRecommended starting range

Table 2: Disulfide Bond Cleavage Conditions

The disulfide bond in the linker can be cleaved using various reducing agents. The efficiency of cleavage depends on the concentration of the reducing agent and the incubation conditions.

Reducing AgentConcentrationTemperatureTimeNotes
Dithiothreitol (DTT)1.5 mM37°C30 minSufficient to produce ~2 free thiols per mAb
Dithiothreitol (DTT)3.5 mM37°C30 minSufficient to produce ~4 free thiols per mAb
Dithiothreitol (DTT)7 mM37°C30 minSufficient to produce ~6 free thiols per mAb
Dithiothreitol (DTT)20 mM37°C30 minSufficient to produce ~8 free thiols per mAb
Tris(2-carboxyethyl)phosphine (TCEP)0.5 - 1 mMRoom Temp2 - 12 hoursEffective over a wide pH range (1.5-8.5)
Tris(2-carboxyethyl)phosphine (TCEP)2 mMNot specifiedNot specifiedUsed for successful production of bispecific antibodies

Experimental Protocols

Protocol 1: Protein Preparation and Buffer Exchange

Objective: To prepare the target protein in a suitable buffer for efficient labeling.

Materials:

  • Target protein

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine- and azide-free)

  • Spin desalting columns or dialysis cassettes

Procedure:

  • Dissolve the protein in PBS to a concentration of 0.5-5 mg/mL.

  • If the protein solution contains primary amines (e.g., Tris) or sodium azide, perform a buffer exchange into PBS using a spin desalting column or dialysis.

  • Determine the protein concentration using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

Protocol 2: this compound Activation and Protein Labeling

Objective: To conjugate the this compound linker to the target protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0 or PBS, pH 7.2-7.5)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Prepared protein solution from Protocol 1

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in reaction buffer or ultrapure water. These solutions should be prepared fresh as NHS esters are moisture-sensitive.

  • Activation of this compound (In-situ):

    • Add a 10 to 40-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 20% to avoid protein denaturation.

    • Add EDC and NHS to the reaction mixture at a final concentration that is 1.5 times the molar concentration of the this compound.

  • Reaction:

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quench Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM Tris to quench any unreacted NHS-activated linker.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of DBCO-labeled Protein:

    • Remove the excess, unreacted this compound and byproducts using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.

Protocol 3: Characterization of DBCO-Modified Protein (DOL Determination)

Objective: To determine the Degree of Labeling (DOL).

Method: UV-Vis Spectrophotometry

  • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (for the protein) and at ~309 nm (for the DBCO group).

  • Calculate the concentration of the protein, correcting for the absorbance of the DBCO group at 280 nm. The correction factor for DBCO is approximately 0.90.

  • Calculate the DOL using the Beer-Lambert law and the following molar extinction coefficients:

    • ε of DBCO at ~309 nm is ~12,000 M⁻¹cm⁻¹.

    • ε of the protein at 280 nm (this value is protein-specific, e.g., for a typical IgG, it is ~203,000 M⁻¹cm⁻¹).

    Formula for DOL: DOL = (A_309 * ε_protein_at_280) / ((A_280 - (A_309 * Correction_Factor)) * ε_DBCO_at_309)

Protocol 4: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Objective: To conjugate an azide-containing molecule to the DBCO-labeled protein.

Materials:

  • Purified DBCO-labeled protein

  • Azide-containing molecule of interest

  • Azide-free buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Dissolve the azide-containing molecule in the reaction buffer.

  • Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5 to 3-fold molar excess of the azide molecule is recommended.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purify the final protein conjugate using an appropriate method (e.g., SEC, dialysis) to remove the excess azide-containing molecule.

Protocol 5: Cleavage of the Disulfide Bond

Objective: To release the conjugated molecule from the protein.

Materials:

  • Purified DBCO-S-S-linked protein conjugate

  • Reducing agent (DTT or TCEP)

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • To the protein conjugate solution, add DTT or TCEP to the desired final concentration (see Table 2 for guidance).

  • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the protein and the desired extent of cleavage.

  • The cleaved molecule can be separated from the protein using appropriate methods such as dialysis, SEC, or affinity chromatography.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Cleavage Protein Protein (with Lysine residues) Activated_Protein DBCO-labeled Protein Protein->Activated_Protein Amine Coupling DBCO_SS_Acid This compound DBCO_SS_Acid->Activated_Protein EDC_NHS EDC / NHS EDC_NHS->Activated_Protein Azide_Molecule Azide-Molecule (e.g., Drug, Dye) Final_Conjugate Protein Conjugate Azide_Molecule->Final_Conjugate Activated_Protein_ref->Final_Conjugate Copper-Free Click Chemistry Reducing_Agent Reducing Agent (DTT or TCEP) Cleaved_Protein Protein Released_Molecule Released Molecule Final_Conjugate_ref->Cleaved_Protein Disulfide Bond Cleavage Final_Conjugate_ref->Released_Molecule

Caption: Workflow for this compound protein bioconjugation.

Cleavage_Mechanism Protein_Conjugate Protein-S-S-Molecule Cleaved_Products Protein-SH + HS-Molecule Protein_Conjugate->Cleaved_Products Reduction of Disulfide Bond Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Cleaved_Products

Caption: Disulfide bond cleavage by a reducing agent.

References

Application Notes and Protocols for DBCO-S-S-Acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-acid is a heterobifunctional linker designed for the synthesis of cleavable antibody-drug conjugates (ADCs).[1][2] This linker incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a disulfide bond as a cleavable element, and a carboxylic acid for conjugation to antibodies.[1][2] The DBCO moiety enables highly efficient and specific conjugation to azide-modified payloads via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) under mild, biocompatible conditions.[1] The disulfide bond provides a mechanism for intracellular drug release, as it can be cleaved by reducing agents such as glutathione, which is present at significantly higher concentrations inside cells compared to the bloodstream. This differential stability is a key feature in designing ADCs with a favorable therapeutic window, minimizing off-target toxicity while maximizing efficacy at the tumor site.

These application notes provide a comprehensive guide to the use of this compound in the synthesis, purification, and characterization of ADCs.

Signaling Pathway and Mechanism of Action

The general mechanism of action for an ADC synthesized with a cleavable linker like this compound involves several key steps, from systemic circulation to payload-induced cell death.

ADC_Mechanism cluster_circulation Systemic Circulation (High Stability) cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (Disulfide Cleavage) Lysosome->Payload_Release 4. Cleavage by Glutathione (GSH) Apoptosis Apoptosis Payload_Release->Apoptosis 5. Payload induces Cell Death

Figure 1: Mechanism of action for an ADC with a cleavable disulfide linker.

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using this compound is a multi-step process that begins with the activation of the linker, followed by conjugation to the antibody, and finally, the attachment of the cytotoxic payload.

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Antibody Conjugation cluster_conjugation2 Step 3: Payload Conjugation (SPAAC) cluster_purification Step 4: Purification & Characterization DBCO_Acid This compound Activated_DBCO DBCO-S-S-NHS Ester DBCO_Acid->Activated_DBCO Activation EDC_NHS EDC / NHS EDC_NHS->Activated_DBCO DBCO_mAb DBCO-modified mAb Activated_DBCO->DBCO_mAb Amide Bond Formation Antibody Monoclonal Antibody (mAb) Antibody->DBCO_mAb ADC_Crude Crude ADC DBCO_mAb->ADC_Crude Click Chemistry Azide_Payload Azide-modified Payload Azide_Payload->ADC_Crude Purification Purification (SEC / HIC) ADC_Crude->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (HIC, LC-MS) Purified_ADC->Characterization

Figure 2: General workflow for ADC synthesis using this compound.

Experimental Protocols

Protocol 1: Activation of this compound to DBCO-S-S-NHS Ester

This protocol describes the activation of the carboxylic acid moiety of this compound to a more reactive N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on the antibody.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Add 1.5 molar equivalents of NHS to the this compound solution.

  • Add 1.5 molar equivalents of EDC to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • The resulting DBCO-S-S-NHS ester solution is now ready for conjugation to the antibody. It is recommended to use the activated linker immediately.

Protocol 2: Conjugation of DBCO-S-S-NHS Ester to an Antibody

This protocol details the conjugation of the activated DBCO-S-S-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated DBCO-S-S-NHS ester solution (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.

  • Add a 5-20 fold molar excess of the activated DBCO-S-S-NHS ester solution to the mAb solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to maintain antibody stability.

  • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purify the DBCO-modified antibody using a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove excess, unreacted linker.

  • Determine the concentration and degree of labeling (DOL) of the purified DBCO-modified antibody using UV-Vis spectrophotometry. The absorbance of the DBCO group is typically measured at around 309 nm.

Protocol 3: Conjugation of Azide-Modified Payload via SPAAC

This protocol describes the final conjugation step where the azide-modified cytotoxic payload is attached to the DBCO-modified antibody via copper-free click chemistry.

Materials:

  • DBCO-modified antibody (from Protocol 2)

  • Azide-modified cytotoxic payload

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

  • Add a 1.5-5 fold molar excess of the azide-modified payload to the DBCO-modified antibody.

  • Incubate the reaction for 4-18 hours at 4°C or room temperature with gentle agitation. The reaction progress can be monitored by LC-MS.

  • Purify the resulting ADC using SEC or Hydrophobic Interaction Chromatography (HIC) to remove unreacted payload and other impurities.

Protocol 4: In Vitro Cleavage of the Disulfide Bond

This protocol provides a method to assess the cleavability of the disulfide bond in the synthesized ADC under reducing conditions.

Materials:

  • Purified ADC

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • PBS, pH 7.4

  • SDS-PAGE or LC-MS for analysis

Procedure:

  • Prepare a stock solution of the reducing agent (e.g., 1 M DTT in water).

  • Dilute the ADC to a concentration of 1 mg/mL in PBS.

  • Add the reducing agent to the ADC solution to a final concentration of 10-20 mM.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Analyze the reaction mixture by SDS-PAGE under reducing conditions to observe the separation of the light and heavy chains of the antibody and the release of the payload. Alternatively, LC-MS can be used to monitor the disappearance of the intact ADC and the appearance of the cleaved components.

Characterization and Data Presentation

Thorough characterization of the ADC is crucial to ensure its quality and consistency. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly impacts the ADC's efficacy and safety.

Drug-to-Antibody Ratio (DAR) Determination

Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and the distribution of drug-loaded species. The conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.

Table 1: Representative HIC-HPLC Parameters for DAR Analysis

ParameterCondition
Column TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
Mobile Phase A 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol
Gradient 0-20 min, 0-100% B
Flow Rate 0.8 mL/min
Detection UV at 280 nm
Column Temperature 25°C

Table 2: Representative DAR Distribution Data from HIC Analysis

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 05.210.5
DAR 28.735.2
DAR 411.340.8
DAR 613.110.3
DAR 814.53.2
Average DAR 3.9

Note: The average DAR is calculated as the weighted average of the different DAR species.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more detailed analysis of the ADC, confirming the molecular weight of the different drug-loaded species and providing a precise DAR value.

Table 3: Representative LC-MS Parameters for Intact ADC Analysis

ParameterCondition
Column Reversed-phase C4, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 min
Flow Rate 0.3 mL/min
MS Detector Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

Table 4: Representative Deconvoluted Mass Spectrometry Data

SpeciesObserved Mass (Da)Expected Mass (Da)
Unconjugated Antibody148,050148,050
DAR 2149,885149,886
DAR 4151,720151,722
DAR 6153,558153,558
DAR 8155,395155,394

Conclusion

This compound is a versatile and efficient linker for the synthesis of cleavable ADCs. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug development. The use of copper-free click chemistry allows for a robust and biocompatible conjugation process, while the cleavable disulfide bond enables targeted drug release within the reductive intracellular environment. Careful characterization of the resulting ADC, particularly the determination of the DAR, is essential for ensuring the production of a consistent and effective therapeutic agent.

References

A Step-by-Step Guide to DBCO-S-S-Acid Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of DBCO-S-S-acid, a versatile cleavable linker for bioconjugation. These protocols detail the step-by-step process for conjugating this compound to amine-containing biomolecules, subsequent copper-free click chemistry, and the controlled cleavage of the disulfide bond.

Introduction

This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a disulfide bond for cleavability, and a carboxylic acid for conjugation to primary amines.[1] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents where controlled release of a payload is desired.[1] The SPAAC reaction offers the advantage of being a bioorthogonal "click chemistry" reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[] The disulfide bond can be selectively cleaved in a reducing environment, such as that found within the intracellular space, by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3][4]

Data Presentation

The following tables summarize key quantitative data for the successful application of this compound in bioconjugation workflows.

Table 1: Reaction Conditions for this compound Conjugation

ParameterActivation Step (EDC/Sulfo-NHS)SPAAC Reaction (Click Chemistry)Disulfide Cleavage
Optimal pH 4.5 - 6.07.0 - 8.57.0 - 8.5
Temperature Room Temperature4 - 37 °CRoom Temperature or 37 °C
Molar Ratio (Linker:Biomolecule) 10-20 fold excess EDC/NHS to this compound1.5 - 3 fold excess DBCO-conjugate to azide-molecule20-50 mM DTT or 0.5-1 mM TCEP
Typical Reaction Time 15 - 60 minutes< 12 hours5 minutes - 2 hours
Recommended Buffers MES buffer (Activation)PBS, HEPES, Borate buffer (Coupling)PBS, Tris buffer

Table 2: Comparison of Reducing Agents for Disulfide Bond Cleavage

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchange, forming a stable cyclic disulfide.Irreversible reduction of disulfides.
Optimal pH Range > 7.01.5 - 8.5
Stability Prone to air oxidation, especially in the presence of metal ions.More resistant to air oxidation.
Compatibility with Maleimide Chemistry Inhibits maleimide attachment; must be removed prior to labeling.Compatible; does not need to be removed.
Odor Strong, unpleasant odor.Odorless.
Typical Concentration 20 - 50 mM0.5 - 1 mM

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule

This two-step protocol first activates the carboxylic acid of this compound using EDC and Sulfo-NHS, followed by conjugation to a primary amine on the target biomolecule.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Biomolecule:

    • Immediately after activation, the pH of the reaction mixture should be raised to 7.2-7.5 by adding Coupling Buffer or by using a desalting column equilibrated with Coupling Buffer to remove excess activation reagents.

    • Add the amine-containing biomolecule to the activated this compound solution. A 10- to 20-fold molar excess of the activated linker to the biomolecule is recommended for initial experiments.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

    • Purify the DBCO-S-S-conjugated biomolecule from excess reagents and byproducts using a desalting column or dialysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-functionalized biomolecule and an azide-containing molecule.

Materials:

  • DBCO-S-S-conjugated biomolecule

  • Azide-containing molecule (e.g., drug, fluorescent dye, biotin)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the Reaction Buffer.

    • Add the azide-containing molecule to the DBCO-S-S-conjugated biomolecule. A 1.5 to 3-fold molar excess of the azide molecule is recommended.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the final conjugate to remove any unreacted azide-containing molecule using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.

Protocol 3: Disulfide Bond Cleavage and Analysis

This protocol details the procedure for cleaving the disulfide bond within the linker and monitoring the release of the conjugated molecule.

Materials:

  • DBCO-S-S-linked bioconjugate

  • Reducing Agent: DTT or TCEP

  • Cleavage Buffer: PBS, pH 7.4

  • Analytical equipment (e.g., HPLC, mass spectrometer)

Procedure:

  • Preparation of Reducing Agent:

    • Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 100 mM in water).

  • Cleavage Reaction:

    • To the bioconjugate solution in Cleavage Buffer, add the reducing agent to a final concentration of 20-50 mM for DTT or 0.5-1 mM for TCEP.

    • Incubate at room temperature or 37°C. The reaction is typically complete within 5 minutes to 2 hours.

  • Monitoring Cleavage:

    • The release of the conjugated molecule can be monitored over time by taking aliquots from the reaction mixture and analyzing them by reverse-phase HPLC. The cleaved molecule will have a different retention time compared to the intact conjugate.

    • Mass spectrometry can be used to confirm the identity of the cleaved molecule and the remaining biomolecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation & Conjugation cluster_click Click Chemistry cluster_cleavage Cleavage & Analysis A This compound C Activate with EDC/Sulfo-NHS (pH 4.5-6.0) A->C B Amine-Biomolecule D Conjugate (pH 7.2-7.5) B->D C->D E DBCO-S-S-Biomolecule D->E G SPAAC Reaction E->G F Azide-Payload F->G H Purified Conjugate G->H I Add Reducing Agent (DTT or TCEP) H->I J Cleaved Payload I->J K Biomolecule I->K L Analysis (HPLC/MS) J->L K->L

Caption: Experimental workflow for this compound conjugation.

Signaling Pathway for Intracellular Drug Release

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (DBCO-S-S-Linker) Receptor Target Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage Payload Released Payload Cleavage->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Effect Therapeutic Effect Target->Effect

Caption: Intracellular release of a payload from an ADC.

References

Application Notes and Protocols for Cellular Labeling with DBCO-S-S-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-acid is a versatile chemical tool primarily utilized in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2] Its structure incorporates three key functional elements: a dibenzocyclooctyne (DBCO) group, a cleavable disulfide (-S-S-) bond, and a carboxylic acid (-COOH) moiety.[3][4] The DBCO group enables highly specific and efficient covalent labeling of azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This bioorthogonal reaction proceeds readily in aqueous environments and is well-suited for labeling live cells without inducing cytotoxicity.

The integrated disulfide bond provides a cleavable linker, allowing for the release of conjugated cargo within the reducing environment of the cell or upon treatment with exogenous reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The terminal carboxylic acid offers a handle for further conjugation to other molecules, such as fluorophores, drugs, or affinity tags, using standard amine-reactive crosslinking chemistry (e.g., EDC/NHS activation).

These application notes provide detailed protocols for the metabolic labeling of cells with azide sugars and their subsequent labeling with this compound, as well as a protocol for the cleavage of the disulfide linker.

Principle of the Technology

The cell labeling strategy is a two-step process:

  • Metabolic Glycoengineering: Cells are cultured with a peracetylated azide-modified monosaccharide, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz). The cell's metabolic machinery processes this sugar analog and incorporates it into cell surface glycans, effectively displaying azide groups on the cell surface.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified cells are then treated with the this compound reagent. The strained alkyne of the DBCO group reacts specifically and covalently with the azide groups on the cell surface, resulting in stable labeling of the cells.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Sugars and Subsequent this compound Conjugation

This protocol describes the introduction of azide groups onto the cell surface via metabolic labeling followed by the click chemistry reaction with this compound.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Appropriate culture vessels (e.g., plates, flasks, or glass-bottom dishes for microscopy)

Procedure:

Part A: Metabolic Labeling

  • Cell Seeding: Seed cells in the desired culture vessel at a density that will ensure they are in a logarithmic growth phase during the labeling period. Allow cells to adhere overnight under normal growth conditions (e.g., 37°C, 5% CO2).

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM).

  • Metabolic Incorporation: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.

Part B: this compound Labeling

  • Prepare this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed complete growth media to the desired final working concentration (a typical starting concentration is 15 µM).

  • Washing: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any residual culture medium and unincorporated azide sugar.

  • Labeling Reaction: Add the this compound working solution to the cells and incubate for 1 hour at 37°C.

  • Final Washes: Wash the cells three times with PBS to remove any unbound this compound.

  • Downstream Analysis: The cells are now labeled and ready for downstream applications. If a fluorescent molecule was conjugated to the carboxylic acid of this compound, the cells can be analyzed by fluorescence microscopy or flow cytometry.

Protocol 2: Cleavage of the Disulfide Linker

This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecule from the cell surface.

Materials:

  • Cells labeled with this compound conjugate

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • PBS, pH 7.4

Procedure:

  • Prepare Reducing Agent Solution: Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water, pH adjusted to ~7). Dilute the stock solution in PBS to a final working concentration (e.g., 10-50 mM DTT or 5-20 mM TCEP).

  • Washing: Gently wash the this compound labeled cells twice with PBS.

  • Cleavage Reaction: Add the reducing agent solution to the cells and incubate at room temperature or 37°C. The incubation time will depend on the desired extent of cleavage and can range from 15 minutes to 2 hours.

  • Sample Collection: Collect the supernatant, which will contain the released cargo. The cells can also be lysed for further analysis.

  • Analysis: Analyze the supernatant and/or cell lysate to confirm the cleavage and release of the conjugated molecule.

Quantitative Data Summary

The efficiency of the labeling process is dependent on several factors, including the cell type, concentration of reagents, and incubation times. The following table provides a summary of typical quantitative parameters for DBCO-based cell labeling.

ParameterTypical ValueReference(s)
Ac4ManNAz Concentration25-50 µM
Ac4ManNAz Incubation Time24-48 hours
DBCO Reagent Concentration15 µM
DBCO Labeling Incubation Time1 hour at 37°C
DBCO-Azide Reaction Rate~0.1 M⁻¹s⁻¹

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_spaac_reaction SPAAC Reaction cell_seeding 1. Seed Cells add_azide_sugar 2. Add Ac4ManNAz (25-50 µM) cell_seeding->add_azide_sugar incubate_cells 3. Incubate for 24-48h add_azide_sugar->incubate_cells azide_on_surface Azide Groups on Cell Surface incubate_cells->azide_on_surface wash_cells1 4. Wash Cells (PBS) azide_on_surface->wash_cells1 add_dbco 5. Add this compound (15 µM) wash_cells1->add_dbco incubate_reaction 6. Incubate for 1h at 37°C add_dbco->incubate_reaction labeled_cells Labeled Cells incubate_reaction->labeled_cells

Caption: Experimental workflow for labeling cells with this compound.

cleavage_workflow labeled_cell Cell with DBCO-S-S-Cargo add_reducing_agent Add Reducing Agent (e.g., DTT, TCEP) labeled_cell->add_reducing_agent cleavage Disulfide Bond Cleavage add_reducing_agent->cleavage released_cargo Released Cargo cleavage->released_cargo cell_with_dbco Cell with DBCO remnant cleavage->cell_with_dbco

Caption: Cleavage of the disulfide linker in this compound.

References

Application Notes and Protocols for DBCO-S-S-Acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DBCO-S-S-acid as a cleavable linker in the development of antibody-drug conjugates (ADCs) for targeted drug delivery. Detailed protocols for the synthesis, characterization, and evaluation of ADCs utilizing this linker are provided to guide researchers in this field.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key functionalities for the construction of advanced ADCs:

  • Dibenzocyclooctyne (DBCO) Group: This strained alkyne enables copper-free "click chemistry" through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly efficient and specific conjugation of the linker to an azide-modified antibody under mild, aqueous conditions, without the need for a cytotoxic copper catalyst.[1][2][3][4]

  • Disulfide (-S-S-) Bond: This bond is stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells. The significantly higher concentration of glutathione (GSH) inside cells, particularly in tumor cells, facilitates the reductive cleavage of the disulfide bond, leading to the release of the cytotoxic payload.

  • Carboxylic Acid (-COOH) Group: This functional group allows for the covalent attachment of a variety of drug payloads containing amine functionalities through the formation of a stable amide bond, typically requiring activation with carbodiimide chemistry (e.g., EDC) or other coupling agents.

The combination of these features makes this compound an ideal linker for developing ADCs that are stable in circulation and release their payload specifically at the target site, thereby increasing therapeutic efficacy and reducing off-target toxicity.

Mechanism of Action

The targeted drug delivery strategy using a this compound linker involves a multi-step process that begins with the systemic administration of the ADC and culminates in the selective killing of target cancer cells.

ADC_Mechanism_of_Action ADC 1. ADC in Circulation (Stable) TargetCell 2. Target Cell Binding (Antigen Recognition) ADC->TargetCell Targeting Internalization 3. Internalization (Endocytosis) TargetCell->Internalization Binding Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Payload Release (GSH-mediated Disulfide Cleavage) Lysosome->Release PayloadAction 6. Payload Action (e.g., DNA Damage) Release->PayloadAction Drug Diffusion Apoptosis 7. Apoptosis PayloadAction->Apoptosis Cell Killing

Caption: Mechanism of action for an ADC with a this compound linker.

Quantitative Data Summary

The following tables provide representative quantitative data for ADCs constructed using disulfide-based cleavable linkers and common cytotoxic payloads like doxorubicin and monomethyl auristatin E (MMAE). These values are illustrative and will vary depending on the specific antibody, payload, and target cell line.

Table 1: ADC Characterization

ParameterValueMethodReference
Drug-to-Antibody Ratio (DAR)3.5 - 4.0HIC-HPLC, LC-MS
Purity>95%SEC-HPLC
Aggregation<5%SEC-HPLC

Table 2: In Vitro Drug Release

ConditionTime (h)% Drug Release
PBS, pH 7.424< 5%
PBS, pH 7.4 + 10 mM GSH6~70%
PBS, pH 7.4 + 10 mM GSH24> 90%

Data is representative for disulfide linker cleavage in the presence of physiological intracellular glutathione concentrations.

Table 3: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget AntigenPayloadIC50 (nM)Reference
SK-BR-3HER2+Doxorubicin25
BT-474HER2+Doxorubicin40
MDA-MB-231HER2-Doxorubicin> 1000
JIMT-1 (MDR1+)HER2+MMAE1.023
Jeko-1CD79b+MMAE~10

Table 4: In Vivo Efficacy in Xenograft Models

Xenograft ModelADC Dose (mg/kg)Tumor Growth Inhibition (%)Reference
NCI-N87 (Gastric)5> 80
Granta 519 (Lymphoma)5Complete Response

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Moiety (Drug-S-S-DBCO)

This protocol describes the conjugation of a drug containing a primary amine (e.g., doxorubicin) to this compound.

Materials:

  • This compound

  • Doxorubicin HCl

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • HPLC for purification

Procedure:

  • Activation of this compound: Dissolve this compound (1.2 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.

  • Drug Conjugation: In a separate flask, dissolve doxorubicin HCl (1 eq) in anhydrous DMF and add TEA (3 eq) to neutralize the hydrochloride salt.

  • Add the activated DBCO-S-S-NHS ester solution dropwise to the doxorubicin solution.

  • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification: Purify the resulting Drug-S-S-DBCO conjugate by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the conjugate by LC-MS and NMR.

Protocol 2: ADC Synthesis via SPAAC

This protocol details the conjugation of the Drug-S-S-DBCO moiety to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3)

  • Drug-S-S-DBCO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Amicon Ultra centrifugal filter units (for buffer exchange)

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody (mAb-N3) using established methods (e.g., reaction of antibody lysine residues with NHS-azide). Ensure the final antibody solution is in PBS, pH 7.4, at a concentration of 5-10 mg/mL.

  • Drug-Linker Preparation: Prepare a 10 mM stock solution of Drug-S-S-DBCO in DMSO.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the Drug-S-S-DBCO solution to the mAb-N3 solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 2-4 hours.

  • Purification: Remove unreacted Drug-S-S-DBCO and DMSO using size-exclusion chromatography (SEC) or centrifugal filter units, exchanging the buffer to PBS, pH 7.4.

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: ADC Conjugation Drug Drug-NH2 (e.g., Doxorubicin) Drug_Linker Drug-S-S-DBCO Drug->Drug_Linker DBCO_SS_Acid This compound Activation EDC/NHS Activation DBCO_SS_Acid->Activation Activation->Drug_Linker SPAAC SPAAC Reaction (Click Chemistry) Drug_Linker->SPAAC mAb_N3 Azide-Modified Antibody (mAb-N3) mAb_N3->SPAAC ADC Final ADC SPAAC->ADC

Caption: Experimental workflow for ADC synthesis using this compound.

Protocol 3: ADC Characterization - DAR Determination

Method: Hydrophobic Interaction Chromatography (HIC-HPLC)

  • Column: Use a HIC column suitable for antibody separations.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from high to low salt concentration to elute ADC species with different drug loads.

  • Detection: Monitor absorbance at 280 nm.

  • Calculation: The average DAR is calculated from the weighted average of the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).

Protocol 4: In Vitro Glutathione-Mediated Drug Release Assay
  • Sample Preparation: Prepare the ADC at a concentration of 1 mg/mL in PBS, pH 7.4.

  • Reaction Setup: In separate tubes, add the ADC solution to either PBS alone (negative control) or PBS containing 10 mM glutathione (GSH).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each reaction tube.

  • Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the released drug from the intact ADC.

  • Quantification: Calculate the percentage of released drug at each time point by comparing the peak area of the free drug to the total amount of drug initially conjugated to the antibody.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

  • Add the diluted compounds to the cells and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway of a Representative Payload: Doxorubicin

When an ADC delivers a payload such as doxorubicin, the released drug exerts its cytotoxic effect by interfering with fundamental cellular processes, primarily leading to apoptosis.

Doxorubicin_Signaling_Pathway Dox Released Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation DSB DNA Double-Strand Breaks TopoII->DSB ROS->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of doxorubicin-induced apoptosis.

Doxorubicin's primary mechanisms of action include:

  • DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA topology, leading to DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and lipids, contributing to cytotoxicity.

These events trigger a DNA damage response, leading to the activation of cell cycle checkpoints and ultimately, the intrinsic apoptotic pathway.

References

Application Notes and Protocols for Surface Functionalization Using DBCO-S-S-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-S-S-acid (Dibenzocyclooctyne-Disulfide-Acid) is a heterobifunctional crosslinker that enables the conjugation of biomolecules to surfaces through a two-step process. It features a terminal carboxylic acid for immobilization onto amine-functionalized surfaces and a dibenzocyclooctyne (DBCO) group for the highly specific and efficient copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) with azide-modified molecules.[1][2] The inclusion of a disulfide bond within the linker provides a cleavable element, allowing for the release of conjugated molecules under reducing conditions, which is particularly useful in drug delivery and cell biology applications.[3][4]

These application notes provide detailed protocols for the functionalization of surfaces with this compound, subsequent bioconjugation of azide-modified molecules, and methods for the characterization and quantification of surface modification.

Chemical Properties

PropertyValueReference
Molecular Formula C₂₄H₂₄N₂O₄S₂N/A
Molecular Weight 468.6 g/mol N/A
Reactive Groups Carboxylic Acid (-COOH), Dibenzocyclooctyne (DBCO)[2]
Cleavage Site Disulfide Bond (-S-S-)
Solubility Soluble in organic solvents (e.g., DMSO, DMF)

Key Applications

  • Targeted Drug Delivery: Immobilization of targeting ligands (e.g., antibodies, peptides) on drug delivery vehicles. The cleavable disulfide bond allows for drug release in the reducing environment of the cell.

  • Biosensor Development: Covalent attachment of capture probes (e.g., antibodies, nucleic acids) to sensor surfaces for the detection of specific analytes.

  • Cell-Surface Interactions: Modification of cell culture substrates to study the effects of immobilized biomolecules on cell behavior.

  • Proteomics and Genomics: Creation of microarrays for high-throughput analysis of protein or nucleic acid interactions.

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Surfaces with this compound

This protocol describes the covalent attachment of this compound to a surface presenting primary amine groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Amine-functionalized surface (e.g., amine-silanized glass slide, amine-coated microplate)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

Procedure:

  • Preparation of this compound Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, mix the following in order:

      • 100 µL of 10 mM this compound solution

      • 100 µL of 100 mM NHS in Activation Buffer

      • 100 µL of 100 mM EDC in Activation Buffer

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of this compound.

  • Surface Coupling:

    • Wash the amine-functionalized surface three times with Activation Buffer.

    • Apply the activated this compound solution to the surface, ensuring complete coverage.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent drying.

  • Washing and Quenching:

    • Remove the coupling solution and wash the surface three times with Coupling Buffer.

    • To block any unreacted NHS-esters, incubate the surface with Quenching Buffer for 30 minutes at room temperature.

    • Wash the surface three times with PBST and then three times with DI water.

    • Dry the surface under a gentle stream of nitrogen. The DBCO-functionalized surface is now ready for conjugation with azide-modified molecules.

Protocol 2: Copper-Free Click Chemistry Conjugation of Azide-Modified Molecules

This protocol details the conjugation of an azide-containing biomolecule to the DBCO-functionalized surface.

Materials:

  • DBCO-functionalized surface (from Protocol 1)

  • Azide-modified molecule (e.g., protein, peptide, oligonucleotide)

  • Reaction Buffer: PBS, pH 7.4

  • Wash Buffer: PBST

Procedure:

  • Preparation of Azide-Modified Molecule Solution:

    • Dissolve the azide-modified molecule in Reaction Buffer to the desired concentration (typically 0.1-1 mg/mL for proteins).

  • Click Reaction:

    • Apply the solution of the azide-modified molecule to the DBCO-functionalized surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C. For some applications, incubation at 37°C can increase reaction efficiency.

  • Washing:

    • Remove the solution and wash the surface extensively with PBST to remove any non-covalently bound molecules.

    • Rinse with DI water and dry under a gentle stream of nitrogen.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the release of the conjugated molecule from the surface using a reducing agent.

Materials:

  • Surface with conjugated molecule (from Protocol 2)

  • Cleavage Buffer: PBS containing 10-50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), pH 7.4

Procedure:

  • Incubation with Reducing Agent:

    • Immerse the surface in the Cleavage Buffer.

    • Incubate for 1-2 hours at 37°C. The incubation time may need to be optimized depending on the specific application.

  • Collection of Cleaved Molecule:

    • Carefully collect the supernatant containing the released molecule for downstream analysis.

  • Surface Analysis (Optional):

    • The surface can be washed and analyzed to confirm the removal of the conjugated molecule.

Quantitative Data and Characterization

The success of surface functionalization can be assessed using various analytical techniques.

Surface Functionalization Density

The density of DBCO groups on the surface can be quantified to ensure reproducibility.

MethodPrincipleTypical ResultsReference
Fluorescence Assay Reaction with a fluorescent azide probe (e.g., Azide-Fluor 488). The fluorescence intensity is proportional to the number of DBCO groups.Can be used to determine the number of DBCO groups per unit area or per nanoparticle. For liposomes, densities of thousands of DBCO groups per liposome have been reported.
UV-Vis Spectroscopy The disappearance of the DBCO absorbance peak at ~309 nm upon reaction with an azide can be monitored.Allows for the calculation of reacted DBCO concentration.
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition of the surface. An increase in the nitrogen and sulfur signals after functionalization indicates the presence of this compound.Provides qualitative and semi-quantitative information on surface composition.
Contact Angle Goniometry Measures the hydrophobicity/hydrophilicity of the surface. Successful functionalization will alter the surface contact angle.A change in contact angle indicates successful surface modification.
Stability of the Disulfide Bond

The stability of the disulfide bond is crucial for applications requiring controlled release.

ConditionStability ConsiderationsReference
Physiological Conditions (pH 7.4, 37°C) Disulfide bonds are generally stable in the extracellular environment.
Reducing Environments (e.g., intracellular) Disulfide bonds are readily cleaved by reducing agents like glutathione, DTT, and TCEP.
Long-term Storage Store functionalized surfaces in a dry, inert atmosphere to prevent oxidation and hydrolysis of the DBCO group and disulfide bond. DBCO-functionalized molecules in solution can be stored at -20°C for up to a month.

Visualizations

Experimental Workflow

G Experimental Workflow for Surface Functionalization cluster_0 Step 1: Surface Preparation cluster_1 Step 2: this compound Immobilization cluster_2 Step 3: Bioconjugation cluster_3 Step 4: Cleavage (Optional) AmineSurface Amine-Functionalized Surface Activation Activate this compound with EDC/NHS Coupling Couple to Amine Surface Activation->Coupling Wash1 Wash and Quench Coupling->Wash1 DBCOSurface DBCO-Functionalized Surface Wash1->DBCOSurface ClickReaction Copper-Free Click Chemistry DBCOSurface->ClickReaction AzideMolecule Azide-Modified Molecule AzideMolecule->ClickReaction Wash2 Wash ClickReaction->Wash2 ConjugatedSurface Functionalized Surface with Conjugated Molecule Wash2->ConjugatedSurface ReducingAgent Add Reducing Agent (DTT or TCEP) ConjugatedSurface->ReducingAgent Incubate Incubate ReducingAgent->Incubate Collect Collect Released Molecule Incubate->Collect

Caption: Workflow for surface functionalization and bioconjugation.

Signaling Pathway Analogy: Controlled Release

G Controlled Release Mechanism cluster_0 Extracellular/Stable Environment cluster_1 Intracellular/Reducing Environment Surface Surface Linker DBCO-S-S-Linker Surface->Linker Covalent Bond Molecule Biomolecule Linker->Molecule Click Chemistry (Triazole) CleavedLinker Cleaved Linker Linker->CleavedLinker Disulfide Cleavage (e.g., by Glutathione) ReleasedMolecule Released Biomolecule

Caption: Mechanism of disulfide cleavage for controlled release.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DBCO functionalization density Inactive EDC/NHSUse fresh EDC and NHS solutions. Store stock powders desiccated at -20°C.
Suboptimal pH for activation
Hydrolysis of NHS-ester
Low bioconjugation efficiency Inactive DBCO groupsDBCO can degrade over time. Use freshly functionalized surfaces. Store surfaces under an inert atmosphere.
Steric hindrance
Presence of azide in buffers
Premature cleavage of disulfide bond Presence of reducing agents in buffers or mediaUse fresh, high-purity buffers. If working with cell culture, be aware of reducing agents secreted by cells.

References

Application Note & Protocol: Activating DBCO-S-S-Acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne (DBCO) reagents are at the forefront of copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient ligation of molecules in complex biological environments. DBCO-S-S-acid is a particularly versatile reagent, featuring a terminal carboxylic acid that can be activated for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides.[1][2] The incorporated disulfide bond provides a cleavable linker, allowing for the release of the conjugated molecule under reducing conditions.[3][4][5]

This application note provides a detailed protocol for the activation of the carboxylic acid moiety of this compound and its subsequent coupling to an amine-containing molecule. The most common and robust method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step process forms a semi-stable NHS ester that is highly reactive toward primary amines, resulting in the formation of a stable amide bond.

Data Presentation: Recommended Reaction Conditions

The following table summarizes the recommended starting concentrations and conditions for the activation of this compound and subsequent amine coupling. Optimization may be required depending on the specific properties of the amine-containing molecule.

ParameterRecommended Value/RangeNotes
Activation Step
This compound Concentration1-10 mMPrepare fresh in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
EDC Molar Excess1.2 - 2.0 equivalentsUse a fresh solution of EDC.
NHS/sulfo-NHS Molar Excess1.2 - 2.0 equivalentssulfo-NHS is recommended for aqueous reactions to improve solubility and efficiency.
Activation BufferMES Buffer (50 mM, pH 6.0)Avoid buffers containing primary amines or carboxylates.
Reaction Time15 - 60 minutesLonger incubation times can lead to hydrolysis of the activated ester.
TemperatureRoom Temperature
Coupling Step
Amine-containing Molecule1.0 equivalentShould be in a suitable amine-free buffer.
Coupling BufferPBS (pH 7.2 - 8.0)The reaction with primary amines is most efficient at a slightly alkaline pH.
Reaction Time2 - 12 hoursCan be performed overnight at 4°C.
TemperatureRoom Temperature or 4°C
Quenching (Optional)
Quenching ReagentTris, Glycine, or EthanolamineUse a final concentration of 20-50 mM to quench any unreacted NHS ester.
Quenching Time15 - 30 minutes

Experimental Workflow

The overall experimental workflow for the activation and coupling of this compound to an amine-containing biomolecule is depicted below.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Purification A This compound C DBCO-S-S-NHS Ester (Activated Intermediate) A->C 15-60 min Room Temp B EDC + NHS/sulfo-NHS in Activation Buffer (pH 6.0) B->C D Amine-containing Biomolecule (R-NH2) in Coupling Buffer (pH 7.2-8.0) E DBCO-S-S-Biomolecule Conjugate D->E C_clone->E 2-12 hours Room Temp or 4°C F Purification (e.g., Dialysis, SEC) E_clone->F

Fig. 1: Experimental workflow for amine coupling.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the activation of this compound and its subsequent conjugation to a generic amine-containing protein.

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing protein (e.g., Antibody)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Protocol:

Part 1: Preparation of Reagents

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • EDC Stock Solution: Immediately before use, prepare a 100 mM solution of EDC in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

  • sulfo-NHS Stock Solution: Immediately before use, prepare a 100 mM solution of sulfo-NHS in Activation Buffer.

  • Protein Solution: Prepare the amine-containing protein in Coupling Buffer at a concentration of 1-10 mg/mL.

Part 2: Activation of this compound

This step involves the formation of the amine-reactive sulfo-NHS ester.

Fig. 2: Carboxylic acid activation.
  • In a microcentrifuge tube, add the desired volume of this compound stock solution.

  • Add Activation Buffer to dilute the this compound to the desired final concentration (e.g., 1 mM).

  • Add the freshly prepared EDC and sulfo-NHS solutions to achieve a 1.5-fold molar excess of each over the this compound.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Part 3: Amine Coupling Reaction

References

Application Notes and Protocols for Cleaving the Disulfide Bond in DBCO-S-S-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DBCO-S-S-acid is a versatile chemical tool used in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2][3] It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry, and a carboxylic acid for further functionalization.[4][5] A key feature of this linker is its cleavable disulfide bond, which allows for the release of conjugated molecules under specific reducing conditions. This document provides detailed application notes and protocols for the cleavage of the disulfide bond in this compound conjugates using common laboratory reducing agents.

The cleavage of a disulfide bond is a reduction reaction that converts the disulfide linkage (R-S-S-R') into two separate thiol groups (R-SH and R'-SH). This process is typically achieved using an excess of a reducing agent. The most common reagents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-mercaptoethanol (BME). The choice of reducing agent and reaction conditions depends on factors such as the stability of the conjugated molecule, the desired reaction kinetics, and downstream applications.

Section 1: Reducing Agents for Disulfide Bond Cleavage

Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a potent, odorless, and highly stable reducing agent, making it a popular choice for disulfide bond reduction. Unlike thiol-based reductants like DTT and BME, TCEP is a phosphine-based reagent that is resistant to air oxidation and effective over a broad pH range.

Mechanism of Action: The reduction reaction with TCEP involves a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond. This is followed by hydrolysis to yield two free sulfhydryl molecules and TCEP oxide.

Advantages:

  • Stability: Resistant to air oxidation, allowing for longer solution stability.

  • Broad pH Range: Effective over a wide pH range, typically from 1.5 to 9.0.

  • Selectivity: Selectively and completely reduces even stable water-soluble alkyl disulfides.

  • Odorless: Unlike DTT and BME, TCEP is odorless.

  • Compatibility: Does not have to be removed before certain sulfhydryl-reactive cross-linking reactions (e.g., maleimide chemistry) as it reacts very slowly with maleimides.

Disadvantages:

  • Phosphate Buffer Incompatibility: TCEP can be unstable in phosphate buffers over long periods, with significant oxidation observed within 72 hours in PBS at pH 7.0. It is recommended to prepare TCEP solutions in phosphate buffers immediately before use.

Dithiothreitol (DTT)

DTT, also known as Cleland's Reagent, is a strong and widely used reducing agent for cleaving disulfide bonds in peptides and proteins.

Mechanism of Action: The reduction is a two-step process. DTT first forms a mixed disulfide with the target molecule in a reversible reaction. In the second step, an intramolecular cyclization of the DTT portion forms a stable six-membered ring with an internal disulfide bond, which drives the reaction to completion and releases the second, now reduced, sulfur atom of the original target.

Advantages:

  • Strong Reductant: Possesses a low redox potential (-0.33 V at pH 7), allowing it to efficiently reduce most accessible disulfide bonds.

  • Effective: Widely used and well-characterized for protein reduction.

Disadvantages:

  • Limited Stability: Prone to oxidation by air, especially in solution. Stock solutions should be made fresh.

  • Narrow pH Range: Optimal activity is in the pH range of 7.1 to 8.0. Its potency decreases at lower pH.

  • Odor: Has a characteristic unpleasant odor.

  • Interference: Must be removed after reduction and prior to reactions involving sulfhydryl-reactive reagents like maleimides, as it will compete for reaction sites.

β-Mercaptoethanol (BME or 2-ME)

BME is another common thiol-containing reducing agent used to cleave disulfide bonds. It is often used in sample preparation for gel electrophoresis.

Mechanism of Action: Similar to other thiol-based reagents, BME reduces disulfides through a thiol-disulfide exchange reaction. An excess of BME is required to drive the reaction equilibrium towards the fully reduced state.

Advantages:

  • Effective Reductant: Capable of reducing most disulfide bonds.

  • Inexpensive: Generally more economical than DTT or TCEP.

Disadvantages:

  • Volatility and Odor: Highly volatile with a strong, unpleasant odor, requiring handling in a fume hood.

  • Less Potent: A large excess of BME is typically required compared to DTT, as it does not have the intramolecular cyclization mechanism to drive the reaction.

  • Air-Sensitive: Can be oxidized by air.

Section 2: Data Presentation

The following table summarizes typical reaction conditions for the cleavage of disulfide bonds using TCEP, DTT, and BME. These values are starting points and may require optimization depending on the specific molecule and application.

ParameterTCEPDTTBME
Typical Concentration 5-50 mM1-100 mM50-200 mM
Effective pH Range 1.5 - 9.07.0 - 8.1 (Optimal)≥ 7.0
Reaction Time 5-60 minutes10-60 minutes30-60 minutes
Temperature Room Temperature (20-25°C) or 37°CRoom Temperature (20-25°C) or 37°CRoom Temperature (20-25°C)
Key Advantage Stable, odorless, broad pH rangeStrong, well-characterizedInexpensive

Section 3: Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical reagents. BME should be handled in a certified chemical fume hood.

Protocol 3.1: Disulfide Bond Cleavage using TCEP

This protocol is suitable for applications where subsequent reactions with sulfhydryl-reactive reagents are planned, or when an odorless, stable reductant is preferred.

Materials:

  • This compound conjugate solution (in a suitable buffer, e.g., HEPES, Tris, avoid phosphate for long-term storage)

  • TCEP hydrochloride (TCEP·HCl)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.0-7.5)

  • Degassed, deionized water

  • Desalting column (e.g., NAP-10) for TCEP removal if required

Procedure:

  • Prepare TCEP Stock Solution:

    • Prepare a 0.5 M TCEP stock solution. Weigh 143 mg of TCEP·HCl and dissolve in 1 mL of cold, degassed, deionized water.

    • Adjust the pH to ~7.0 with 10 N NaOH. The initial solution will be highly acidic (pH ~2.5).

    • Store aliquots of the stock solution at -20°C.

  • Prepare Reaction Mixture:

    • Dissolve the this compound conjugate in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the TCEP stock solution to the conjugate solution to achieve a final TCEP concentration of 5-20 mM. A 10- to 50-fold molar excess of TCEP over the disulfide bond concentration is recommended for efficient cleavage.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature (20-25°C). For more stable disulfide bonds, the incubation time can be extended or the temperature increased to 37°C.

  • Removal of TCEP (Optional):

    • If downstream applications are sensitive to TCEP, it can be removed using a desalting column equilibrated with the desired buffer. Follow the manufacturer's instructions for the desalting column.

  • Use of Cleaved Product:

    • The resulting solution contains the cleaved product with free sulfhydryl groups. Use it immediately in the next step to prevent re-oxidation of the thiols back to a disulfide bond.

Protocol 3.2: Disulfide Bond Cleavage using DTT

This protocol is a standard method for disulfide reduction, particularly in protein chemistry.

Materials:

  • This compound conjugate solution

  • Dithiothreitol (DTT)

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5-8.0)

  • Degassed, deionized water

  • Desalting column (e.g., NAP-10) for DTT removal

Procedure:

  • Prepare DTT Stock Solution:

    • Prepare a 1 M DTT stock solution by dissolving 154.2 mg of DTT in 1 mL of degassed, deionized water.

    • This solution is not stable and should be prepared fresh before use. Discard any unused solution.

  • Prepare Reaction Mixture:

    • Dissolve the this compound conjugate in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the DTT stock solution to the conjugate solution to achieve a final DTT concentration of 10-50 mM. A significant molar excess is required to drive the reaction.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature (20-25°C). Incubation at 37°C may slightly improve the reduction efficiency.

  • Removal of DTT:

    • DTT must be removed before proceeding with reactions involving sulfhydryl-reactive reagents (e.g., maleimides).

    • Equilibrate a desalting column with a degassed buffer suitable for the next step.

    • Apply the reaction mixture to the column and elute the cleaved conjugate according to the manufacturer's protocol.

  • Use of Cleaved Product:

    • The purified product contains free sulfhydryl groups. Proceed immediately with the subsequent experimental steps to avoid re-oxidation.

Section 4: Visualizations

The following diagrams illustrate the chemical mechanism and experimental workflow for disulfide bond cleavage.

Disulfide_Cleavage_Mechanism DBCO_SS DBCO-Linker-S-S-Molecule Cleaved_1 DBCO-Linker-SH DBCO_SS->Cleaved_1 Reduction Cleaved_2 HS-Molecule DBCO_SS->Cleaved_2 Reduction Reducer 2 R'-SH (e.g., DTT, BME) or P(R')3 (e.g., TCEP) Oxidized_Reducer R'-S-S-R' or O=P(R')3 Reducer->Oxidized_Reducer Oxidation

Caption: General mechanism of disulfide bond reduction.

Experimental_Workflow Start Start: DBCO-S-S-Conjugate Prep_Reducer 1. Prepare fresh reducing agent solution (e.g., TCEP or DTT) Start->Prep_Reducer Mix 2. Mix conjugate with reducing agent in appropriate buffer Prep_Reducer->Mix Incubate 3. Incubate at specified temperature and time (e.g., 30 min at RT) Mix->Incubate Purify 4. Purify via desalting column to remove excess reagent and byproducts Incubate->Purify Final End: Cleaved Product with Free Thiols (-SH) Purify->Final Use Proceed immediately to next experimental step Final->Use

Caption: Experimental workflow for disulfide cleavage.

References

Purification of DBCO-S-S-Acid Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne (DBCO) reagents are instrumental in copper-free click chemistry, enabling the efficient and specific conjugation of biomolecules. The inclusion of a cleavable disulfide (S-S) linker and a terminal carboxylic acid moiety in a DBCO conjugate, herein referred to as DBCO-S-S-acid, provides a versatile tool for bioconjugation and drug delivery applications. The disulfide bond allows for controlled release of conjugated cargo in a reducing environment, such as the intracellular space, while the carboxylic acid group can be used for further functionalization or to enhance solubility.

Effective purification of this compound conjugates is paramount to remove unreacted starting materials, byproducts, and aggregates, ensuring the final product is of high purity and suitable for its intended application. This document provides detailed application notes and protocols for the purification of these specialized conjugates.

Core Principles of Purification

The purification strategy for this compound conjugates typically involves a multi-step approach leveraging the physicochemical properties of the conjugate and potential impurities. Key considerations include:

  • Size and Molecular Weight: Separation of the larger conjugate from smaller, unreacted this compound and other reagents.

  • Hydrophobicity: The DBCO group imparts significant hydrophobicity, which can be exploited for separation.

  • Charge: The terminal carboxylic acid provides a negative charge at neutral or basic pH, which can be utilized in ion-exchange chromatography.

  • Disulfide Bond Integrity: Purification conditions must be carefully controlled to prevent the premature cleavage of the disulfide bond. This generally requires avoiding reducing agents and maintaining a slightly acidic to neutral pH.[1][2]

The most common and effective purification techniques for these types of conjugates are Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocols

Protocol 1: Purification of this compound Conjugated to a Biomolecule (e.g., Protein, Antibody) using a Two-Step Chromatographic Approach

This protocol is designed for the purification of a biomolecule that has been conjugated with this compound. The primary goals are to remove excess, unreacted this compound and to separate the desired conjugate from the unconjugated biomolecule.

Step 1: Size Exclusion Chromatography (SEC) for Removal of Excess this compound

SEC separates molecules based on their size.[3] This step is highly effective for removing small molecule impurities like unreacted this compound from the much larger bioconjugate.

  • Chromatography System: A preparative liquid chromatography system (e.g., ÄKTA pure) is recommended.

  • Column: Select a size-exclusion column with a fractionation range appropriate for the size of the biomolecule conjugate (e.g., Superdex 75 or 200).

  • Mobile Phase: A neutral or slightly acidic buffer that maintains the stability of the conjugate and the integrity of the disulfide bond. A common choice is Phosphate-Buffered Saline (PBS) at pH 7.0-7.4.[4]

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase.

    • Load the crude conjugation reaction mixture onto the column. The sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution.[5]

    • Elute the sample with the mobile phase at a flow rate recommended by the column manufacturer.

    • Monitor the elution profile using UV absorbance at 280 nm (for protein) and 309 nm (for the DBCO group).

    • The first major peak corresponds to the high molecular weight conjugate, while later eluting peaks will contain the smaller, unreacted this compound.

    • Collect the fractions corresponding to the conjugate peak.

Step 2: Hydrophobic Interaction Chromatography (HIC) for Separation of Conjugate Species

HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic this compound linker increases the overall hydrophobicity of the biomolecule, allowing for the separation of the conjugate from the unconjugated biomolecule.

  • Chromatography System: A preparative liquid chromatography system.

  • Column: A HIC column with a suitable stationary phase (e.g., Phenyl, Butyl, or Octyl). The choice of ligand depends on the hydrophobicity of the conjugate.

  • Mobile Phase A (Binding Buffer): A high salt buffer, for example, 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B (Elution Buffer): A low salt buffer, for example, 25 mM Sodium Phosphate, pH 7.0.

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Adjust the salt concentration of the pooled fractions from the SEC step to match that of Mobile Phase A.

    • Load the sample onto the HIC column.

    • Wash the column with Mobile Phase A to remove any unbound molecules.

    • Elute the bound species using a linear gradient of increasing Mobile Phase B (decreasing salt concentration).

    • The unconjugated biomolecule, being less hydrophobic, will elute first, followed by the this compound conjugate.

    • Collect the fractions corresponding to the purified conjugate.

    • Perform buffer exchange into a suitable storage buffer using SEC or dialysis.

Protocol 2: Purification of Small Molecule this compound Conjugates using Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for the purification of smaller, more hydrophobic molecules. It is particularly well-suited for purifying conjugates where both the starting material and the product are small molecules. The presence of the carboxylic acid necessitates the use of an acidic mobile phase to ensure its protonation and retention on the nonpolar stationary phase.

  • Chromatography System: A preparative HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Procedure:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF) and dilute with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 20-30 minutes.

    • Monitor the elution profile at a wavelength appropriate for the conjugate (e.g., 254 nm, 280 nm, or 309 nm).

    • Collect the fractions containing the purified product.

    • Remove the solvent by lyophilization or evaporation.

Data Presentation

The following tables provide representative data for the purification of a model this compound bioconjugate. Note that actual results will vary depending on the specific conjugate and purification conditions.

Table 1: Summary of a Two-Step Purification of a this compound Antibody Conjugate

Purification StepPurity by SEC-HPLC (%)Yield (%)Unreacted this compound
Crude Reaction Mixture75-Present
After SEC>9590Not Detected
After HIC>9985 (overall)Not Detected

Table 2: Representative RP-HPLC Purification Data for a Small Molecule this compound Conjugate

SampleRetention Time (min)Purity by HPLC (%)Recovery (%)
Starting Material 18.5--
Starting Material 212.1--
Crude Product15.3 (major)65-
Purified Product15.3>9870

Visualization of Workflows

Purification_Workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Conjugation Reaction Mixture SEC Size Exclusion Chromatography (SEC) Crude->SEC Biomolecule Conjugate RP_HPLC Reversed-Phase HPLC (RP-HPLC) Crude->RP_HPLC Small Molecule Conjugate HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Remove unreacted This compound Analysis Purity & Characterization (HPLC, MS) HIC->Analysis Isolate conjugate RP_HPLC->Analysis Final Purified this compound Conjugate Analysis->Final

SEC_Workflow cluster_input Input cluster_process SEC Process cluster_output Output Crude_Mix Crude Reaction Mixture (Conjugate + Excess this compound) Load Load onto SEC Column Crude_Mix->Load Elute Elute with Isocratic Buffer (e.g., PBS) Load->Elute Peak1 Peak 1: High MW (Purified Conjugate) Elute->Peak1 Early Elution Peak2 Peak 2: Low MW (Unreacted this compound) Elute->Peak2 Late Elution

HIC_Workflow cluster_input Input cluster_process HIC Process cluster_output Output SEC_Pool SEC-Purified Pool (Conjugate + Unconjugated Biomolecule) Load_HIC Load onto HIC Column in High Salt Buffer SEC_Pool->Load_HIC Elute_HIC Elute with Decreasing Salt Gradient Load_HIC->Elute_HIC Unconjugated Early Eluting Peak: Unconjugated Biomolecule Elute_HIC->Unconjugated Less Hydrophobic Conjugate Later Eluting Peak: Purified Conjugate Elute_HIC->Conjugate More Hydrophobic

Conclusion

The purification of this compound conjugates requires a well-designed strategy that takes into account the specific properties of the conjugate and potential impurities. A combination of chromatographic techniques, such as Size Exclusion Chromatography, Hydrophobic Interaction Chromatography, and Reversed-Phase HPLC, provides a robust platform for obtaining highly pure material. Careful attention to buffer composition and pH is critical to maintain the integrity of the cleavable disulfide bond. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these important bioconjugation reagents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DBCO-S-S-Acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-S-S-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound conjugation experiments.

Problem: Low or No Conjugation Product

If you are observing low or no yield of your desired conjugate, consider the following potential causes and solutions:

Possible CauseRecommended Solution
Inefficient NHS Ester Activation of this compound Ensure in situ activation is performed correctly. Use a 10-20% molar excess of EDC and NHS in anhydrous methylene chloride. The reaction should be stirred for several hours or overnight.[1]
Hydrolysis of DBCO-NHS Ester DBCO-NHS esters are highly sensitive to moisture.[2] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[3][4][5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Aqueous solutions of NHS esters should be used immediately.
Suboptimal Reaction pH The conjugation of NHS esters to primary amines is most efficient at a pH range of 7.2-8.5. Lower pH can lead to protonation of the amine, reducing its nucleophilicity, while higher pH increases the rate of NHS ester hydrolysis. Use non-amine-containing buffers such as PBS, HEPES, or borate buffer.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the DBCO-NHS ester, significantly reducing conjugation efficiency. Ensure your reaction buffer is free of such contaminants.
Steric Hindrance The bulky nature of DBCO and the molecules being conjugated can physically prevent the azide and alkyne from reacting efficiently. Consider using a DBCO linker with a long PEG spacer to increase flexibility and reduce steric hindrance.
Incorrect Molar Ratio of Reactants For the SPAAC reaction, a molar excess of one reactant is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 molar equivalent of the azide-containing molecule. For antibody conjugations, a 20-30 fold molar excess of DBCO-NHS ester to the antibody is often used for the initial labeling step.
Suboptimal Reaction Temperature and Time for SPAAC SPAAC reactions are typically efficient at a range of temperatures from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C, but may require a longer incubation time (overnight).
Degraded DBCO Reagent DBCO reagents can lose reactivity over time if not stored properly. Store solid DBCO reagents in a cool, dry place, protected from moisture and light. Stock solutions in anhydrous DMSO can be stored for a few months at -20°C.

Frequently Asked Questions (FAQs)

Q1: How do I activate my this compound for conjugation to a primary amine?

A1: this compound can be activated to its corresponding NHS ester in situ using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). You will need to dissolve the this compound in a dry organic solvent like methylene chloride and then add a 10-20% molar excess of EDC and NHS. The reaction should be stirred for several hours to overnight to ensure complete activation before being used for conjugation.

Q2: What is the optimal buffer for DBCO-NHS ester conjugation?

A2: The ideal buffer for NHS ester conjugation to primary amines should have a pH between 7.2 and 8.5 and be free of extraneous primary amines. Commonly used buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate buffer. Avoid buffers like Tris and glycine as they contain primary amines that will compete with your target molecule.

Q3: How can I monitor the progress of my SPAAC reaction?

A3: The progress of the DBCO-azide cycloaddition can be monitored by UV-Vis spectrophotometry. DBCO has a characteristic absorbance peak around 309 nm, which will decrease as it is consumed during the reaction.

Q4: How can I remove unreacted DBCO reagent after conjugation?

A4: Excess, unreacted DBCO reagent can be removed using size-based purification methods. For proteins and other large biomolecules, desalting spin columns or size-exclusion chromatography (SEC) are effective. Dialysis can also be used for this purpose.

Q5: What does the "S-S" in this compound signify and when is it useful?

A5: The "S-S" represents a disulfide bond within the linker. This disulfide bond is cleavable under reducing conditions, for example, by using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature is particularly useful in applications like antibody-drug conjugates (ADCs) where the release of a payload within a reducing cellular environment is desired.

Experimental Protocols

Protocol 1: In Situ Activation of this compound to DBCO-S-S-NHS Ester
  • Dissolve this compound in anhydrous methylene chloride (DCM).

  • Add a 10-20% molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for several hours or overnight.

  • The resulting DBCO-S-S-NHS ester solution can be used directly in the subsequent conjugation reaction after solvent evaporation.

Protocol 2: General Protocol for Protein Conjugation with DBCO-S-S-NHS Ester
  • Protein Preparation : Dissolve the protein (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

  • Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the freshly activated DBCO-S-S-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction : Add the DBCO-S-S-NHS ester stock solution to the protein solution. A 20 to 30-fold molar excess of the NHS ester is a common starting point for antibodies. The final concentration of the organic solvent should ideally be kept below 15-20% to avoid protein precipitation.

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching : Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
  • Reactant Preparation : Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS).

  • Click Reaction : Mix the DBCO-functionalized molecule with the azide-functionalized molecule. It is recommended to use a 1.5 to 3-fold molar excess of one of the components.

  • Incubation : Incubate the reaction mixture. Typical reaction times are 4-12 hours at room temperature or overnight at 4°C.

  • Purification : Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove any unreacted starting materials.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for DBCO-NHS Ester Conjugation to Proteins
ParameterRecommended ValueReference(s)
Molar Excess (DBCO-NHS:Protein) 5 to 30-fold
Protein Concentration 1 - 10 mg/mL
Reaction Buffer PBS, HEPES, Borate
pH 7.2 - 8.5
Reaction Temperature Room Temperature or 4°C
Reaction Time 30 - 120 minutes
Quenching Agent Tris or Glycine
Table 2: Recommended Reaction Conditions for SPAAC (DBCO + Azide)
ParameterRecommended ValueReference(s)
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1
Reaction Temperature 4°C to 37°C
Reaction Time 2 to 24 hours
Solvent Aqueous buffers (e.g., PBS)

Visualizations

experimental_workflow cluster_activation Step 1: NHS Ester Activation cluster_conjugation Step 2: Amine Conjugation cluster_spaac Step 3: SPAAC Reaction cluster_purification Step 4: Purification dbco_acid This compound edc_nhs EDC, NHS in Anhydrous DCM dbco_acid->edc_nhs dbco_nhs DBCO-S-S-NHS Ester edc_nhs->dbco_nhs protein Amine-containing Molecule (e.g., Protein) dbco_nhs->protein dbco_protein DBCO-labeled Molecule protein->dbco_protein pH 7.2-8.5 azide_molecule Azide-containing Molecule dbco_protein->azide_molecule final_conjugate Final Conjugate azide_molecule->final_conjugate Click Chemistry purification Purification (SEC, Dialysis) final_conjugate->purification

Caption: Workflow for this compound conjugation.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Low or No Conjugation Yield check_reagents Are reagents fresh? Stored properly? start->check_reagents check_buffer Is buffer amine-free? Correct pH (7.2-8.5)? start->check_buffer check_ratio Correct molar ratios used? start->check_ratio use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No increase_time_temp Increase reaction time/temperature check_reagents->increase_time_temp Yes optimize_buffer Optimize buffer conditions check_buffer->optimize_buffer No check_buffer->increase_time_temp Yes optimize_ratio Optimize molar ratios check_ratio->optimize_ratio No check_ratio->increase_time_temp Yes use_peg_linker Use PEGylated DBCO to reduce steric hindrance increase_time_temp->use_peg_linker Still low yield

References

Technical Support Center: Troubleshooting SPAAC Reactions with DBCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving dibenzocyclooctyne (DBCO) linkers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.

Troubleshooting Guide: Low Yield in DBCO-Mediated SPAAC Reactions

Low or no yield in a SPAAC reaction can be attributed to several factors, from reagent stability to suboptimal reaction conditions. This guide will walk you through the most common issues and their solutions.

Issue 1: Low or No Conjugation Detected

Q1: I am observing very low to no conjugation between my azide-modified molecule and my DBCO-linker. What are the potential causes and solutions?

Several factors related to reactants, reaction conditions, or the analytical method can lead to low or no conjugation. Below is a breakdown of potential issues and how to troubleshoot them.

Frequently Asked Questions (FAQs)

Q2: What are the most common causes of low yield in SPAAC reactions with DBCO linkers?

Low yields in SPAAC reactions using DBCO linkers can often be traced back to a few key areas:

  • Reagent Instability: Both the azide-modified molecule and the DBCO linker can degrade if not handled and stored properly.[1]

  • Suboptimal Reaction Conditions: The pH, buffer composition, temperature, and molar ratio of reactants can significantly impact reaction efficiency.[2]

  • Side Reactions: DBCO can participate in unintended reactions, consuming the linker and reducing the desired product yield.[2]

  • Steric Hindrance: If the azide or DBCO group is located in a sterically congested environment on a biomolecule, it can hinder the reaction.[1][3]

  • Inaccurate Quantification: Incorrect determination of the degree of labeling (DOL) for the azide or DBCO-functionalized molecules can lead to suboptimal stoichiometric ratios in the reaction.

Q3: How can I assess the success and efficiency of my DBCO labeling?

The degree of labeling (DOL), which is the number of DBCO molecules conjugated to each biomolecule, can be determined using UV-Vis spectrophotometry. DBCO has a characteristic absorbance peak around 309-310 nm. By measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO), you can calculate the DOL. The progress of the SPAAC reaction itself can also be monitored by observing the decrease in the DBCO absorbance peak at ~310 nm over time.

Q4: Can the choice of buffer really make a difference in my SPAAC reaction?

Yes, the buffer system can have a significant impact on the reaction rate. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS. Additionally, the pH of the buffer is crucial, with a slightly alkaline pH of 7.5-8.5 generally increasing the rate of SPAAC reactions.

Q5: I'm working with a sensitive biomolecule. Can I run the reaction at a lower temperature?

While SPAAC reactions can proceed at 4°C, the reaction rate will be significantly slower. If you need to use a lower temperature to maintain the stability of your biomolecule, you may need to increase the reaction time, potentially up to 24-48 hours, to achieve a reasonable yield. Incubating at room temperature (25°C) or 37°C can substantially increase the reaction rate.

Q6: Are there any known side reactions with DBCO that I should be aware of?

DBCO can react with free thiols, which can be a concern when working with proteins containing cysteine residues. Additionally, DBCO is known to be unstable under strongly acidic conditions, such as those used for peptide cleavage from a resin, which can lead to an inactivating rearrangement.

Data Presentation: Impact of Reaction Conditions on SPAAC Rate

The following table summarizes the effect of various experimental parameters on the second-order rate constants of SPAAC reactions, providing a quantitative basis for optimization.

ParameterCondition 1Rate Constant (M⁻¹s⁻¹)Condition 2Rate Constant (M⁻¹s⁻¹)Reference(s)
Buffer PBS (pH 7)0.32–0.85HEPES (pH 7)0.55–1.22
pH pH 5SlowerpH 7-8.5Faster
Temperature 25°CSlower37°CFaster
Linker DBCO-Antibody0.18–0.37DBCO-PEG5-Antibody31 ± 16% Increase
Azide Type 3-azido-L-alanineSlower1-azido-1-deoxy-β-D-glucopyranosideFaster

Experimental Protocols

Protocol 1: General SPAAC Reaction for Antibody-Oligonucleotide Conjugation

This protocol provides a starting point for conjugating a DBCO-modified antibody with an azide-modified oligonucleotide.

  • Preparation of Reactants:

    • Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., HEPES, pH 7.5).

    • Dissolve the DBCO-functionalized oligonucleotide in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the DBCO-functionalized oligonucleotide to the azide-modified antibody solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. For potentially higher yields, consider incubating at 37°C for at least 4 hours.

  • Purification:

    • Remove the excess DBCO-oligonucleotide using a suitable method such as size-exclusion chromatography or dialysis.

  • Analysis:

    • Analyze the conjugate using SDS-PAGE. The antibody-oligonucleotide conjugate should exhibit a higher molecular weight band compared to the unconjugated antibody.

Protocol 2: Assessing DBCO Linker Stability

This protocol can be used to evaluate the stability of your DBCO-linker under your experimental conditions.

  • Sample Preparation:

    • Prepare a solution of your DBCO-linker at a known concentration in the same buffer you will use for your SPAAC reaction.

  • Incubation:

    • Incubate the DBCO-linker solution under the same conditions (temperature, time) as your planned SPAAC reaction.

  • Analysis:

    • Monitor the concentration of the DBCO-linker over time using a UV-Vis spectrophotometer by measuring the absorbance at ~310 nm. A significant decrease in absorbance indicates degradation of the DBCO moiety.

Mandatory Visualizations

SPAAC_Reaction SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product Azide Azide-Modified Molecule Triazole Stable Triazole Linkage Azide->Triazole Strain-Promoted Cycloaddition DBCO DBCO-Linker DBCO->Triazole

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction mechanism.

Troubleshooting_Workflow Troubleshooting Workflow for Low SPAAC Yield start Low Yield Observed check_reagents 1. Check Reagent Stability - Freshly prepare solutions? - Proper storage? start->check_reagents optimize_conditions 2. Optimize Reaction Conditions - pH (7.5-8.5)? - Buffer (HEPES)? - Temperature (25-37°C)? - Molar Ratio (excess DBCO)? check_reagents->optimize_conditions Reagents OK check_sterics 3. Consider Steric Hindrance - Introduce PEG spacer? optimize_conditions->check_sterics Conditions Optimized investigate_side_reactions 4. Investigate Side Reactions - Free thiols present? - Acidic conditions? check_sterics->investigate_side_reactions Sterics Addressed end Improved Yield investigate_side_reactions->end Side Reactions Minimized

Caption: A logical workflow for troubleshooting low yields in SPAAC reactions.

Side_Reactions Potential Side Reactions of DBCO cluster_desired Desired Reaction cluster_side Side Reactions DBCO DBCO Linker Azide Azide DBCO->Azide SPAAC Thiol Free Thiol (e.g., Cysteine) DBCO->Thiol Thiol-yne Addition Acid Strong Acid (e.g., TFA) DBCO->Acid Acid-catalyzed Rearrangement Triazole Stable Triazole Product Thiol_Adduct Thiol Adduct Rearranged_DBCO Inactive Rearranged Product

Caption: Potential desired and side reactions involving DBCO linkers.

References

preventing aggregation during DBCO-S-S-acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-S-S-acid and related bioconjugation protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and prevent aggregation during conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation during this compound conjugation?

The primary cause of aggregation is the hydrophobic nature of the dibenzocyclooctyne (DBCO) group.[1][2][3] When multiple hydrophobic DBCO molecules are conjugated to a biomolecule, such as an antibody, they can increase the overall hydrophobicity of the resulting conjugate. This can lead to intermolecular hydrophobic interactions, causing the conjugates to aggregate and precipitate out of solution.[4][5]

Q2: How does the structure of this compound contribute to aggregation?

This compound is a cleavable ADC linker that contains a DBCO group for click chemistry. The DBCO moiety itself is inherently hydrophobic. While the disulfide (-S-S-) bond provides a cleavable linkage, and the acid group provides a point of attachment, the core DBCO structure is the main driver of hydrophobicity-induced aggregation.

Q3: What role does the Drug-to-Antibody Ratio (DAR) play in aggregation?

A high Drug-to-Antibody Ratio (DAR) can significantly increase the likelihood of aggregation. As more DBCO-containing linkers are attached to the antibody, the overall hydrophobicity of the conjugate increases, promoting self-association and aggregation. It has been shown that using a molar ratio of DBCO to antibody above 5 can lead to protein and/or DBCO precipitation.

Q4: Can buffer conditions influence aggregation?

Yes, suboptimal buffer conditions can lead to protein instability and aggregation even before the addition of the DBCO reagent. It is crucial to work with a buffer system that is optimal for your specific protein in terms of pH, ionic strength, and composition. Avoid buffers that contain primary amines (e.g., Tris, glycine) if you are using an NHS-ester activated this compound, as they will compete with the reaction. Also, avoid buffers containing azides, as they can react with the DBCO group.

Q5: Are there alternative DBCO reagents that are less prone to causing aggregation?

Yes, using DBCO reagents that incorporate a hydrophilic linker, such as polyethylene glycol (PEG), can significantly reduce aggregation. These PEGylated DBCO reagents increase the overall hydrophilicity of the final conjugate, which helps to mitigate the hydrophobic effects of the DBCO group and improve solubility.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound conjugation experiments.

Problem: I am observing precipitation or cloudiness in my reaction mixture.

This is a common sign of aggregation. Here are several parameters to check and optimize:

Parameter Recommendation Rationale & Notes
Molar Excess of DBCO Reagent Start with a 5-10 fold molar excess of the DBCO reagent over your biomolecule.A high molar excess can lead to a high degree of labeling, increasing hydrophobicity and causing aggregation. For sensitive proteins, a lower excess is recommended.
Protein Concentration Use a protein concentration in the range of 1-5 mg/mL.High protein concentrations increase the proximity of molecules, which can facilitate intermolecular interactions and aggregation. While higher concentrations can improve reaction kinetics, they also elevate the risk of aggregation.
Solvent Concentration Keep the concentration of organic solvents (e.g., DMSO, DMF) below 10-15% of the final reaction volume.DBCO reagents are often dissolved in organic solvents. However, high concentrations of these solvents can denature proteins and cause them to precipitate.
pH Maintain a pH range of 6.5 - 7.5 for reactions involving sulfhydryls (e.g., with maleimide) and pH 7-9 for reactions with primary amines (e.g., with NHS esters).The solubility and stability of most proteins are highly dependent on pH. Operating outside the optimal pH range for your protein can induce conformational changes and aggregation.
Additives Consider adding stabilizing osmolytes or non-denaturing detergents.Additives like glycerol or sugars can sometimes help to stabilize proteins in solution. However, their effect on the conjugation reaction itself should be evaluated.
Reagent Choice Switch to a PEGylated DBCO reagent (e.g., DBCO-PEG4-S-S-acid).The PEG linker increases the hydrophilicity of the conjugate, reducing the tendency for aggregation.

Experimental Protocols

Protocol 1: General this compound Conjugation to an Azide-Modified Antibody

This protocol assumes the this compound has been activated (e.g., as an NHS ester) for reaction with primary amines on the antibody.

  • Antibody Preparation:

    • Exchange the buffer of your azide-modified antibody solution to a conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). This can be done using a spin desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • DBCO Reagent Preparation:

    • Immediately before use, dissolve the DBCO-S-S-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the dissolved DBCO-S-S-NHS ester to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer such as 1 M Tris or glycine to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted DBCO reagent and other small molecules by size exclusion chromatography (SEC), dialysis, or using a desalting column.

    • If aggregation has occurred, aggregates can be removed by SEC or centrifugation.

Visual Guides

Aggregation_Troubleshooting_Workflow Troubleshooting Workflow for DBCO Conjugation Aggregation start Aggregation Observed (Precipitation/Cloudiness) check_ratio Check Molar Ratio of DBCO Reagent start->check_ratio check_conc Check Protein Concentration start->check_conc check_buffer Check Buffer (pH, Composition) start->check_buffer check_reagent Consider Reagent Hydrophilicity start->check_reagent optimize_ratio Reduce Molar Excess (Try 5-10x) check_ratio->optimize_ratio optimize_conc Lower Protein Concentration (Try 1-2 mg/mL) check_conc->optimize_conc optimize_buffer Optimize Buffer (Screen pH, Additives) check_buffer->optimize_buffer optimize_reagent Use PEGylated DBCO Reagent check_reagent->optimize_reagent result Successful Conjugation (No Aggregation) optimize_ratio->result optimize_conc->result optimize_buffer->result optimize_reagent->result SPAAC_Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactant1 Biomolecule 1 N3 product Biomolecule 1 Triazole-S-S-Acid Biomolecule 2 reactant1->product Copper-Free Click Chemistry reactant2 This compound Biomolecule 2 reactant2->product Copper-Free Click Chemistry plus +

References

Technical Support Center: Stability of DBCO-S-S-Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-S-S-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of this cleavable linker in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of the this compound linker?

A1: The stability of this compound is primarily dictated by its two key functional components: the disulfide (-S-S-) bond and the dibenzocyclooctyne (DBCO) group.

  • Disulfide Bond: This is the most sensitive part of the linker. It is readily cleaved by reducing agents such as DTT, TCEP, or BME.[1] The disulfide bond is also susceptible to degradation under neutral to basic conditions (pH > 7.5) and can participate in exchange reactions with free thiols (e.g., from cysteine residues).[2][3]

  • DBCO Group: The DBCO moiety is generally stable in aqueous buffers but can be compromised under specific conditions. It is known to undergo rearrangement and lose its reactivity towards azides under strongly acidic conditions, such as during peptide cleavage with high concentrations of trifluoroacetic acid (TFA).[2][4] Additionally, the DBCO group will react with any azide ions present in buffers (e.g., sodium azide), so these must be avoided. Some reducing agents, particularly TCEP, have also been shown to decrease the stability of the DBCO group over time.

Q2: I am observing a loss of reactivity in my click reaction. What is the likely cause?

A2: A loss of reactivity, where the this compound or its conjugate fails to react with an azide, points to the degradation of the DBCO moiety. Common causes include:

  • Acidic Conditions: Exposure to strong acids can cause the strained alkyne to undergo an inactivating rearrangement.

  • Azide Contamination: Using buffers containing sodium azide will consume the DBCO group before it can react with your target molecule.

  • Prolonged Storage: While relatively stable, DBCO-conjugated biomolecules can lose reactivity over time. For instance, a DBCO-modified antibody may lose 3-5% of its reactivity after four weeks of storage at 4°C or -20°C.

  • Presence of TCEP: The reducing agent TCEP has been shown to cause instability in the DBCO group over a 24-hour period.

Q3: My antibody-drug conjugate (ADC) appears to be cleaving and releasing the drug prematurely. Why is this happening?

A3: Premature cleavage is characteristic of disulfide bond instability. The disulfide bond is designed to be cleaved under specific reducing conditions (e.g., inside a cell where glutathione is present), but unintended cleavage can occur due to:

  • Contaminating Reducing Agents: Ensure all buffers and reagents are free from contaminating reducing agents.

  • Disulfide Exchange: The presence of free thiols in your sample, for example from un-paired cysteine residues on a protein, can initiate disulfide exchange, leading to the cleavage of your linker.

  • High pH: Disulfide bonds can become unstable and degrade at neutral to basic pH. For optimal stability, maintaining a slightly acidic to neutral pH (6.0-7.4) is recommended.

Q4: What are the recommended buffer systems and pH ranges for working with this compound?

A4: The choice of buffer is critical for maintaining the integrity of the linker.

  • pH: A pH range of 6.0 to 7.4 is generally recommended as a compromise for the stability of both the disulfide bond (more stable at lower pH) and many biomolecules (stable at neutral pH).

  • Buffer Type: Buffers such as PBS, MES, and HEPES are commonly used. Notably, some studies have shown that SPAAC reaction rates can be faster in HEPES buffer compared to PBS at the same pH.

  • Additives to Avoid: Crucially, avoid buffers containing azides, reducing agents (DTT, TCEP, BME), and free thiols unless cleavage of the disulfide bond is intended.

Q5: How should I store this compound and its conjugates to ensure long-term stability?

A5: For maximum stability, store the compound and its conjugates at -20°C or -80°C in a buffer that is free of reducing agents and azides. If the stock solution is prepared in an organic solvent like DMSO, it is best to prepare small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Use the following flowchart to diagnose and resolve common issues encountered during experiments with this compound.

TroubleshootingFlowchart start_node start_node decision_node decision_node issue_node issue_node cause_node cause_node start Stability Issue Encountered decision1 Loss of Reactivity (Click Reaction Fails)? start->decision1 decision2 Unexpected Cleavage (Payload Lost)? decision1->decision2 No issue1 DBCO Moiety Degradation decision1->issue1 Yes issue2 Disulfide Bond Cleavage decision2->issue2 Yes cause1a Strongly Acidic pH (e.g., TFA) issue1->cause1a cause1b Azide in Buffers (e.g., NaN3) issue1->cause1b cause1c Reducing Agents (e.g., TCEP) issue1->cause1c cause1d Prolonged Storage issue1->cause1d cause2a Reducing Agents (DTT, TCEP, etc.) issue2->cause2a cause2b Free Thiols in Sample (Disulfide Exchange) issue2->cause2b cause2c Neutral to Basic pH (pH > 7.5) issue2->cause2c

Caption: Troubleshooting flowchart for this compound stability issues.

Data Summary: Buffer and Additive Compatibility

The following table summarizes the stability of the key components of this compound under various conditions.

ComponentCondition / BufferpH RangeStabilityComments
DBCO Moiety Standard Buffers (PBS, HEPES, MES)6.0 - 8.0Stable Generally stable for reactions and short-term storage.
Strong Acid (e.g., >30% TFA)< 2Unstable Risk of acid-mediated rearrangement and inactivation.
Azide-containing BuffersAnyUnstable DBCO reacts with azide, depleting the reagent.
Reducing Agent (TCEP)NeutralModerate Instability observed over a 24-hour period.
Reducing Agent (DTT)NeutralStable DTT is preferred over TCEP if a reducing agent must be used near a DBCO moiety.
Disulfide Bond Standard Buffers (PBS, HEPES)< 7.0Stable Generally stable in the absence of reducing agents.
Standard Buffers (PBS, HEPES, Tris)> 7.5Low Susceptible to degradation at neutral to basic pH.
Reducing Agents (DTT, TCEP, BME)AnyUnstable Readily cleaved. This is the intended function for payload release.
Free Thiols (e.g., Glutathione)NeutralUnstable Cleaved via disulfide exchange mechanism.

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of this compound by HPLC

This protocol outlines a general method to determine the stability of this compound in a specific buffer over time.

WorkflowProtocol1 prep_stock 1. Prepare 10 mM this compound stock in DMSO prep_buffers 2. Prepare test buffers (e.g., PBS pH 6.0, PBS pH 7.4, Tris pH 8.5) prep_stock->prep_buffers incubate 3. Dilute stock into each buffer (e.g., to 100 µM) and incubate at RT or 37°C prep_buffers->incubate aliquot 4. Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24 hours) incubate->aliquot quench 5. Quench degradation by adding acid (e.g., final conc. 0.1% TFA) aliquot->quench analyze 6. Analyze samples by RP-HPLC, monitoring absorbance at ~310 nm quench->analyze result 7. Quantify peak area of parent compound to determine degradation over time analyze->result

Caption: Experimental workflow for assessing this compound stability via HPLC.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Buffer Preparation: Prepare the desired aqueous buffers for testing (e.g., 100 mM Phosphate Buffer at pH 6.0, 7.4; 100 mM Tris Buffer at pH 8.5). If testing against additives, prepare buffers containing the additive (e.g., 5 mM DTT).

  • Incubation: Dilute the this compound stock solution into each test buffer to a final concentration of 100-500 µM. Incubate the solutions at the desired temperature (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Analysis: Immediately analyze the aliquot by reverse-phase HPLC (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Detection: Monitor the elution profile using a UV detector at the absorbance maximum of the DBCO group (~310 nm).

  • Data Interpretation: Calculate the percentage of intact this compound remaining at each time point by comparing the peak area of the parent compound to its area at t=0.

Protocol 2: Assessing the Functional Stability of the DBCO Moiety

This protocol uses a click reaction with a fluorescent azide to quantify the amount of reactive DBCO remaining after incubation in a test buffer.

Methodology:

  • Incubation: Follow steps 1-4 from Protocol 1 to incubate this compound in your test buffers for various durations.

  • Click Reaction: To each collected aliquot, add a 2 to 3-fold molar excess of a readily available azide-containing fluorophore (e.g., 3-azido-7-hydroxycoumarin or an azide-PEG-fluorophore).

  • Reaction Time: Allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Analysis: Analyze the reaction mixture by RP-HPLC with both UV and fluorescence detectors.

  • Data Interpretation: Quantify the peak area of the newly formed fluorescent triazole product. A decrease in the formation of this product over the incubation time indicates a loss of functional (reactive) DBCO.

Degradation Pathways Overview

The stability of this compound is context-dependent, with distinct pathways leading to its degradation. Understanding these pathways is key to designing robust experimental plans.

DegradationPathways start_node This compound (Intact Linker) condition_node condition_node product_node product_node start start cond1 + Reducing Agent (DTT, TCEP, GSH) start->cond1 Disulfide Cleavage cond2 + Strong Acid (High % TFA) start->cond2 DBCO Rearrangement cond3 + Azide Contaminant (e.g., NaN3) start->cond3 DBCO Reaction prod1 Cleaved Products (DBCO-SH + HOOC-R-SH) cond1->prod1 prod2 Rearranged DBCO (Inactive Isomer) cond2->prod2 prod3 Consumed DBCO (Stable Triazole) cond3->prod3

Caption: Major degradation pathways for the this compound linker.

References

Technical Support Center: Troubleshooting DBCO Side Reactions in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzocyclooctyne (DBCO) reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges encountered during bioconjugation experiments in biological media.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of DBCO in biological media?

A1: The most significant side reaction of DBCO in biological systems is the thiol-yne reaction with free sulfhydryl groups (-SH), primarily from cysteine residues in proteins and peptides.[1][2] While the strain-promoted azide-alkyne cycloaddition (SPAAC) with azides is the intended bioorthogonal reaction, the strained alkyne of the DBCO core can also react with thiols, leading to non-specific labeling and potential experimental artifacts.[2]

Q2: How does the rate of the thiol-yne side reaction compare to the desired azide-alkyne cycloaddition?

A2: The SPAAC reaction with azides is significantly faster and more efficient than the thiol-yne side reaction.[2][3] For some strained cyclooctynes, the second-order rate constant for the reaction with azides is approximately three orders of magnitude higher than with thiols. However, the rate of the thiol-yne reaction can be influenced by factors such as pH and the local environment of the cysteine residue.

Q3: Can DBCO react with other functional groups in biological media?

A3: Within physiological temperature and pH ranges, DBCO is generally stable and does not react with amines or hydroxyls, which are abundant in biomolecules. Its primary off-target reactivity is with thiols.

Q4: How stable is DBCO in typical experimental conditions?

A4: DBCO itself is a thermally stable compound. However, its stability can be compromised under certain conditions. For instance, DBCO-modified antibodies may lose 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C. Long-term storage in buffers containing azides or thiols should be avoided. Furthermore, DBCO can undergo an inactivating rearrangement under strongly acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) used in peptide synthesis.

Q5: I am observing low or no conjugation. What are the potential causes?

A5: Several factors can contribute to low conjugation efficiency:

  • Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide groups from approaching each other.

  • Incorrect Reagent Ratio: A suboptimal molar ratio of DBCO to azide-containing molecules can limit the reaction.

  • Reagent Degradation: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive. Improper storage can also lead to a loss of reactivity over time.

  • Suboptimal Reaction Conditions: Factors such as low reactant concentrations, inappropriate buffer composition (e.g., presence of sodium azide), incorrect pH, or insufficient incubation time can negatively impact conjugation efficiency.

  • Precipitation of Reactants: DBCO is hydrophobic, and attaching too many DBCO molecules to a protein can cause it to precipitate.

  • Confirmation of Labeling: It is crucial to confirm that both biomolecules have been successfully labeled with DBCO and azide, respectively, before proceeding with the conjugation.

Troubleshooting Guides

Problem: Suspected Non-Specific Labeling due to Thiol-Yne Reactions

This guide will help you to identify and mitigate off-target reactions of DBCO with cysteine residues.

Experimental Workflow for Assessing Thiol-Yne Side Reactions

cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Thiol-Containing Protein (e.g., BSA, Ovalbumin) react_thiol Incubate DBCO with Thiol-Containing Protein prep_protein->react_thiol react_negative Incubate Thiol-Containing Protein without DBCO (Negative Control) prep_protein->react_negative prep_control Prepare Azide-Labeled Control Protein react_azide Incubate DBCO with Azide-Labeled Protein (Positive Control) prep_control->react_azide prep_dbco Prepare DBCO Reagent prep_dbco->react_thiol prep_dbco->react_azide sds_page SDS-PAGE Analysis react_thiol->sds_page mass_spec Mass Spectrometry react_thiol->mass_spec hplc HPLC Analysis react_thiol->hplc react_azide->sds_page react_negative->sds_page cluster_reagents Reagent Checks cluster_labeling Labeling Confirmation cluster_conditions Reaction Optimization cluster_hindrance Steric Hindrance Mitigation start Low/No Conjugation Observed check_reagents 1. Verify Reagent Integrity start->check_reagents check_labeling 2. Confirm Biomolecule Labeling check_reagents->check_labeling Reagents OK reagent_storage Proper Storage? (DBCO: -20°C, dry) (DBCO-NHS: fresh solution) check_reagents->reagent_storage check_conditions 3. Optimize Reaction Conditions check_labeling->check_conditions Labeling Confirmed confirm_dbco Confirm DBCO Labeling (Absorbance at 309 nm) check_labeling->confirm_dbco check_hindrance 4. Address Steric Hindrance check_conditions->check_hindrance Conditions Optimized buffer_check Buffer Composition? (No azides, thiols, or primary amines for NHS esters) check_conditions->buffer_check success Successful Conjugation check_hindrance->success Hindrance Minimized linker_check Use Longer PEG Linker check_hindrance->linker_check reagent_hydrolysis DBCO-NHS Hydrolysis? (Use fresh, anhydrous DMSO) reagent_storage->reagent_hydrolysis confirm_azide Confirm Azide Labeling confirm_dbco->confirm_azide ratio_check Molar Ratio? (Try 1.5-3x excess of one reagent) buffer_check->ratio_check concentration_check Reactant Concentration? (Increase if too low) ratio_check->concentration_check time_temp_check Incubation Time/Temp? (Increase time, try 4-37°C) concentration_check->time_temp_check

References

how to improve the solubility of DBCO-S-S-acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-S-S-acid conjugates. The information below addresses common solubility challenges and offers structured solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate has precipitated out of my aqueous buffer. What is the primary cause?

A1: The insolubility of your this compound conjugate in aqueous buffers is likely due to the inherent hydrophobicity of the dibenzocyclooctyne (DBCO) core.[1] Peptides or other molecules conjugated to this compound, especially those with a high proportion of hydrophobic residues, can also contribute to poor aqueous solubility and aggregation.[2]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3] A stock solution of 10 mM in DMSO is a common starting point.[3] It is sparingly soluble to insoluble in water.

Q3: How can I improve the solubility of my this compound conjugate in my reaction buffer?

A3: To improve solubility, you can employ several strategies:

  • Use of a Co-solvent: Initially dissolve your conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent the precipitation of proteins or other biomolecules in your reaction.

  • pH Adjustment: Since this compound contains a carboxylic acid group, its solubility in aqueous solutions is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Incorporate PEGylation: For future syntheses, consider using a DBCO derivative that includes a polyethylene glycol (PEG) spacer. PEG linkers are hydrophilic and can significantly enhance the aqueous solubility of the conjugate.

Q4: Are there any buffer components I should avoid when working with this compound?

A4: Yes. Avoid buffers containing sodium azide, as the azide group will react with the DBCO moiety in a copper-free click chemistry reaction.

Troubleshooting Guide

Issue: Precipitate forms when adding this compound conjugate to an aqueous buffer.

This is a common issue stemming from the hydrophobic nature of the DBCO group. Follow this systematic approach to address the problem.

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Conjugate Solution Using a Co-solvent

This protocol describes the use of an organic co-solvent to improve the solubility of a this compound conjugate in an aqueous buffer.

Materials:

  • Lyophilized this compound conjugate

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Aqueous reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4; ensure it is azide-free)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of lyophilized this compound conjugate to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a high-concentration stock solution of the conjugate by dissolving it in a minimal amount of anhydrous DMSO or DMF. For example, prepare a 10 mM stock solution.

  • Vortex the solution until the conjugate is fully dissolved. A brief, gentle sonication (e.g., 3 bursts of 10 seconds, chilling on ice in between) may also be used to aid dissolution.

  • Centrifuge the stock solution briefly to pellet any undissolved particulates.

  • Slowly add the dissolved conjugate stock solution dropwise to your aqueous reaction buffer while gently vortexing.

  • Ensure the final concentration of the organic co-solvent in the aqueous buffer is kept to a minimum, ideally below 20%, to maintain the stability of biomolecules like proteins.

  • If the solution remains clear, it is ready for use. If cloudiness or precipitation occurs, you may need to further dilute the solution or consider the pH adjustment protocol.

Protocol 2: Enhancing Solubility via pH Adjustment

This protocol details how to increase the solubility of a this compound conjugate by adjusting the pH of the aqueous buffer.

Materials:

  • This compound conjugate

  • Aqueous buffer (e.g., 20 mM HEPES, 100 mM carbonate/bicarbonate, or 50 mM borate buffer)

  • 0.1 M Sodium Hydroxide (NaOH) or another suitable base

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Attempt to suspend a small test amount of the this compound conjugate in your desired aqueous buffer.

  • Place the suspension on a stir plate with a stir bar.

  • Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Slowly add small increments of 0.1 M NaOH to the suspension while continuously stirring and monitoring the pH.

  • Continue to add the base dropwise until the conjugate dissolves. The solution should become clear. This indicates that the carboxylic acid has been deprotonated to the more soluble carboxylate form.

  • Record the final pH at which the conjugate is fully dissolved. This pH should be used for subsequent experiments, ensuring it is compatible with the stability and activity of other reaction components.

Data Summary

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundDMSO10 mM
DBCO-acidWaterInsoluble
DBCO-acidDMSO, DMF, DMACSoluble
DBCO-PEG4-NHS esterAqueous BuffersUp to 1.5 mM

Table 2: Recommended Co-solvent Concentrations for Aqueous Reactions

Co-solventRecommended Final ConcentrationNotesReference
DMSO< 20%Higher concentrations may lead to protein precipitation.
DMF< 15-20%Similar to DMSO, can cause protein precipitation at higher concentrations.

Visual Guides

G cluster_workflow Troubleshooting Workflow for this compound Conjugate Solubility start Start: Insoluble This compound Conjugate co_solvent Attempt Dissolution with Co-solvent (Protocol 1) start->co_solvent check1 Is the solution clear? co_solvent->check1 ph_adjust Adjust pH of Buffer (Protocol 2) check1->ph_adjust No success Solution Ready for Use check1->success Yes check2 Is the solution clear? ph_adjust->check2 check2->success Yes fail Consider Further Dilution or Alternative Buffer System check2->fail No

Caption: A troubleshooting workflow for dissolving this compound conjugates.

G cluster_protocol Experimental Workflow: Co-solvent Method step1 1. Equilibrate lyophilized conjugate to room temp. step2 2. Dissolve in minimal anhydrous DMSO/DMF. step1->step2 step3 3. Vortex/Sonicate until fully dissolved. step2->step3 step4 4. Add dropwise to aqueous buffer while vortexing. step3->step4 step5 5. Ensure final co-solvent concentration is <20%. step4->step5 end Result: Clear Solution step5->end

Caption: A step-by-step workflow for the co-solvent dissolution method.

References

factors affecting the rate of DBCO-azide reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, specifically focusing on the conjugation of Dibenzocyclooctyne (DBCO) with azide-functionalized molecules. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DBCO to azide for a successful click reaction?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 molar equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1]

Q2: What are the recommended temperature and duration for the DBCO-azide reaction?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature (20-25°C). For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C. In some cases, incubation for up to 48 hours may be necessary to maximize the yield.

Q3: Which solvents are compatible with the DBCO-azide reaction?

A3: DBCO click chemistry is compatible with a variety of solvents. For biomolecule conjugations, aqueous buffers such as PBS are preferred. If the DBCO reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid the precipitation of proteins.

Q4: Can I use buffers containing sodium azide?

A4: No, you should avoid buffers that contain sodium azide. The azide in the buffer will react with the DBCO reagent, thereby reducing the efficiency of your intended conjugation.

Q5: How can I monitor the progress of my DBCO-azide reaction?

A5: The progress of the reaction can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 310 nm. As the reaction proceeds, the DBCO is consumed, leading to a decrease in the absorbance at this wavelength.

Troubleshooting Guide

This guide addresses common issues encountered during DBCO-azide conjugation reactions.

Problem: Low or No Conjugation Product

Possible Cause Suggested Solution
Degraded Reagents DBCO reagents, especially NHS esters, can be sensitive to moisture and degrade over time. Use fresh reagents and allow them to come to room temperature before opening to prevent condensation.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) can react with NHS esters if used during the DBCO activation step. Buffers with sodium azide will consume the DBCO reagent. Use appropriate buffers like PBS.
Suboptimal Molar Ratio The ratio of DBCO to azide is critical. Experiment with different molar ratios, such as increasing the excess of one reactant (e.g., 1.5x, 3x, 5x, 10x).
Insufficient Incubation Time or Temperature Reactions may be slow at lower temperatures or concentrations. Increase the incubation time (e.g., up to 48 hours) or perform the reaction at a higher temperature (e.g., 37°C) if your biomolecules are stable under these conditions.
Low Reactant Concentration The reaction rate is dependent on the concentration of the reactants. If possible, increase the concentration of your DBCO and azide-functionalized molecules.
Steric Hindrance The bulky nature of the DBCO group or the surrounding molecular structure can impede the reaction. Consider using a DBCO reagent with a PEG linker to increase hydrophilicity and reduce steric hindrance.

Problem: Protein Aggregation or Precipitation

Possible Cause Suggested Solution
High Concentration of Organic Solvent If using an organic co-solvent like DMSO or DMF, ensure the final concentration in the aqueous reaction mixture is below 20% to prevent protein precipitation.
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can affect protein stability. Ensure you are using a buffer that is optimal for the protein you are working with.

Quantitative Data Summary

The rate of the DBCO-azide reaction is influenced by several factors. The following tables summarize the effect of buffer type and pH on the second-order rate constants.

Table 1: Effect of Buffer Type on SPAAC Reaction Rates

Buffer (pH 7)Rate Constant (M⁻¹s⁻¹)
PBS0.32 - 0.85
HEPES0.55 - 1.22
DMEM0.59 - 0.97
RPMI0.27 - 0.77

Data from reactions of sulfo-DBCO-amine with model azides at 25°C and 37°C.

Table 2: General Reaction Condition Recommendations

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 2 to 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
Solvent Aqueous Buffer (e.g., PBS, HEPES) with <20% organic co-solvent (e.g., DMSO, DMF)Avoid buffers containing sodium azide.

Experimental Protocols

Protocol 1: General Antibody-Oligonucleotide Conjugation

This protocol provides a starting point for conjugating a DBCO-functionalized antibody to an azide-functionalized oligonucleotide.

1. Antibody Activation with DBCO-NHS Ester:

  • Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.

  • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.

  • Incubate the reaction for 60 minutes at room temperature.

  • Optional Quench: To quench the reaction, add a small volume of 100 mM Tris or glycine solution and incubate for 15 minutes.

  • Remove excess, unreacted DBCO-NHS ester using a desalting column.

2. Click Reaction:

  • Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

3. Validation and Purification:

  • Validate the formation of the conjugate using SDS-PAGE. The conjugate will have a higher molecular weight than the unconjugated antibody.

  • Purify the conjugate from excess oligonucleotide using an appropriate chromatography method (e.g., size-exclusion or ion-exchange HPLC).

Visualizations

Factors_Affecting_DBCO_Azide_Reaction_Rate Rate Reaction Rate Temp Temperature Temp->Rate Increases rate MolarRatio Molar Ratio MolarRatio->Rate Affects efficiency Solvent Solvent/ Buffer Solvent->Rate Influences kinetics pH pH pH->Rate Can alter rate Sterics Steric Hindrance Sterics->Rate Decreases rate

Caption: Key factors influencing the DBCO-azide reaction rate.

Troubleshooting_Workflow Start Low or No Conjugation CheckReagents Are reagents fresh and stored correctly? Start->CheckReagents CheckBuffer Is the buffer appropriate? (e.g., no azide, correct pH) CheckReagents->CheckBuffer Yes Failure Consult Further CheckReagents->Failure No, replace reagents OptimizeRatio Optimize Molar Ratio (e.g., increase excess) CheckBuffer->OptimizeRatio Yes CheckBuffer->Failure No, change buffer OptimizeConditions Increase Incubation Time/ Temperature OptimizeRatio->OptimizeConditions ConsiderSterics Consider Steric Hindrance (e.g., use PEG linker) OptimizeConditions->ConsiderSterics Success Successful Conjugation ConsiderSterics->Success

Caption: A troubleshooting workflow for low or no DBCO-azide conjugation.

References

Technical Support Center: Challenges in the Cleavage of Disulfide Linkers in ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with disulfide-linked Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage of disulfide linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the cleavage of disulfide linkers in ADCs?

Disulfide linkers in ADCs are designed to be cleaved in the reducing environment of the target cell.[1][2] This selective cleavage is primarily achieved through thiol-disulfide exchange reactions with intracellular reducing agents, most notably glutathione (GSH).[3][4] The concentration of GSH is significantly higher inside tumor cells (millimolar range) compared to the bloodstream (micromolar range), providing a gradient that favors linker cleavage and payload release within the target cell.[5] In some cases, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) may also contribute to the catalytic cleavage of disulfide bonds.

Q2: Why is my disulfide-linked ADC showing premature payload release in plasma?

Premature payload release in the bloodstream is a critical challenge that can lead to off-target toxicity and reduced therapeutic efficacy. The primary reasons for this include:

  • Thiol-Disulfide Exchange: Reaction with free thiols in the plasma, such as the cysteine-34 residue of human serum albumin, can lead to premature cleavage.

  • Enzymatic Cleavage: Plasma-resident enzymes like thioredoxin (TRX) and glutaredoxin (GRX) can sometimes catalyze the cleavage of disulfide bonds.

  • Insufficient Steric Hindrance: Linkers lacking sufficient steric bulk around the disulfide bond are more susceptible to nucleophilic attack by thiols.

Q3: How can I improve the plasma stability of my disulfide-linked ADC?

Several strategies can be employed to enhance the stability of disulfide linkers in circulation:

  • Introduce Steric Hindrance: Incorporating bulky chemical groups, such as methyl or cycloalkyl groups, adjacent to the disulfide bond can sterically shield it from attacking thiols, thereby increasing its stability.

  • Optimize Linker Design: The overall chemical structure of the linker, including its length and hydrophobicity, can influence its stability. Shorter, more rigid linkers may offer greater stability.

  • Site of Conjugation: The specific site of payload conjugation on the antibody can impact linker stability. Conjugation at sites that are more shielded by the antibody's structure can protect the linker from premature cleavage.

Q4: My ADC is stable in plasma, but shows poor efficacy. Could this be related to the disulfide linker?

Yes, while plasma stability is crucial, inefficient cleavage of the disulfide linker at the target site can lead to reduced efficacy. This can be caused by:

  • Excessive Steric Hindrance: While steric hindrance improves plasma stability, excessive bulk can also slow down the rate of intracellular cleavage, preventing timely release of the payload. A balance must be struck between stability in circulation and efficient cleavage within the tumor cell.

  • Slow or Ineffective Self-Immolation: Some linkers require a self-immolation step following disulfide cleavage to release the active payload. If this process is slow or incomplete, the therapeutic effect will be diminished.

  • Low Intracellular Glutathione Levels: While generally high in tumor cells, the concentration of GSH can vary between different tumor types and even within the same tumor. Insufficient levels of reducing agents at the target site will result in poor linker cleavage.

Troubleshooting Guides

Issue 1: Premature Cleavage of Disulfide Linker in Plasma
Potential Cause Troubleshooting/Optimization Strategy Experimental Validation
Thiol-Disulfide Exchange with Plasma Proteins - Increase steric hindrance around the disulfide bond by introducing bulky groups (e.g., gem-dimethyl substitution). - Optimize the electronic environment of the disulfide bond through linker chemistry modifications.- Conduct in vitro plasma stability assays and monitor the decrease in Drug-to-Antibody Ratio (DAR) over time using LC-MS. - Analyze for the presence of payload-albumin adducts in plasma samples.
Enzymatic Cleavage by Plasma Reductases - Redesign the linker to be a poor substrate for enzymes like thioredoxin (TRX) and glutaredoxin (GRX).- Test the stability of the ADC in the presence of purified TRX and GRX.
Inherent Instability of the Disulfide Bond - Modify the linker structure to increase its intrinsic stability.- Perform in vitro stability studies in buffer and plasma from different species.
Issue 2: Inefficient Cleavage of Disulfide Linker at the Target Site
Potential Cause Troubleshooting/Optimization Strategy Experimental Validation
Excessive Steric Hindrance - Synthesize a panel of ADCs with varying degrees of steric hindrance around the disulfide bond to identify the optimal balance between stability and cleavage.- Perform in vitro cleavage assays using different concentrations of glutathione (GSH) to mimic the intracellular environment. - Conduct cell-based cytotoxicity assays to assess the potency of the ADCs.
Slow Self-Immolation Step - Redesign the self-immolative spacer to ensure rapid and complete payload release after disulfide bond cleavage.- Use LC-MS/MS to identify and quantify the released payload and any linker-payload metabolites in cell lysates.
Low Intracellular Glutathione Concentration - Select tumor models for in vivo studies that are known to have high intracellular GSH levels. - Consider alternative linker technologies that do not rely on reductive cleavage.- Measure the intracellular GSH concentration in the target cancer cell line.

Quantitative Data Summary

Table 1: Glutathione (GSH) Concentrations in Different Environments

EnvironmentGSH ConcentrationReference
Intracellular (Tumor Cells)1-10 mM
Plasma/Blood~5 µM
4T1 Breast Cancer Tumor~0.8 mM
Liver~6 mM

Table 2: Impact of Steric Hindrance on Disulfide Linker Cleavage

Linker TypeConditionResultReference
Unhindered Disulfide5 mM Glutathione~50% reduction after 3 hours
Sterically Hindered (gem-dimethyl)Dithiothreitol (in vitro)More stable to reductive cleavage than less hindered linkers
Cyclobutyl-disulfide linkerIn vivo (mice)Efficacious
Cyclopropyl-disulfide linkerIn vivo (mice)Not efficacious (ineffective payload release)

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of a disulfide-linked ADC in plasma by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.

Materials:

  • Disulfide-linked ADC

  • Human plasma (or other species of interest)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Protein A or G affinity chromatography resin

  • LC-MS system

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immediately quench the reaction by diluting the sample in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

  • Wash the captured ADC to remove plasma proteins.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the average DAR.

  • Plot the average DAR against time to determine the plasma stability and calculate the half-life (t1/2).

Protocol 2: In Vitro Glutathione-Mediated Cleavage Assay

Objective: To evaluate the cleavage kinetics of a disulfide linker in a simulated intracellular reducing environment.

Materials:

  • Disulfide-linked ADC

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Freshly prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • Set up the cleavage reaction by incubating the ADC with a final GSH concentration of 1-10 mM at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction (e.g., by adding an alkylating agent like N-ethylmaleimide or by rapid freezing).

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Visualizations

Troubleshooting Workflow for Disulfide Linker Cleavage Issues cluster_issue Identified Issue cluster_cause_premature Potential Causes (Premature Cleavage) cluster_cause_inefficient Potential Causes (Inefficient Cleavage) cluster_solution_premature Solutions (Premature Cleavage) cluster_solution_inefficient Solutions (Inefficient Cleavage) Premature_Cleavage Premature Cleavage in Plasma Thiol_Exchange Thiol-Disulfide Exchange Premature_Cleavage->Thiol_Exchange Enzymatic_Cleavage Enzymatic Cleavage Premature_Cleavage->Enzymatic_Cleavage Linker_Instability Inherent Linker Instability Premature_Cleavage->Linker_Instability Inefficient_Cleavage Inefficient Cleavage at Target Steric_Hindrance Excessive Steric Hindrance Inefficient_Cleavage->Steric_Hindrance Slow_Immolation Slow Self-Immolation Inefficient_Cleavage->Slow_Immolation Low_GSH Low Intracellular GSH Inefficient_Cleavage->Low_GSH Increase_Hindrance Increase Steric Hindrance Thiol_Exchange->Increase_Hindrance Redesign_Linker Redesign Linker Enzymatic_Cleavage->Redesign_Linker Linker_Instability->Redesign_Linker Optimize_Hindrance Optimize Steric Hindrance Steric_Hindrance->Optimize_Hindrance Redesign_Spacer Redesign Self-Immolative Spacer Slow_Immolation->Redesign_Spacer Alternative_Linker Consider Alternative Linker Low_GSH->Alternative_Linker

Caption: Troubleshooting workflow for disulfide linker cleavage issues.

Mechanism of Glutathione-Mediated Disulfide Linker Cleavage ADC_Circulation ADC in Circulation (Low GSH) Stable_ADC Stable ADC ADC_Circulation->Stable_ADC Stable ADC_Intracellular ADC in Target Cell (High GSH) Thiol_Attack Thiol-Disulfide Exchange ADC_Intracellular->Thiol_Attack Internalization Cleaved_Linker Cleaved Linker-Payload Thiol_Attack->Cleaved_Linker Self_Immolation Self-Immolation (if applicable) Cleaved_Linker->Self_Immolation Free_Payload Released Active Payload Cleaved_Linker->Free_Payload Direct Release Self_Immolation->Free_Payload Cell_Death Target Cell Death Free_Payload->Cell_Death Experimental Workflow for In Vitro Plasma Stability Assay Start Start Incubate Incubate ADC in Plasma at 37°C Start->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Capture Immunoaffinity Capture (Protein A/G) Quench->Capture Wash Wash to Remove Plasma Proteins Capture->Wash Elute Elute ADC Wash->Elute Analyze LC-MS Analysis (Determine DAR) Elute->Analyze Data_Analysis Plot DAR vs. Time Calculate Half-Life Analyze->Data_Analysis End End Data_Analysis->End

References

avoiding premature cleavage of DBCO-S-S-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-S-S-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this cleavable linker and to troubleshoot potential issues, with a primary focus on preventing its premature cleavage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical tool used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It features three key components:

  • A DBCO (Dibenzocyclooctyne) group: This allows for a copper-free "click chemistry" reaction with azide-containing molecules, forming a stable triazole linkage.

  • A disulfide (-S-S-) bond : This bond is designed to be cleaved under specific reducing conditions, such as those found inside a cell, allowing for the controlled release of a conjugated molecule.

  • A carboxylic acid (-COOH) group : This functional group allows for the conjugation of the linker to amine-containing molecules, such as antibodies, typically after activation.

Q2: What are the main causes of premature cleavage of the disulfide bond in this compound?

Premature cleavage of the disulfide bond is a primary concern as it can lead to the off-target release of conjugated payloads. The main culprits are reducing agents that can be present in your experimental setup. These include:

  • Thiol-based reducing agents: Dithiothreitol (DTT) and 2-mercaptoethanol (BME) are potent reducing agents commonly used in protein chemistry and will readily cleave the disulfide bond.

  • Thiol-free reducing agents: Tris(2-carboxyethyl)phosphine (TCEP) is another effective reducing agent for disulfide bonds.

  • Biological thiols: Glutathione (GSH) is a tripeptide present in cell culture media and inside cells at high concentrations, and it can also cleave the disulfide bond.

Q3: How does pH affect the stability of the disulfide bond?

The stability of disulfide bonds is pH-dependent. Thiol-disulfide exchange reactions, which lead to cleavage, are generally more favorable at neutral to slightly alkaline pH (pH 7-8). This is because the thiol nucleophile is more reactive in its deprotonated thiolate form. Acidic conditions can help to stabilize the disulfide bond.

Q4: Can the DBCO group itself be a source of instability or side reactions?

While the DBCO group is highly reactive towards azides, it can undergo side reactions, particularly with thiol-containing molecules, although this reaction is significantly slower than the reaction with azides. It is also sensitive to strong acids, which can cause its degradation.

Q5: How should I store and handle this compound to ensure its stability?

For long-term stability, this compound should be stored at -20°C, protected from light and moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation. For preparing stock solutions, use anhydrous solvents like DMSO or DMF.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound.

Issue 1: Premature Cleavage of the Disulfide Linker

Symptom: Loss of conjugated payload during the reaction, purification, or storage, as confirmed by analytical methods like HPLC or mass spectrometry.

Troubleshooting Workflow:

Troubleshooting Premature Cleavage start Premature Cleavage Detected check_reagents Review all reagents and buffers used. Are any known reducing agents present? (DTT, TCEP, etc.) start->check_reagents reducing_agent Yes check_reagents->reducing_agent no_reducing_agent No check_reagents->no_reducing_agent solution1 Remove reducing agent. Use alternative non-reducing buffers. reducing_agent->solution1 check_ph Check the pH of all solutions. Is the pH > 7? no_reducing_agent->check_ph high_ph Yes check_ph->high_ph neutral_ph No check_ph->neutral_ph solution2 Lower the pH of the buffer to < 7. (e.g., use a citrate or acetate buffer) high_ph->solution2 check_storage Review storage conditions of the conjugate. Was it stored properly? neutral_ph->check_storage bad_storage No check_storage->bad_storage good_storage Yes check_storage->good_storage solution3 Store conjugate at recommended temperature and protect from light. bad_storage->solution3 further_investigation Investigate other potential causes (e.g., enzymatic degradation, contamination). good_storage->further_investigation

Troubleshooting Premature Cleavage Workflow

Issue 2: Low Conjugation Efficiency

Symptom: Low Drug-to-Antibody Ratio (DAR) determined after the conjugation reaction.

Troubleshooting Workflow:

Troubleshooting Low Conjugation Efficiency start Low DAR Observed check_activation Verify the activation of the carboxylic acid on this compound. Was the activation step performed correctly? start->check_activation activation_issue No check_activation->activation_issue activation_ok Yes check_activation->activation_ok solution1 Optimize the activation reaction. (e.g., check EDC/NHS molar ratio and reaction time) activation_issue->solution1 check_reagents Check the quality and concentration of the antibody and azide-payload. Are they pure and at the correct concentration? activation_ok->check_reagents reagent_issue No check_reagents->reagent_issue reagent_ok Yes check_reagents->reagent_ok solution2 Purify and accurately quantify all starting materials. reagent_issue->solution2 check_reaction_conditions Review the click chemistry reaction conditions. (pH, temperature, time) reagent_ok->check_reaction_conditions conditions_issue Suboptimal check_reaction_conditions->conditions_issue conditions_ok Optimal check_reaction_conditions->conditions_ok solution3 Optimize reaction conditions. (e.g., increase reaction time, adjust pH) conditions_issue->solution3 check_dbco_stability Consider potential degradation of the DBCO group. Was it exposed to strong acids? conditions_ok->check_dbco_stability dbco_degraded Yes check_dbco_stability->dbco_degraded dbco_stable No check_dbco_stability->dbco_stable solution4 Ensure all steps are performed under appropriate pH conditions. dbco_degraded->solution4

Troubleshooting Low Conjugation Efficiency Workflow

Data Presentation

ConditionReagent/ParameterRelative Stability of Disulfide BondRationale
Reducing Agents DTT (1-10 mM)Very LowPotent thiol-based reducing agent that readily cleaves disulfide bonds.
TCEP (1-10 mM)Very LowEffective thiol-free reducing agent for disulfide bonds.
Glutathione (1-10 mM)Low to MediumEndogenous thiol that can cleave disulfide bonds, mimicking intracellular conditions.
pH Acidic (pH 4-6)HighThiol-disulfide exchange is less favorable at acidic pH.
Neutral (pH 7.0-7.4)MediumModerate rate of cleavage, especially in the presence of thiols.
Alkaline (pH > 7.5)LowThiolate anions are more nucleophilic, accelerating cleavage.
Temperature 4°CHighLower temperature slows down the rate of chemical reactions, including cleavage.
Room Temperature (20-25°C)MediumStandard condition for many reactions; cleavage can occur.
37°CLowPhysiological temperature can accelerate the rate of cleavage, especially in biological media.
Buffers Phosphate Buffered Saline (PBS)MediumCommon buffer, but phosphate can sometimes influence reaction rates.
Buffers containing thiolsVery LowDirect cleavage of the disulfide bond will occur.
Amine-containing buffers (e.g., Tris)High (for disulfide)These buffers do not directly cleave disulfide bonds but can interfere with NHS-ester reactions if used during the activation step.

Experimental Protocols

Protocol 1: Control Experiment to Assess Linker Stability

This protocol is designed to test the stability of your this compound conjugate under your planned experimental conditions.

Objective: To determine if the disulfide linker is prematurely cleaved by any components in your reaction or storage buffers.

Materials:

  • Your purified this compound conjugate (e.g., Antibody-Linker)

  • Your intended reaction buffer (e.g., PBS, pH 7.4)

  • Control buffer (e.g., Sodium Acetate buffer, pH 5.5)

  • Reducing agent control (e.g., DTT at 10 mM in reaction buffer)

  • Analytical HPLC system with a suitable column (e.g., size exclusion or reverse phase)

  • Mass spectrometer (optional, for more detailed analysis)

Procedure:

  • Prepare three samples of your conjugate at a known concentration (e.g., 1 mg/mL) in separate microcentrifuge tubes:

    • Sample A (Test Condition): Conjugate in your intended reaction buffer.

    • Sample B (Negative Control): Conjugate in the acidic control buffer.

    • Sample C (Positive Control): Conjugate in your reaction buffer with the added reducing agent.

  • Incubate all three samples under your planned experimental conditions (e.g., 2 hours at room temperature).

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each tube.

  • Immediately analyze the aliquots by HPLC.

  • Analysis:

    • Monitor the chromatograms for the appearance of a new peak corresponding to the cleaved payload or a change in the retention time of the main conjugate peak.

    • In Sample A, the appearance of cleavage products indicates instability in your reaction buffer.

    • Sample B should show minimal to no cleavage.

    • Sample C should show significant cleavage, confirming that the analytical method can detect the cleaved product.

Protocol 2: General Procedure for Conjugating this compound to an Antibody

This protocol outlines the steps for conjugating the carboxylic acid group of this compound to the primary amines (e.g., lysine residues) of an antibody.

Step 1: Activation of this compound

Objective: To convert the carboxylic acid into a more reactive species (e.g., an NHS ester) for efficient conjugation to the antibody.

Materials:

  • This compound

  • Anhydrous DMSO

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Reaction buffer for activation (e.g., MES buffer, pH 6.0)

Procedure:

  • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • In a separate tube, prepare a solution of EDC and NHS in the activation buffer. A common molar ratio is a 1.5 to 2-fold molar excess of EDC and NHS over this compound.

  • Add the EDC/NHS solution to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature to generate the activated DBCO-S-S-NHS ester.

Step 2: Antibody Preparation

Objective: To prepare the antibody in a suitable buffer for conjugation.

Procedure:

  • Exchange the antibody into an amine-free and thiol-free buffer, such as PBS (pH 7.2-7.5), using a desalting column or dialysis.

  • Adjust the antibody concentration to 2-5 mg/mL.

Step 3: Conjugation Reaction

Objective: To react the activated DBCO-S-S-linker with the antibody.

Procedure:

  • Add the freshly activated DBCO-S-S-NHS ester solution to the antibody solution. The molar ratio of the linker to the antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized for your specific application (a starting point is often a 5-10 fold molar excess of the linker).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Purification of the Conjugate

Objective: To remove unreacted linker and other byproducts.

Procedure:

  • Purify the antibody-linker conjugate using size exclusion chromatography (SEC) or dialysis to remove excess, unreacted DBCO-S-S-linker.

Step 5: Click Chemistry Reaction

Objective: To conjugate the azide-containing payload to the DBCO-functionalized antibody.

Procedure:

  • Add the azide-containing payload to the purified antibody-linker conjugate. A 2-5 fold molar excess of the azide-payload over the antibody is a common starting point.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purify the final ADC using SEC or other appropriate chromatography methods to remove the excess azide-payload.

Experimental Workflow Diagram:

This compound Conjugation Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification cluster_4 Step 5: Click Chemistry cluster_5 Step 6: Final Purification dbco_acid This compound activated_dbco Activated DBCO-S-S-NHS dbco_acid->activated_dbco + EDC/NHS edc_nhs EDC/NHS antibody_linker Antibody-Linker Conjugate activated_dbco->antibody_linker antibody Antibody buffered_antibody Antibody in Conjugation Buffer antibody->buffered_antibody Buffer Exchange buffered_antibody->antibody_linker purified_conjugate Purified Antibody-Linker antibody_linker->purified_conjugate SEC or Dialysis final_adc Final ADC purified_conjugate->final_adc azide_payload Azide-Payload azide_payload->final_adc purified_adc Purified ADC final_adc->purified_adc SEC

This compound Conjugation and Click Reaction Workflow

References

Technical Support Center: Purification of DBCO-Conjugated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of molecules conjugated with DBCO (Dibenzocyclooctyne) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the removal of unreacted DBCO-S-S-acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a cleavable linker used in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).[1] It contains a DBCO group for copper-free "click chemistry" reactions (strain-promoted alkyne-azide cycloaddition or SPAAC) with azide-containing molecules.[1][2][3] The disulfide bond within the linker allows for cleavage of the conjugated molecule under reducing conditions, using agents like DTT, BME, or TCEP.[2]

Q2: What are the key properties of this compound relevant to purification?

Understanding the properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueImplication for Purification
Molecular Weight 468.59 g/mol Significantly smaller than most protein or antibody conjugates, making size-based purification methods effective.
Solubility Soluble in DMSO, DCM, and DMF. Limited solubility in aqueous buffers.The choice of solvent is important for the purification method. Precipitation may occur in incompatible buffer systems.
Hydrophobicity The DBCO group is hydrophobic.Can lead to aggregation of conjugated molecules if not handled properly. May influence the choice of chromatography resin.
Reactivity Reacts with azides. The NHS ester form (DBCO-SS-NHS) reacts with primary amines.Unreacted reagent must be removed to prevent unwanted side reactions and to ensure the purity of the final product.

Q3: Why is it important to remove unreacted this compound?

Removal of unreacted this compound is critical for several reasons:

  • Accurate Characterization: Prevents interference in downstream analytical techniques, such as determining the degree of labeling (DOL).

  • Reduced Non-Specific Effects: Unreacted DBCO can lead to non-specific binding or aggregation of the final conjugate.

  • Improved Purity and Safety: For therapeutic applications like ADCs, high purity is essential to ensure safety and efficacy.

Troubleshooting Guide: Removal of Unreacted this compound

This section addresses specific issues that may arise during the purification of your DBCO-conjugated product.

Problem 1: Low recovery of the desired conjugated product.

  • Possible Cause: Aggregation. The hydrophobic nature of the DBCO moiety can cause the conjugated molecule to aggregate, leading to its loss during purification.

  • Solution:

    • Optimize Molar Ratio: Use a lower molar excess of the DBCO reagent during the conjugation reaction to minimize hydrophobicity-induced aggregation.

    • Use PEGylated DBCO Reagents: Consider using DBCO reagents that incorporate a hydrophilic polyethylene glycol (PEG) linker to reduce aggregation.

    • Adjust Buffer Conditions: Ensure the pH and ionic strength of your purification buffers are optimized for the stability of your conjugate.

  • Possible Cause: Non-specific Binding. The conjugate may be binding to the purification column or membrane.

  • Solution:

    • Screen Purification Media: Test different size-exclusion chromatography (SEC) resins or dialysis membranes to find one with minimal non-specific binding.

Problem 2: Presence of unreacted this compound in the final product.

  • Possible Cause: Inefficient Purification Method. The chosen purification method may not be suitable for separating the unreacted reagent from your product.

  • Solution:

    • Size-Exclusion Chromatography (SEC): This is a standard method for removing small, unreacted components from larger conjugated molecules. Ensure the column has the appropriate molecular weight cut-off.

    • Dialysis: An effective method for removing small molecules from macromolecules.

    • Spin Desalting Columns: Useful for rapid removal of unreacted DBCO reagents.

    • High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase or ion-exchange HPLC can be used for purification.

Experimental Protocols

Below are detailed methodologies for common purification strategies.

Protocol 1: Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column (e.g., Superdex 75) with a suitable buffer, such as phosphate-buffered saline (PBS), at the recommended flow rate.

  • Sample Loading: Load the reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer. The larger conjugated product will elute first, followed by the smaller, unreacted this compound.

  • Fraction Collection: Collect fractions and analyze them using UV-Vis spectrophotometry or another appropriate method to identify the fractions containing the purified product.

Protocol 2: Spin Desalting Column
  • Column Preparation: Equilibrate the spin desalting column (e.g., Zeba Spin Desalting Column) according to the manufacturer's instructions, typically by centrifuging to remove the storage buffer and then adding the desired exchange buffer.

  • Sample Application: Apply the reaction mixture to the top of the resin bed.

  • Elution: Centrifuge the column to collect the purified sample. The larger conjugated molecules will pass through, while the smaller unreacted this compound will be retained in the column matrix.

Protocol 3: Dialysis
  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your conjugated product but large enough to allow the unreacted this compound (MW: 468.59 Da) to pass through (e.g., 10 kDa MWCO). Prepare the membrane according to the manufacturer's protocol.

  • Sample Loading: Load the reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed tubing/cassette in a large volume of the desired buffer (e.g., PBS) and stir gently at 4°C.

  • Buffer Exchange: Change the dialysis buffer several times over 24-48 hours to ensure complete removal of the unreacted reagent.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for a conjugation reaction followed by purification to remove excess DBCO reagent.

G cluster_0 Conjugation Reaction cluster_1 Purification cluster_2 Analysis A Biomolecule (with Azide group) C Reaction Mixture (Conjugate + Unreacted DBCO) A->C B This compound B->C D Purification Method (SEC, Dialysis, or Spin Column) C->D E Purified Conjugate D->E F Removed Unreacted this compound D->F G Characterization (e.g., UV-Vis, SDS-PAGE) E->G

Caption: Workflow for conjugation and purification.

References

Validation & Comparative

A Head-to-Head Comparison of DBCO-S-S-Acid and DBCO-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the synthesis of protein bioconjugates, including antibody-drug conjugates (ADCs). The choice between a stable or a cleavable linker can profoundly influence the conjugate's performance, dictating its stability, mechanism of action, and ultimately, its therapeutic or diagnostic efficacy. This guide provides an objective, data-driven comparison of two prominent dibenzocyclooctyne (DBCO) functionalized linkers for protein labeling: the cleavable DBCO-S-S-acid and the non-cleavable DBCO-NHS ester.

This comparison delves into their respective mechanisms of protein conjugation, labeling efficiency, and the unique characteristics conferred by their chemical structures. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to facilitate an informed decision-making process for your specific research needs.

At a Glance: Key Differences

FeatureThis compoundDBCO-NHS Ester
Reaction Chemistry Two-step: Carboxylic acid activation (e.g., with EDC/NHS) followed by reaction with primary amines.One-step: Direct reaction of the N-hydroxysuccinimide (NHS) ester with primary amines.
Linkage Type Cleavable disulfide bond, reducible by agents like DTT or TCEP.Stable amide bond.
Workflow Complexity Higher, requires an additional activation step.Lower, more straightforward labeling protocol.
Payload/Label Release Enables triggered release of conjugated molecules under reducing conditions.Forms a stable, permanent linkage.
Primary Application Ideal for applications requiring payload release, such as drug delivery in ADCs where the reducing intracellular environment is targeted.Suited for applications where a stable and permanent tag is desired, such as in vivo imaging or diagnostic assays.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and DBCO-NHS ester lies in their approach to protein labeling and the nature of the resulting linkage.

DBCO-NHS Ester: The Direct Approach

The DBCO-NHS ester offers a direct and efficient method for labeling proteins. The N-hydroxysuccinimide ester is a highly reactive group that readily forms a stable amide bond with primary amines, such as the ε-amino group of lysine residues on the protein surface. This reaction is typically carried out in a single step under mild pH conditions.

G cluster_0 DBCO-NHS Ester Labeling Workflow Protein Protein DBCO_NHS DBCO-NHS Ester Labeled_Protein DBCO-Labeled Protein (Stable Amide Bond)

This compound: The Two-Step, Cleavable Strategy

In contrast, this compound requires a two-step conjugation process. The carboxylic acid moiety is not inherently reactive towards amines and must first be activated, commonly using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS). This in situ activation generates a reactive NHS ester, which then proceeds to react with primary amines on the protein to form an amide bond. The key feature of this linker is the presence of a disulfide bond, which can be selectively cleaved under reducing conditions, for instance, in the presence of dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

G cluster_1 This compound Labeling & Cleavage Workflow DBCO_Acid This compound EDC_NHS EDC/NHS Activated_DBCO Activated DBCO-S-S-NHS Ester Protein Protein Labeled_Protein_SS DBCO-Labeled Protein (Cleavable Disulfide Bond) Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Cleaved_Protein Cleaved Protein + DBCO-SH

Performance Comparison: Labeling Efficiency and Stability

A key consideration in choosing a linker is the efficiency of the labeling reaction and the stability of the resulting conjugate.

Labeling Efficiency

Direct comparative studies on labeling efficiency highlight the impact of linker chemistry and reaction conditions. A study by Wiener et al. (2020) investigated the conjugation of various DBCO-NHS ester derivatives, including a DBCO-S-S-NHS ester, to an antibody.[1] The results indicated that the molar ratio of the DBCO reagent to the antibody is a critical parameter influencing the degree of labeling (DoL) and the subsequent click reaction yield.

DBCO ReagentMolar Excess for Optimal Click YieldObservations at Higher Molar Ratios
DBCO-NHS~5-10 foldPrecipitation observed above 5-fold excess due to increased hydrophobicity.[1]
DBCO-S-S-NHS~5-10 foldBetter solubility compared to the standard DBCO-NHS ester.[1]
DBCO-PEG4-NHS~5-10 foldHigher solubility and slightly higher conjugation yield at higher molar ratios compared to DBCO-S-S-NHS.[1]

Data summarized from Wiener et al., Scientific Reports, 2020.[1]

This data suggests that while both DBCO-NHS and DBCO-S-S-NHS esters can achieve similar optimal labeling, the S-S linker may offer solubility advantages. It is important to note that for this compound, the efficiency of the initial activation step will also be a critical determinant of the overall labeling yield.

Stability and Cleavage

The stability of the linker is a defining feature that differentiates these two reagents.

  • DBCO-NHS Ester forms a highly stable amide bond that is resistant to cleavage under typical biological conditions. This ensures that the DBCO moiety remains firmly attached to the protein for the duration of the experiment.

  • This compound incorporates a disulfide bond that is stable in the extracellular environment but can be cleaved in the presence of reducing agents. The intracellular environment is significantly more reducing than the bloodstream, with glutathione concentrations in the millimolar range, which can facilitate the cleavage of disulfide bonds. This property is highly advantageous for ADCs, where the cytotoxic payload should be released preferentially inside the target cancer cells.

The efficiency of disulfide bond cleavage is dependent on the concentration of the reducing agent, incubation time, and temperature. Complete cleavage can typically be achieved with millimolar concentrations of DTT or TCEP within a few hours at room temperature.

Experimental Protocols

Protocol 1: Protein Labeling with DBCO-NHS Ester

This protocol provides a general guideline for labeling proteins with a DBCO-NHS ester. Optimization may be required for specific proteins.

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • DBCO-NHS ester (or DBCO-S-S-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column or dialysis against a suitable storage buffer.

  • Characterization (Optional): Determine the degree of labeling (DoL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.

Protocol 2: Protein Labeling with this compound

This protocol describes the two-step labeling of a protein using this compound with EDC/NHS activation.

Materials:

  • Protein solution (1-5 mg/mL in amine-free, carboxyl-free buffer, e.g., MES buffer, pH 6.0 for activation, then PBS, pH 7.2-8.0 for conjugation)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting columns or dialysis equipment

Procedure:

  • Activation of this compound: a. Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF at a molar ratio of 1:1.2:1.2. b. Incubate for 15-60 minutes at room temperature to generate the activated DBCO-S-S-NHS ester.

  • Labeling Reaction: a. Adjust the pH of the protein solution to 7.2-8.0 with a suitable buffer like PBS. b. Add the freshly prepared activated DBCO-S-S-NHS ester solution to the protein solution to achieve a 5- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.

  • Quenching: Add quenching buffer to stop the reaction.

  • Purification: Purify the DBCO-labeled protein as described in Protocol 1.

Protocol 3: Cleavage of the Disulfide Linker

This protocol outlines the cleavage of the disulfide bond in a protein labeled with this compound.

Materials:

  • Purified DBCO-S-S-labeled protein

  • Reducing agent: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reducing Agent: Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

  • Cleavage Reaction: Add the reducing agent to the solution of the labeled protein to a final concentration of 10-50 mM for DTT or 1-10 mM for TCEP.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C.

  • Analysis: The cleavage can be confirmed by methods such as SDS-PAGE (observing a shift in molecular weight of the released fragment) or mass spectrometry.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and DBCO-NHS ester is fundamentally driven by the desired outcome of the protein labeling experiment.

DBCO-NHS ester is the reagent of choice for applications that demand a stable, permanent attachment of the DBCO moiety. Its straightforward, one-step labeling protocol makes it a convenient and reliable tool for creating bioconjugates for imaging, diagnostics, and other applications where linker stability is paramount.

This compound , on the other hand, offers the strategic advantage of a cleavable linker. While the labeling process is more complex, requiring an additional activation step, the ability to release a conjugated molecule under specific reducing conditions is a critical feature for many therapeutic applications, particularly in the design of ADCs. The disulfide bond provides a "smart" release mechanism, leveraging the differential redox potentials between the extracellular and intracellular environments to ensure targeted payload delivery.

Ultimately, a thorough understanding of the experimental goals, coupled with the comparative data and protocols presented in this guide, will empower researchers to select the most appropriate DBCO linker for their specific protein labeling needs, paving the way for the successful development of novel bioconjugates for a wide range of scientific and therapeutic applications.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the stability, efficacy, and toxicity of the therapeutic. The choice between a cleavable and a non-cleavable linker strategy determines the mechanism of payload release and significantly influences the overall performance of the ADC. This guide provides an objective comparison of these two linker types, supported by experimental data, detailed methodologies, and visualizations to aid in the rational design of next-generation ADCs.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity (acidic environment of endosomes/lysosomes), or reduction (high glutathione levels in the cytoplasm).[1]Proteolytic degradation of the antibody backbone within the lysosome.[1][2]
Released Payload Typically the unmodified, potent parent drug.The payload remains attached to the linker and an amino acid residue from the antibody.
Plasma Stability Generally lower, with a potential for premature payload release.[3]Generally higher, leading to a more stable ADC in circulation.[3]
"Bystander Effect" High potential, as the released, often membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.Low to negligible, as the released payload-amino acid complex is typically charged and less membrane-permeable.
Therapeutic Window Potentially narrower due to the risk of off-target toxicity from premature payload release.Potentially wider due to greater plasma stability and more targeted payload release.
Ideal Application Heterogeneous tumors with varied antigen expression.Homogeneous tumors with high and uniform antigen expression.

Quantitative Performance Data

The selection of a linker technology has a profound impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

In Vitro Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC in killing cancer cells in vitro. Lower IC₅₀ values indicate greater potency.

ADCTarget AntigenCell LineLinker TypePayloadIC₅₀ (ng/mL)
Trastuzumab-vc-MMAEHER2SK-BR-3Cleavable (Val-Cit)MMAE13 - 50
Trastuzumab emtansine (T-DM1)HER2SK-BR-3Non-cleavable (SMCC)DM1~10
Anti-CD22-MCC-DM1CD22NHL cell linesNon-cleavable (MCC)DM1Varies by cell line
Anti-CD79b-MC-MMAFCD79bNHL cell linesNon-cleavable (MC)MMAFVaries by cell line

Note: Direct comparison of IC₅₀ values should be made with caution, as potency is influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and the antigen expression level of the cell line.

In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)

Tumor growth inhibition (TGI) studies in animal models provide crucial data on the in vivo efficacy of an ADC.

ADCTumor ModelDosing ScheduleTumor Growth Inhibition (%)
Trastuzumab-vc-MMAENCI-N87 (gastric cancer)Single doseSignificant tumor regression
Trastuzumab emtansine (T-DM1)KPL-4 (breast cancer)Single doseTumor stasis to partial regression
Anti-CD22-MCC-DM1NHL Xenograftq3w x 2 dosesComplete tumor regression in some models
Anti-CD79b-MCC-DM1NHL Xenograftq3w x 2 dosesComplete tumor regression in some models
Plasma Stability

Higher plasma stability is desirable to minimize premature payload release and associated off-target toxicity.

Linker TypeADC ExampleSpeciesStability MetricValueReference
Cleavable (Hydrazone)Phenylketone-derivedHuman and MouseHalf-life (t₁/₂)~2 days
Cleavable (Carbonate)Sacituzumab govitecanHumanHalf-life (t₁/₂)~36 hours
Cleavable (Silyl ether)MMAE conjugateHumanHalf-life (t₁/₂)>7 days
Cleavable (Val-Cit)MMAE conjugateMouseHydrolyzed within1 hour
Cleavable (Sulfatase)MMAE conjugateMouseStable for>7 days
Non-cleavable (SMCC)Trastuzumab emtansine (T-DM1)HumanHalf-life (ADC)~3-4 days

Signaling Pathways and Mechanisms of Action

The intracellular fate of an ADC is a complex process involving internalization, trafficking, and payload release. The type of linker dictates the specific pathway for payload liberation.

Intracellular Processing of ADCs

ADC_Processing cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload_Cleavable Free Payload (e.g., MMAE) Lysosome->Payload_Cleavable Cleavage (Enzymes, pH) Payload_NonCleavable Payload-Linker- Amino Acid Lysosome->Payload_NonCleavable Antibody Degradation Target Intracellular Target (e.g., Tubulin, DNA) Payload_Cleavable->Target Target Engagement Bystander_Cell Neighboring Tumor Cell Payload_Cleavable->Bystander_Cell Bystander Effect (Diffusion) Payload_NonCleavable->Target Target Engagement Apoptosis Apoptosis Target->Apoptosis

Caption: Intracellular processing of ADCs with cleavable and non-cleavable linkers.

ADCs first bind to their target antigen on the tumor cell surface, followed by internalization into endosomes. The ADC-antigen complex is then trafficked to the lysosome. For ADCs with cleavable linkers , the acidic environment and/or the presence of specific enzymes within the lysosome trigger the release of the active payload. In the case of non-cleavable linkers , the entire antibody must be degraded by lysosomal proteases to liberate the payload, which remains attached to the linker and a single amino acid. The released payload then engages its intracellular target, leading to apoptosis.

The Bystander Effect

Bystander_Effect cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC ADC (Cleavable Linker) Lysosome Lysosome ADC->Lysosome Internalization & Trafficking Payload Membrane-Permeable Payload Lysosome->Payload Payload Release Apoptosis1 Apoptosis Payload->Apoptosis1 Induces Target2 Intracellular Target Payload->Target2 Diffusion Apoptosis2 Apoptosis Target2->Apoptosis2 Induces

Caption: Mechanism of the bystander effect mediated by cleavable linkers.

A key advantage of many cleavable linkers is their ability to induce a "bystander effect". This occurs when the released, membrane-permeable payload diffuses out of the antigen-positive target cell and kills adjacent antigen-negative tumor cells. This is particularly advantageous for treating heterogeneous tumors where not all cells express the target antigen. Non-cleavable linkers generally do not exhibit a significant bystander effect because the released payload-linker-amino acid complex is often charged and cannot efficiently cross cell membranes.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (IC₅₀) of an ADC in killing antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the respective wells and incubate for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Tumor Growth Inhibition Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells expressing the target antigen into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs and control agents, typically via intravenous injection, at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis:

    • Intact ADC: Quantify the amount of intact ADC using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time.

    • Released Payload: Quantify the concentration of the free payload in the plasma using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life of the ADC in plasma.

Conclusion

The decision between a cleavable and a non-cleavable linker is a critical juncture in ADC design, with each strategy offering distinct advantages and disadvantages. Cleavable linkers provide the benefit of a potent bystander effect, which is particularly valuable in the context of heterogeneous tumors. However, this often comes with the trade-off of reduced plasma stability. Conversely, non-cleavable linkers offer enhanced stability, potentially leading to a wider therapeutic window and reduced off-target toxicity, but their efficacy is generally limited to antigen-positive cells. A thorough understanding of the target biology, tumor microenvironment, and the specific properties of the payload is paramount in selecting the optimal linker strategy to develop a safe and effective ADC therapeutic.

References

alternatives to DBCO-S-S-acid for reversible bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to , designed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various cleavable linkers, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate bioconjugation strategy.

Introduction to Reversible Bioconjugation

Reversible bioconjugation is a critical technology in drug delivery, diagnostics, and the study of biological systems. It allows for the temporary linkage of molecules, such as drugs to antibodies, with the ability to cleave the linker and release the payload under specific conditions. While DBCO-S-S-acid, a disulfide-containing linker used in strain-promoted azide-alkyne cycloaddition (SPAAC), is a popular choice for thiol-mediated cleavage, a variety of other linkers with different cleavage mechanisms offer distinct advantages in terms of stability, specificity, and release kinetics. This guide explores the leading alternatives to disulfide-based linkers for reversible bioconjugation.

Comparison of Cleavable Linker Technologies

The choice of a cleavable linker is a crucial design parameter in the development of bioconjugates. The ideal linker should be stable in circulation to prevent premature payload release and should be efficiently cleaved at the target site to ensure maximal therapeutic efficacy and minimal off-target toxicity. Below is a comparison of different classes of cleavable linkers.

Quantitative Performance of Cleavable Linkers
Linker ClassSpecific Linker ExampleCleavage TriggerTypical Cleavage EnvironmentPlasma Stability (Half-life)Cleavage Efficiency/RateKey AdvantagesKey Disadvantages
Enzyme-Cleavable Valine-Citrulline (Val-Cit)Cathepsin BLysosomesHigh (e.g., >230 days in human plasma for some conjugates)[1]Efficient cleavage within tumor cells.High tumor specificity due to enzyme overexpression.Potential for off-target cleavage by other proteases.[2]
β-Glucuronideβ-GlucuronidaseLysosomes, Tumor MicroenvironmentHighRapid cleavage upon enzyme exposure.[3]Very high specificity; enzyme is abundant in some tumor microenvironments.Limited applicability to tumors with high β-glucuronidase expression.
Acid-Labile HydrazoneLow pHEndosomes (pH 5.5-6.2), Lysosomes (pH 4.5-5.0)[4]Variable (e.g., 183 hours at pH 7.4, 4.4 hours at pH 5)[]>90% cleavage at pH 5.5.Broad applicability for internalized bioconjugates.Potential for premature release in acidic microenvironments other than the target.
Photocleavable o-Nitrobenzyl (ONB)UV Light (e.g., 365 nm)N/A (External light source)High (Stable in the absence of light)High quantum yield (e.g., 0.49–0.63 for some derivatives).High spatiotemporal control over payload release.Limited tissue penetration of light; potential for photodamage to cells.
Coumarin-basedVisible Light (e.g., 400-450 nm)N/A (External light source)High (Stable in the absence of light)Good quantum yield (e.g., 0.25).Use of less damaging wavelengths of light compared to ONB.Generally lower quantum yields than some ONB derivatives.
Thiol-Cleavable ThiovinylketoneThiols (e.g., Glutathione)Cytosol, Reducing EnvironmentsStable towards other nucleophiles like lysine.Tunable release based on linker stereochemistry.Traceless release of the payload.Potential for off-target cleavage in environments with high thiol concentrations.
Click-to-Release Tetrazine/trans-Cyclooctene (TCO)Bioorthogonal ReactionN/A (Introduction of clearing agent)High (Stable until clearing agent is added)Very fast kinetics (up to 10^6 M⁻¹s⁻¹).High degree of control over release timing; highly bioorthogonal.Requires administration of a second component (the clearing agent).

Experimental Protocols

Detailed methodologies for the conjugation and cleavage of these alternative linkers are crucial for their successful implementation.

Protocol 1: Conjugation and Cleavage of an Enzyme-Cleavable Val-Cit Linker

Conjugation:

  • Antibody Preparation: If necessary, partially reduce the antibody (e.g., with TCEP) to expose free thiol groups for conjugation. Purify the reduced antibody using a desalting column.

  • Linker-Payload Preparation: Dissolve the maleimide-functionalized Val-Cit-PABC-payload in a suitable organic solvent like DMSO.

  • Conjugation Reaction: Add the linker-payload solution to the reduced antibody in a suitable buffer (e.g., PBS, pH 7.4) at a specific molar ratio.

  • Incubation: Allow the reaction to proceed at room temperature or 4°C for a defined period (e.g., 1-4 hours).

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography or dialysis to remove unreacted linker-payload and other impurities.

Enzymatic Cleavage Assay:

  • Preparation of Lysosomal Homogenate: Prepare a lysosomal extract from a relevant cell line.

  • Cleavage Reaction: Incubate the ADC with the lysosomal homogenate at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Quench the reaction and analyze the samples by LC-MS to quantify the released payload.

Protocol 2: Conjugation and Cleavage of an Acid-Labile Hydrazone Linker

Conjugation:

  • Antibody Modification: Introduce an aldehyde or ketone group onto the antibody, for example, by oxidizing the carbohydrate moieties with sodium periodate.

  • Linker-Payload Preparation: The payload should contain a hydrazide moiety.

  • Conjugation Reaction: Mix the modified antibody with the hydrazide-containing payload in a suitable buffer (e.g., acetate buffer, pH 5.5).

  • Incubation: Incubate the reaction mixture at room temperature for several hours to overnight.

  • Purification: Purify the ADC using standard protein purification techniques.

Acid-Mediated Cleavage Assay:

  • Incubation: Incubate the ADC in buffers of different pH (e.g., pH 5.0 and pH 7.4) at 37°C.

  • Time Points: Collect aliquots at various time intervals.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the release of the payload.

Protocol 3: Conjugation and Photocleavage of a Photocleavable Linker

Conjugation:

  • Functionalization: Ensure one biomolecule has a reactive group (e.g., an amine) and the photocleavable linker has a complementary reactive group (e.g., an NHS ester).

  • Reaction: Mix the biomolecule and the photocleavable linker in a suitable buffer (e.g., PBS, pH 7.4-8.0).

  • Incubation: Incubate the reaction at room temperature, protected from light.

  • Purification: Purify the bioconjugate to remove excess linker.

Photocleavage:

  • Irradiation: Irradiate the sample with a light source of the appropriate wavelength (e.g., 365 nm for ONB, 400-450 nm for coumarin) and intensity.

  • Monitoring: Monitor the cleavage by HPLC or mass spectrometry to quantify the released molecule.

Visualizing Reversible Bioconjugation Strategies

Diagrams illustrating the mechanisms of action and experimental workflows provide a clear understanding of these complex processes.

cluster_enzyme Enzyme-Cleavable Linker Workflow ADC_E Antibody-Drug Conjugate (Val-Cit Linker) Internalization_E Internalization into Target Cell ADC_E->Internalization_E Lysosome_E Trafficking to Lysosome Internalization_E->Lysosome_E Cleavage_E Cathepsin B Cleavage Lysosome_E->Cleavage_E Release_E Payload Release Cleavage_E->Release_E

Caption: Workflow for an enzyme-cleavable linker.

cluster_acid Acid-Labile Linker Workflow ADC_A Antibody-Drug Conjugate (Hydrazone Linker) Internalization_A Internalization into Target Cell ADC_A->Internalization_A Endosome Acidification in Endosome/Lysosome Internalization_A->Endosome Cleavage_A Hydrolysis of Linker Endosome->Cleavage_A Release_A Payload Release Cleavage_A->Release_A

Caption: Workflow for an acid-labile linker.

cluster_photo Photocleavable Linker Workflow Bioconjugate_P Bioconjugate with Photocleavable Linker Light Application of Light (Specific Wavelength) Bioconjugate_P->Light Cleavage_P Photocleavage of Linker Light->Cleavage_P Release_P Payload Release Cleavage_P->Release_P

Caption: Workflow for a photocleavable linker.

cluster_click Click-to-Release Workflow Bioconjugate_C Bioconjugate with TCO Linker Tetrazine Administration of Tetrazine Clearing Agent Bioconjugate_C->Tetrazine IEDDA Inverse Electron-Demand Diels-Alder Reaction Tetrazine->IEDDA Release_C Payload Release IEDDA->Release_C

Caption: Workflow for a click-to-release linker.

Conclusion

The field of reversible bioconjugation offers a diverse toolkit of cleavable linkers beyond the traditional disulfide bond. The choice of the optimal linker depends on the specific application, including the nature of the biomolecules to be conjugated, the desired release trigger, and the biological environment. Enzyme-cleavable linkers provide high specificity for cancer therapy, while acid-labile linkers are broadly applicable for internalized conjugates. Photocleavable and click-to-release linkers offer an unparalleled level of external control over payload release. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to advance their bioconjugation strategies for therapeutic and research applications.

References

A Comparative Guide to DBCO Linkers: Unraveling the Impact of Length and Composition in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the arsenal of bioorthogonal tools, dibenzocyclooctyne (DBCO) linkers have emerged as a cornerstone for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). The exquisite reactivity of the strained alkyne in the DBCO moiety towards azides allows for rapid and specific covalent bond formation under physiological conditions, obviating the need for cytotoxic copper catalysts.[1]

This guide provides an objective comparison of DBCO linkers with varying lengths and compositions, supported by experimental data. We delve into the critical performance attributes of reaction kinetics, stability, and solubility, offering researchers a data-driven framework for selecting the optimal DBCO linker for their specific application, from antibody-drug conjugates (ADCs) to fluorescent labeling and proteomics.

Key Performance Indicators: A Quantitative Comparison

The choice of a DBCO linker significantly influences the physicochemical properties and in vivo performance of the resulting bioconjugate. The following tables summarize key quantitative data to guide the selection process.

Table 1: Reaction Kinetics of DBCO-Azide Cycloaddition

The second-order rate constant (k) is a critical parameter for quantifying the intrinsic reactivity of a DBCO linker with an azide. Higher values indicate faster reaction kinetics, which is often desirable for efficient conjugation, especially at low reactant concentrations.

DBCO Linker VariantReaction PartnerSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Conditions
DBCOBenzyl Azide~0.1 - 1.0Room Temperature
DBCO-PEG-acidPeptide with azidoamino acid0.34HBS buffer (pH 7.4), 25°C
DBCO-PEG4-acidAzide-PEG4-acid2.1 ± 0.2PBS (pH 7.4), 37°C

Note: While extensive side-by-side comparisons of various PEG-length DBCO linkers are limited in the literature, the data consistently demonstrates the high reactivity of the DBCO core. The reaction rate is generally considered to be very fast, with the PEG linker primarily influencing other properties like solubility and steric hindrance rather than the intrinsic reaction kinetics.[2][3]

Table 2: Stability of Bioconjugates

The stability of the resulting triazole linkage and the linker itself is paramount, particularly for in vivo applications. This table provides a comparative overview of the stability of DBCO-azide conjugates against other common bioconjugation chemistries.

Linker ChemistryReactive PartnersHalf-life in presence of Glutathione (GSH)Key Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide ~71 minutes The hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance. The triazole ring itself is highly stable.[4]
BCN-Azide (SPAAC)BCN + Azide~6 hoursBCN is generally more stable to thiols like GSH compared to DBCO.[4]
Maleimide-ThiolMaleimide + Thiol~4 minutesSusceptible to retro-Michael reaction and exchange with serum thiols.

Note: The DBCO moiety itself can lose reactivity over time due to oxidation or reaction with water. It is recommended to use freshly prepared DBCO-linker solutions for conjugation and store reagents at -20°C, protected from moisture.

Table 3: Impact of Linker Composition on Hydrophilicity and Aggregation

The composition of the linker, particularly the inclusion and length of a polyethylene glycol (PEG) spacer, plays a crucial role in the overall hydrophilicity and propensity for aggregation of the bioconjugate.

Linker CompositionKey FeatureImpact on Performance
DBCO-PEG4 Short, hydrophilic PEG spacerIncreases aqueous solubility, reduces aggregation, and minimizes steric hindrance.
DBCO-PEG8 / PEG12 Longer, hydrophilic PEG spacerFurther enhances hydrophilicity and provides greater spatial separation between the conjugated molecules. This can be beneficial for very large biomolecules or when trying to overcome significant steric hindrance. Studies on ADCs have shown that longer PEG chains (PEG8 and PEG12) can lead to improved pharmacokinetic profiles and reduced toxicity.
DBCO-C6 Hydrophobic alkyl spacerMore hydrophobic compared to PEG spacers, which can be advantageous in applications requiring membrane interaction or for surface chemistry on non-polar substrates.
Branched PEG-DBCO Multi-arm PEG structureOffers enhanced solubility and flexibility, reduces steric hindrance, and allows for a higher density of functional groups, which can be beneficial for increasing payload capacity in ADCs.

Experimental Protocols: Methodologies for Evaluation

To aid researchers in their own comparative studies, we provide detailed protocols for key experiments.

Protocol 1: General Procedure for Antibody Conjugation with DBCO-NHS Ester

This protocol outlines the steps for activating an antibody with a DBCO-NHS ester, followed by the copper-free click reaction with an azide-containing molecule.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • If necessary, remove additives like BSA or gelatin using appropriate purification methods.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Activation of Antibody with DBCO-NHS Ester:

    • Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 60 minutes or on ice for 2 hours.

  • Quenching the Reaction (Optional):

    • Add Tris buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Removal of Unreacted DBCO-NHS Ester:

    • Purify the DBCO-functionalized antibody using a spin desalting column or dialysis to remove the unreacted DBCO-NHS ester and quenching agent.

  • Copper-Free Click Reaction:

    • Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified payload or molecule.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Remove unreacted payload and other impurities using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

The reaction between DBCO and an azide can be monitored by observing the decrease in the characteristic absorbance of the DBCO group at approximately 309-310 nm.

  • Reagent Preparation:

    • Prepare stock solutions of the DBCO linker and the azide-containing molecule in the desired reaction buffer.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to measure absorbance at the λ_max of the DBCO linker (~310 nm).

  • Reaction Initiation and Monitoring:

    • In a quartz cuvette, mix the DBCO linker and the azide-containing molecule at known concentrations.

    • Immediately begin recording the absorbance at ~310 nm at regular time intervals until the reaction reaches completion (i.e., the absorbance stabilizes).

  • Data Analysis:

    • Plot the absorbance versus time.

    • The observed rate constant (k_obs) can be determined by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order if one reactant is in large excess). The second-order rate constant (k) can then be calculated.

Protocol 3: Assessing Conjugate Stability in Serum by HPLC

This protocol provides a general method for evaluating the stability of a bioconjugate in a biological matrix like serum.

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Dilute the bioconjugate into fresh serum to a final concentration of approximately 1 mg/mL.

    • Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.

  • Incubation:

    • Incubate both the serum and PBS samples at 37°C.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • To precipitate serum proteins, add three volumes of cold acetonitrile to the serum aliquots. For the PBS control, dilute with the mobile phase.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Collect the supernatant and analyze it by reverse-phase HPLC.

    • Monitor the peak corresponding to the intact bioconjugate.

    • Calculate the percentage of intact conjugate at each time point relative to the t=0 time point to determine the stability profile.

Protocol 4: Quantitative Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC is a standard method for separating and quantifying monomers, dimers, and higher-order aggregates of proteins and their conjugates.

  • Instrumentation and Column:

    • Use a bio-inert HPLC system with a size exclusion column suitable for the molecular weight range of the bioconjugate (e.g., Agilent AdvanceBio SEC 300Å).

  • Mobile Phase:

    • A typical mobile phase is an aqueous buffer such as 150 mM sodium phosphate, pH 7.0. For more hydrophobic conjugates like some ADCs, the addition of an organic modifier (e.g., 15% isopropanol) may be necessary to prevent non-specific interactions with the column matrix.

  • Sample Preparation and Analysis:

    • Dilute the bioconjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject a defined volume of the sample onto the SEC column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Interpretation:

    • Peaks eluting earlier than the main monomer peak correspond to aggregates.

    • Integrate the peak areas to calculate the percentage of monomer, dimer, and higher molecular weight species.

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Activated_Biomolecule DBCO-labeled Biomolecule Biomolecule->Activated_Biomolecule Amine Coupling DBCO_NHS DBCO-PEG-NHS Ester DBCO_NHS->Activated_Biomolecule Final_Conjugate Final Bioconjugate (e.g., ADC) Activated_Biomolecule->Final_Conjugate SPAAC Click Reaction Azide_Payload Azide-containing Payload Azide_Payload->Final_Conjugate Purification Purification (SEC/HIC) Final_Conjugate->Purification Analysis Analysis (HIC, SEC, MS) Purification->Analysis

Caption: A generalized workflow for bioconjugation using a DBCO-PEG-NHS ester.

Linker_Properties cluster_linker DBCO Linker Composition cluster_performance Performance Attributes DBCO_Core DBCO Core (High Reactivity) Kinetics Reaction Kinetics DBCO_Core->Kinetics Determines PEG_Spacer PEG Spacer (Variable Length) Solubility Solubility & Aggregation PEG_Spacer->Solubility Increases Stability Stability PEG_Spacer->Stability Can improve Sterics Steric Hindrance PEG_Spacer->Sterics Reduces End_Group Terminal Group (e.g., NHS, Amine, Acid) End_Group->Kinetics Influences conjugation strategy

Caption: The relationship between DBCO linker composition and performance attributes.

Conclusion

The selection of an appropriate DBCO linker is a critical determinant of success in bioconjugation. While the DBCO core ensures rapid and specific copper-free click chemistry, the linker's length and composition, particularly the presence and nature of a PEG spacer, profoundly impact the solubility, stability, and aggregation propensity of the final conjugate. Shorter PEG chains, such as PEG4, offer a good balance of hydrophilicity and size, while longer chains like PEG8 and PEG12 can provide enhanced solubility and greater spatial separation for more demanding applications. Furthermore, the choice between linear and branched PEG architectures allows for further fine-tuning of the bioconjugate's properties. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their bioconjugation strategies and advance their scientific and therapeutic goals.

References

Navigating the Redox Landscape: A Comparative Guide to the Validation of Disulfide Bond Cleavage In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of disulfide bond cleavage is a critical aspect of understanding protein function, drug mechanism of action, and ensuring the efficacy of therapeutic agents like antibody-drug conjugates (ADCs). This guide provides an objective comparison of key in vitro and in vivo methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for your research needs.

Disulfide bonds are crucial for the structural integrity and biological activity of many proteins. Their cleavage, a key event in various physiological and pathological processes, is also a fundamental mechanism for the targeted release of therapeutic payloads. Validating this cleavage event with accuracy and precision is therefore paramount. This guide explores and compares the leading methods for both laboratory (in vitro) and living system (in vivo) validation.

In Vitro Validation of Disulfide Bond Cleavage

In vitro assays offer a controlled environment to quantify disulfide bond reduction and compare the susceptibility of different disulfide linkages to cleavage.

Spectrophotometric Assays: Ellman's Assay and Alternatives

A cornerstone of thiol quantification, the Ellman's assay provides a rapid and cost-effective method to measure the appearance of free sulfhydryl groups following disulfide bond reduction.

Experimental Protocol: Ellman's Assay

  • Reagent Preparation : Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[1]

  • Sample Preparation : The protein or peptide containing the disulfide bond is incubated with a reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)).

  • Reaction : An aliquot of the reduced sample is mixed with the DTNB solution.

  • Measurement : The absorbance of the resulting yellow product, 2-nitro-5-thiobenzoate (TNB), is measured spectrophotometrically at 412 nm.[1][2]

  • Quantification : The concentration of free thiols is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[1]

Alternative Spectrophotometric Reagent: 4,4'-dipyridyl disulfide (4-DPS)

4-DPS serves as a valuable alternative to DTNB, particularly in non-aqueous solvents or at acidic to neutral pH where DTNB is less effective. The reaction releases the chromophore 4-thiopyridone.[3]

Data Presentation: Comparison of Spectrophotometric Assays

FeatureEllman's Assay (DTNB)4-DPS Assay
Principle Colorimetric quantification of free thiols.Colorimetric quantification of free thiols.
Wavelength 412 nm~324 nm
Optimal pH Alkaline (pH ~8.0)Acidic to Neutral
Sensitivity Micromolar (µM) range.Similar to DTNB
Advantages Widely used, well-established protocol.Complements DTNB in different buffer conditions.
Limitations Interference from colored compounds, pH-dependent.Less commonly used than DTNB.

Experimental Workflow for Spectrophotometric Thiol Quantification

cluster_0 In Vitro Sample Preparation cluster_1 Spectrophotometric Detection Protein Protein with Disulfide Bond ReducingAgent Add Reducing Agent (e.g., DTT, TCEP) Protein->ReducingAgent ReducedProtein Reduced Protein with Free Thiols ReducingAgent->ReducedProtein ChromogenicReagent Add Chromogenic Reagent (DTNB or 4-DPS) ReducedProtein->ChromogenicReagent ColoredProduct Formation of Colored Product ChromogenicReagent->ColoredProduct Spectrophotometer Measure Absorbance ColoredProduct->Spectrophotometer

Caption: Workflow for in vitro disulfide cleavage analysis using spectrophotometry.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers unparalleled detail in identifying the specific disulfide bonds that have been cleaved. This is particularly crucial for proteins with multiple disulfide bridges.

Experimental Protocol: Disulfide Bond Mapping by LC-MS/MS

  • Sample Preparation : The protein is subjected to partial or complete reduction. To prevent disulfide scrambling, free thiols are often alkylated with reagents like iodoacetamide (IAM) or N-ethylmaleimide (NEM).

  • Enzymatic Digestion : The protein is digested into smaller peptides using a protease such as trypsin. This is typically done under non-reducing conditions to preserve the remaining disulfide linkages.

  • LC-MS/MS Analysis : The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis : The MS/MS spectra are analyzed to identify peptides that are linked by a disulfide bond. Comparison of non-reduced and reduced samples allows for the precise localization of the cleaved bonds.

Data Presentation: Comparison of In Vitro Disulfide Cleavage Validation Methods

FeatureEllman's AssayMass Spectrometry (LC-MS/MS)
Specificity Measures total free thiols; does not identify specific cysteine residues.High; identifies specific cysteine residues involved in disulfide bonds.
Sensitivity Micromolar (µM) range.Picomolar (pM) to femtomolar (fM) range.
Quantitative Yes (for total thiols)Can be quantitative with appropriate standards.
Throughput High; suitable for plate-based formats.Lower; dependent on chromatography run times.
Application Monitoring of reduction/oxidation reactions, quantification of free thiols.Disulfide bond mapping, identification of scrambled disulfides.

Logical Relationship for Mass Spectrometry-Based Disulfide Mapping

cluster_0 Sample Preparation cluster_1 Analysis IntactProtein Intact Protein PartialReduction Partial Reduction IntactProtein->PartialReduction Alkylation Alkylation of Free Thiols PartialReduction->Alkylation EnzymaticDigestion Enzymatic Digestion Alkylation->EnzymaticDigestion LC_Separation LC Separation of Peptides EnzymaticDigestion->LC_Separation MS_Analysis MS Analysis (Mass of Linked Peptides) LC_Separation->MS_Analysis MSMS_Analysis MS/MS Analysis (Sequence of Linked Peptides) MS_Analysis->MSMS_Analysis DataAnalysis Data Analysis & Disulfide Bond Assignment MSMS_Analysis->DataAnalysis

Caption: Workflow for disulfide bond mapping by mass spectrometry.

In Vivo Validation of Disulfide Bond Cleavage

Validating disulfide bond cleavage within a living system is essential for understanding the biological context and the performance of therapeutics like ADCs.

Fluorescent Probes

Fluorescent probes offer a powerful tool for visualizing disulfide bond reduction in real-time within living cells. These probes are typically designed with a disulfide bond that, upon cleavage by intracellular reducing agents like glutathione (GSH), releases a fluorophore, leading to a detectable change in fluorescence.

Experimental Protocol: Live-Cell Imaging with a Disulfide-Based Fluorescent Probe

  • Probe Selection : Choose a fluorescent probe with appropriate spectral properties and cell permeability. An example is Fast-TRFS, which has been used to detect disulfide reductase activity.

  • Cell Culture and Loading : Culture cells of interest and incubate them with the fluorescent probe, allowing it to permeate the cell membrane.

  • Induction of Cleavage (if applicable) : Treat the cells with the compound of interest (e.g., an ADC with a disulfide linker) or a known reducing agent.

  • Fluorescence Microscopy : Visualize the change in fluorescence over time using a fluorescence microscope or a plate reader.

  • Data Analysis : Quantify the change in fluorescence intensity to determine the extent and kinetics of disulfide bond cleavage.

Signaling Pathway for Intracellular Disulfide Cleavage

cluster_cell Cellular Environment ADC Antibody-Drug Conjugate (Disulfide Linker) Internalization Internalization (Endocytosis) ADC->Internalization Payload Released Cytotoxic Payload Lysosome Lysosome Internalization->Lysosome Cytosol Cytosol (High GSH Concentration) Lysosome->Cytosol GSH Glutathione (GSH) GSH->Payload Reduces Disulfide Linker

Caption: Intracellular pathway of ADC disulfide linker cleavage.

Mass Spectrometry for In Vivo Analysis

Mass spectrometry can also be employed to analyze disulfide bond cleavage in vivo, often by analyzing metabolites or protein fragments from biological samples. For ADCs, this involves tracking the release of the payload in plasma or tissue homogenates.

Experimental Protocol: In Vivo ADC Linker Cleavage Analysis

  • Animal Model : Administer the ADC to a suitable animal model (e.g., mice or rats).

  • Sample Collection : Collect blood or tissue samples at various time points post-administration.

  • Sample Processing : Process the samples to extract the ADC, released payload, and their metabolites. This may involve immunoprecipitation or other purification techniques.

  • LC-MS/MS Analysis : Analyze the processed samples by LC-MS/MS to quantify the intact ADC and the released payload.

  • Pharmacokinetic Analysis : Determine the pharmacokinetic parameters of the ADC and the released drug to understand the in vivo cleavage rate and stability.

Data Presentation: Comparison of In Vivo Disulfide Cleavage Validation Methods

FeatureFluorescent ProbesMass Spectrometry (LC-MS/MS)
Readout Change in fluorescence intensityQuantification of specific molecules (e.g., intact ADC, released payload)
Spatial Resolution Cellular and subcellular levelTypically at the tissue or whole-body level
Temporal Resolution Real-time monitoring is possibleDiscrete time points
Quantitative Semi-quantitative to quantitativeHighly quantitative
Application Visualizing intracellular reduction, screening for redox-active compoundsPharmacokinetic studies, metabolite identification, confirming payload release

Experimental Workflow for In Vivo ADC Linker Cleavage Validation

cluster_in_vivo In Vivo Study cluster_sampling Sample Collection & Processing cluster_analysis Analytical Phase AnimalModel Animal Model ADC_Admin ADC Administration AnimalModel->ADC_Admin BloodSampling Blood/Tissue Sampling (Time Points) ADC_Admin->BloodSampling SampleProcessing Sample Processing (e.g., Plasma Isolation) BloodSampling->SampleProcessing LCMS_Analysis LC-MS/MS Analysis SampleProcessing->LCMS_Analysis Quantification Quantification of Intact ADC & Released Payload LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: General workflow for in vivo validation of ADC linker cleavage.

Conclusion

The validation of disulfide bond cleavage requires a multi-faceted approach, with the choice of methodology dictated by the specific research question. In vitro spectrophotometric assays like the Ellman's assay provide a rapid and accessible means for initial screening and quantification of total thiol content. For detailed structural information and the identification of specific cleavage sites, mass spectrometry is the gold standard.

For in vivo studies, fluorescent probes offer invaluable insights into the spatiotemporal dynamics of disulfide reduction within living cells. Complementing this, in vivo mass spectrometry provides the quantitative data necessary for pharmacokinetic and pharmacodynamic assessments of disulfide-linked therapeutics. By carefully selecting and combining these powerful techniques, researchers can gain a comprehensive understanding of disulfide bond cleavage, accelerating the development of novel and effective therapies.

References

Evaluating the Bystander Effect of Antibody-Drug Conjugates with Cleavable Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) design is paramount to developing effective cancer therapies. A critical aspect of ADC efficacy is the "bystander effect," the ability of an ADC to not only kill the targeted cancer cell but also neighboring, antigen-negative tumor cells.[1] This phenomenon is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied.[1][2] This guide provides a comparative analysis of the bystander effect mediated by ADCs with cleavable linkers, supported by experimental data and detailed methodologies.

Mechanism of Bystander Killing with Cleavable Linker ADCs

The bystander effect is predominantly a feature of ADCs equipped with cleavable linkers and membrane-permeable payloads.[1][3] Upon internalization by an antigen-positive (Ag+) cell, the linker is cleaved, releasing the cytotoxic payload. If the payload is sufficiently permeable, it can diffuse out of the target cell and into adjacent antigen-negative (Ag-) cells, inducing their apoptosis and enhancing the overall anti-tumor activity. In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.

Bystander_Effect_Pathway cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC Ag_pos Antigen-Positive (Ag+) Cell ADC->Ag_pos 1. Binding & Internalization Lysosome Lysosome Ag_pos->Lysosome 2. Trafficking Ag_neg Antigen-Negative (Ag-) Cell Payload_released Released Payload Lysosome->Payload_released 3. Linker Cleavage & Payload Release Payload_released->Ag_pos 4a. Induces Apoptosis Payload_diffused Diffused Payload Payload_released->Payload_diffused 4b. Diffusion Payload_diffused->Ag_neg 5. Induces Apoptosis (Bystander Effect)

Signaling pathway of the ADC bystander effect.

Comparative Analysis of ADCs with Cleavable Linkers

The capacity of an ADC to induce a bystander effect is largely dictated by the choice of its linker and payload. Here, we compare several well-characterized ADCs to illustrate this principle.

ADCTargetLinker Type (Cleavable)PayloadBystander Effect
Trastuzumab deruxtecan (T-DXd, DS-8201a)HER2GGFG peptideDeruxtecan (DXd)Strong
Sacituzumab govitecanTROP-2Hydrolyzable (CL2A)SN-38Present
Enfortumab vedotinNectin-4Valine-Citrulline (vc)MMAEPresent
Trastuzumab emtansine (T-DM1)HER2Non-cleavable (SMCC)DM1Minimal/None

Supporting Experimental Data:

  • T-DXd (DS-8201a) vs. T-DM1: In a co-culture assay with HER2-positive SKBR3 cells and HER2-negative MCF7 cells, DS-8201 treatment led to the death of the HER2-negative MCF7 cells, demonstrating a clear bystander effect. In contrast, T-DM1 did not affect the viability of MCF7 cells under the same conditions. Similarly, conditioned medium from SKBR3 cells treated with DS-8201 significantly reduced MCF7 cell viability, while medium from T-DM1-treated cells had no impact.

  • Sacituzumab Govitecan: Co-culture experiments demonstrated that sacituzumab govitecan effectively killed TROP-2-negative ovarian cancer cells when they were co-cultured with TROP-2-positive cells.

  • Trastuzumab-vc-MMAE (T-vc-MMAE): Studies using T-vc-MMAE have shown that increasing the fraction of HER2-positive cells in a co-culture leads to an increased bystander killing of HER2-negative cells.

Quantitative Evaluation of the Bystander Effect

The potency of the bystander effect can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for ADCs with cleavable linkers, focusing on their cytotoxic activity in co-culture systems.

Table 1: In Vitro Cytotoxicity and Bystander Effect of ADCs with Cleavable Linkers

ADCAntigen-Positive (Ag+) Cell LineAntigen-Negative (Ag-) Cell LineCo-culture Ratio (Ag+:Ag-)% Bystander Cell Killing (Ag-)
T-vc-MMAEN87 (HER2+)GFP-MCF7 (HER2-)50:50Significant increase
T-DXd (DS-8201a)SKBR3 (HER2+)MCF7 (HER2-)Not specifiedSignificant reduction in viability
T-DM1SKBR3 (HER2+)MCF7 (HER2-)Not specifiedNo significant effect

Data synthesized from multiple sources indicating trends rather than specific percentages due to variations in experimental conditions.

A study investigating T-vc-MMAE demonstrated a clear correlation between the level of HER2 expression on antigen-positive cells and the magnitude of the bystander effect on antigen-negative MCF7 cells.

Table 2: Bystander Effect Coefficient (φBE) for T-vc-MMAE

Antigen-Positive Cell LineHER2 Expression LevelBystander Effect Coefficient (φBE)
N87HighHighest
SKBR3HighHigh
BT474ModerateLower

The Bystander Effect Coefficient (φBE) represents the efficiency of bystander killing. Data adapted from a study by Patil et al. (2021), showing that higher HER2 expression leads to a more pronounced bystander effect.

Experimental Protocols for Evaluating the Bystander Effect

The two most common in vitro methods are the co-culture assay and the conditioned medium transfer assay. In vivo assessment is often carried out using admixed tumor models.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment coculture Co-culture Assay analysis Data Analysis: - Cell Viability - Apoptosis - Tumor Growth Inhibition coculture->analysis conditioned_medium Conditioned Medium Transfer Assay conditioned_medium->analysis spheroid 3D Spheroid Model spheroid->analysis admixed_model Admixed Tumor Model admixed_model->analysis start Start: Assess Bystander Effect start->coculture start->conditioned_medium start->spheroid start->admixed_model

Workflow for assessing the ADC bystander effect.

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

Protocol:

  • Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive (Ag+) cell line.

  • Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment: After 24 hours, treat the co-cultures with a serial dilution of the ADC and control ADCs. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Imaging and Analysis: Image the plates using a high-content imaging system and quantify the number of viable fluorescently labeled Ag- cells.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the ADC-treated co-culture to the viability of Ag- cells in control wells.

This assay assesses whether the cytotoxic agent is released from the target cells into the surrounding medium.

Protocol:

  • Prepare ADC-Conditioned Media: Seed Ag+ cells in a culture plate and treat with the ADC for a defined period (e.g., 72-96 hours).

  • Collect Media: Collect the supernatant (conditioned medium) from the ADC-treated Ag+ cells. It is recommended to centrifuge the medium to remove any detached cells.

  • Treat Bystander Cells: Seed Ag- cells in a separate 96-well plate. After 24 hours, replace the existing medium with the collected ADC-conditioned medium.

  • Incubation and Analysis: Incubate the Ag- cells for 72-96 hours and assess cell viability using a standard method such as an MTT assay or live-cell imaging.

This model assesses the in vivo efficacy of an ADC in a tumor composed of both antigen-positive and antigen-negative cells, mimicking tumor heterogeneity.

Protocol:

  • Cell Preparation: Prepare a suspension of Ag+ and Ag- tumor cells at a specific ratio (e.g., 1:1).

  • Tumor Implantation: Subcutaneously inoculate immunodeficient mice with the mixed cell suspension to establish admixed tumors.

  • ADC Administration: Once tumors reach a predetermined size, administer the ADC and control antibodies intravenously.

  • Tumor Measurement: Monitor tumor growth over time by measuring tumor volume with calipers. If using fluorescent or luciferase-tagged cell lines, in vivo imaging systems can be used for more precise monitoring.

  • Data Analysis: Compare the tumor growth inhibition in mice treated with the test ADC to that in control groups. Significant inhibition of tumor growth indicates an effective in vivo bystander effect.

Conclusion

The bystander effect, driven by cleavable linkers and membrane-permeable payloads, represents a significant advancement in ADC technology. By enabling the killing of antigen-negative tumor cells, these ADCs can overcome the challenges posed by tumor heterogeneity and potentially lead to more durable clinical responses. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment and comparison of the bystander effect of different ADC candidates, facilitating the development of more effective cancer therapies.

References

A Researcher's Guide to Bioconjugation: DBCO-S-S-Acid in the Click Chemistry Arena

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, the choice of chemical tools is paramount to the success of research and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs). Among the arsenal of bioorthogonal reactions, copper-free click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has gained prominence for its high specificity and biocompatibility. This guide provides an in-depth comparison of DBCO-S-S-acid, a cleavable DBCO (Dibenzocyclooctyne) linker, with other key click chemistry reagents, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterobifunctional linker that embodies three key features for advanced bioconjugation strategies.[1][2][3] Firstly, the DBCO moiety enables rapid and specific reaction with azide-functionalized molecules via the copper-free SPAAC reaction.[4] Secondly, the disulfide (-S-S-) bond provides a cleavable element, allowing for the release of conjugated cargo under reducing conditions, a feature highly desirable in drug delivery systems to release a therapeutic payload within the target cell.[5] Finally, the terminal carboxylic acid offers a versatile handle for further functionalization, enabling its conjugation to a wide range of biomolecules.

Performance Comparison of Click Chemistry Reagents

The efficacy of a bioconjugation reagent is determined by several factors, including reaction kinetics, stability, and biocompatibility. This section provides a quantitative comparison of this compound and other commonly used reagents.

Reaction Kinetics

The speed of a bioorthogonal reaction is critical, especially when dealing with low concentrations of biomolecules or dynamic biological processes. The second-order rate constant (k₂) is a key metric for comparing reaction kinetics.

Reagent CombinationReaction TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
DBCO + Azide SPAAC ~0.1 - 1.0 Good balance of reactivity and stability. Widely used in copper-free click chemistry.
BCN + AzideSPAAC~0.002 - 0.1Moderately reactive, smaller and more hydrophilic than DBCO.
TCO + TetrazineIEDDA~1 - 10⁶Extremely fast kinetics, ideal for in vivo imaging and low concentration applications.
CuAAC (e.g., Alkyne + Azide with Cu(I))Click Chemistry~1 - 100High reaction rates but requires a cytotoxic copper catalyst, limiting in vivo applications.

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Linker Stability

The stability of the linker is crucial for the integrity of the bioconjugate, particularly for in vivo applications where premature cleavage can lead to off-target effects.

Linker TypeConditionHalf-life (t½)Stability Profile
Disulfide (in this compound) Presence of Glutathione (GSH) Variable (minutes to hours) Cleavable in the reducing intracellular environment. Stability can be tuned by steric hindrance around the disulfide bond.
Thiol-MaleimidePresence of GSH~4 minutesSusceptible to retro-Michael reaction and exchange with serum thiols, leading to potential instability.
N-Aryl Maleimide AdductPhysiologicalSignificantly more stable than N-Alkyl MaleimideHydrolysis of the thiosuccinimide ring "locks" the conjugate, enhancing stability.
Triazole (from SPAAC/CuAAC)PhysiologicalVery HighGenerally considered highly stable under physiological conditions.
Amide BondPhysiologicalVery HighExtremely stable under physiological conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. The following are representative protocols for key applications.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, a common precursor to creating DBCO-functionalized proteins for subsequent reaction with azide-containing molecules.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other protein purification system

Procedure:

  • Prepare DBCO-NHS Ester Solution: Freshly prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the antibody sample. The final concentration of the organic solvent should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or another suitable protein purification method.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).

  • Storage: Store the purified DBCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Cell Surface Labeling via Copper-Free Click Chemistry

This protocol outlines a two-step method for labeling the surface of living cells.

Materials:

  • Cells of interest

  • Azide-modified sugar (e.g., Ac₄ManNAz)

  • DBCO-conjugated fluorescent probe

  • Cell culture medium

  • PBS (pH 7.4)

  • Flow cytometer

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar for 1-3 days to allow for metabolic incorporation of the azide groups onto the cell surface glycans.

  • Harvesting and Washing: Harvest the cells and wash them twice with PBS to remove any unincorporated azide sugar.

  • DBCO-Fluorophore Incubation: Resuspend the cells in fresh culture medium containing the DBCO-conjugated fluorescent probe at a concentration of 10-50 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove the excess DBCO-fluorophore.

  • Analysis: Resuspend the cells in PBS and analyze the fluorescence by flow cytometry.

Protocol 3: Disulfide Linker Cleavage Assay

This protocol describes a method to evaluate the cleavage of the disulfide bond in a bioconjugate in the presence of a reducing agent.

Materials:

  • Disulfide-linked bioconjugate (e.g., DBCO-S-S-payload conjugated to a protein)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Reduced Glutathione (GSH)

  • LC-MS system for analysis

Procedure:

  • Prepare Bioconjugate Solution: Prepare a stock solution of the bioconjugate in PBS to a final concentration of 1 mg/mL.

  • Set up Cleavage Reaction: In a microcentrifuge tube, add the bioconjugate solution. Add a stock solution of the reducing agent (e.g., DTT to a final concentration of 10-100 mM or GSH to 1-10 mM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Preparation for Analysis: Immediately quench the reaction in the aliquot, for example, by adding an equal volume of ice-cold acetonitrile or by flash-freezing.

  • LC-MS Analysis: Analyze the samples from each time point by LC-MS to quantify the remaining intact bioconjugate and the amount of released payload. This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows discussed in this guide.

SPAAC_Reaction DBCO DBCO (on Biomolecule 1) Triazole Stable Triazole Linkage (Bioconjugate) DBCO->Triazole SPAAC (Copper-Free) Azide Azide (on Biomolecule 2) Azide->Triazole

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction.

Disulfide_Cleavage Bioconjugate Bioconjugate (with S-S Linker) CleavedPayload Released Payload Bioconjugate->CleavedPayload Cleavage CleavedBiomolecule Cleaved Biomolecule ReducingAgent Reducing Agent (e.g., GSH, DTT) ReducingAgent->CleavedPayload

Cleavage of a Disulfide Linker by a Reducing Agent.

ADC_Workflow cluster_Ab Antibody Modification cluster_LinkerPayload Linker-Payload Synthesis cluster_Conjugation Bioconjugation Ab Monoclonal Antibody AzideAb Azide-Modified Antibody Ab->AzideAb Introduce Azide ADC Antibody-Drug Conjugate (ADC) AzideAb->ADC SPAAC DBCO_SS_Acid This compound DBCO_Linker_Payload DBCO-S-S-Payload DBCO_SS_Acid->DBCO_Linker_Payload Payload Cytotoxic Payload Payload->DBCO_Linker_Payload DBCO_Linker_Payload->ADC Internalization Internalization & Trafficking ADC->Internalization Target Cell Binding Cleavage Disulfide Cleavage Internalization->Cleavage Lysosomal Environment ReleasedDrug Active Drug Cleavage->ReleasedDrug Payload Release CellDeath Cancer Cell Death ReleasedDrug->CellDeath Induces

Workflow for the Preparation and Action of an ADC using this compound.

Conclusion

This compound stands out as a valuable tool in the bioconjugation toolkit, offering a blend of high reactivity through copper-free click chemistry and the strategic advantage of a cleavable disulfide linker. Its performance, particularly in the context of reaction kinetics and linker stability, makes it a strong candidate for applications requiring controlled release of biomolecules, most notably in the development of next-generation ADCs. The choice between this compound and other reagents will ultimately depend on the specific requirements of the application, such as the need for extremely fast kinetics (favoring TCO-tetrazine ligation) or the tolerance for a non-cleavable, highly stable linkage. By understanding the quantitative performance data and employing robust experimental protocols, researchers can effectively harness the power of this compound and other click chemistry reagents to advance their scientific discoveries and therapeutic innovations.

References

Evaluating the In Vivo Stability of DBCO-S-S-Acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly impacting its therapeutic index by influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished concentration of the cytotoxic payload at the tumor site. Conversely, a linker that is excessively stable may not efficiently release the drug within the target cell. This guide provides a comprehensive comparison of the in vivo stability of DBCO-S-S-acid linkers with other commonly used ADC linkers, supported by experimental data and detailed methodologies.

The Critical Role of the Linker in ADC Performance

The linker in an ADC is broadly categorized as either cleavable or non-cleavable. Cleavable linkers are designed to be stable in the bloodstream and to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. The this compound linker belongs to the category of redox-sensitive cleavable linkers. The dibenzocyclooctyne (DBCO) group allows for a copper-free "click" chemistry conjugation to an azide-modified antibody, while the disulfide (-S-S-) bond is susceptible to cleavage in the reducing environment of the cell.

The primary mechanism for the in vivo cleavage of disulfide bonds is the reduction by glutathione (GSH), a tripeptide present at significantly higher concentrations inside cells (millimolar range) compared to the plasma (micromolar range). This differential in GSH concentration is the basis for the targeted release of the payload within the tumor cells.

Comparative In Vivo Stability of ADC Linkers

Direct quantitative in vivo stability data for the this compound linker is not extensively available in the public domain. However, by examining data from other disulfide linkers and understanding the factors that influence their stability, we can infer the expected performance of a this compound linker. A key factor influencing the in vivo stability of disulfide linkers is steric hindrance around the disulfide bond. The introduction of bulky groups, such as methyl groups, adjacent to the disulfide bond can significantly increase its stability in plasma.

Below is a summary of in vivo stability data for various cleavable linkers, which can be used to benchmark the anticipated performance of a this compound linker.

Linker TypeSpecific Linker ExampleKey Stability FeaturesIn Vivo Half-life (approx.)Reference Moiety
Disulfide (Unhindered) SPP-DM1Susceptible to reduction by plasma thiols.~1-2 daysMaytansinoid
Disulfide (Hindered) SPDB-DM4Increased stability due to methyl groups adjacent to the disulfide bond.~3-5 daysMaytansinoid
Peptide (Enzyme-cleavable) Val-Cit-PABC-MMAECleaved by lysosomal proteases (e.g., Cathepsin B). Generally stable in circulation.~6-9 days[1]Auristatin
Hydrazone (pH-sensitive) N/AStable at physiological pH, cleaved at acidic pH of endosomes/lysosomes.Variable, can be prone to hydrolysis in plasma.N/A

Note: The in vivo half-life of a linker can vary significantly depending on the antibody, payload, drug-to-antibody ratio (DAR), and the animal model used.

The DBCO group itself is generally stable under physiological conditions, though its hydrophobicity may contribute to faster clearance of the ADC. The disulfide bond in the this compound linker is unhindered, suggesting its stability would be comparable to other unhindered disulfide linkers. Therefore, it is expected to exhibit moderate stability in circulation with a half-life likely in the range of 1-3 days. For applications requiring longer circulation times and reduced off-target release, a more sterically hindered disulfide linker or a different class of cleavable linker, such as a peptide-based one, might be more suitable.

Experimental Protocols for Evaluating In Vivo Linker Stability

Accurate assessment of in vivo linker stability is paramount in ADC development. The following are standard experimental protocols used to quantify the stability of ADC linkers in preclinical models.

Pharmacokinetic Study in Rodents
  • Objective: To determine the concentration of total antibody, intact ADC, and released payload in plasma over time.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Administer the ADC intravenously (IV) to a cohort of animals at a defined dose.

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 1 week).

    • Process the blood to isolate plasma.

    • Analyze the plasma samples using ELISA and LC-MS/MS.

ELISA-Based Quantification of Intact ADC
  • Principle: This method measures the concentration of the antibody that still has the payload attached.

  • Methodology:

    • Coat a microtiter plate with an antigen that is the target of the ADC's antibody.

    • Add the plasma samples to the wells. The ADC in the plasma will bind to the antigen.

    • Use a secondary antibody that specifically recognizes the payload and is conjugated to an enzyme (e.g., HRP).

    • Add a substrate for the enzyme and measure the resulting signal, which is proportional to the concentration of intact ADC.

LC-MS/MS-Based Quantification of Released Payload
  • Principle: This method quantifies the amount of free cytotoxic drug that has been cleaved from the antibody in circulation.

  • Methodology:

    • Precipitate the proteins (including the antibody and ADC) from the plasma samples using an organic solvent like acetonitrile.

    • Separate the supernatant containing the small molecule payload.

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the free payload.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in evaluating this compound linker stability, the following diagrams are provided.

G cluster_0 Systemic Circulation (Plasma) cluster_1 Tumor Cell ADC Intact ADC (DBCO-S-S-Payload) Albumin_SH Albumin-SH ADC->Albumin_SH Thiol Exchange (minor) GSH_low Low GSH ADC->GSH_low Reduction (minor) Internalized_ADC Internalized ADC ADC->Internalized_ADC Tumor Targeting & Internalization GSH_high High GSH (Cytosol) Internalized_ADC->GSH_high Disulfide Cleavage Released_Payload Released Payload GSH_high->Released_Payload Payload Release Target_Cell_Death Target Cell Death Released_Payload->Target_Cell_Death Induces

Mechanism of this compound Linker Cleavage

G cluster_elisa ELISA for Intact ADC cluster_lcms LC-MS/MS for Free Payload start Start admin Administer ADC to Animal Model start->admin collect Collect Blood Samples at Time Points admin->collect process Process Blood to Obtain Plasma collect->process elisa_capture Capture ADC with Target Antigen process->elisa_capture lcms_precip Precipitate Proteins process->lcms_precip elisa_detect Detect Payload with Enzyme-Linked Ab elisa_capture->elisa_detect elisa_quantify Quantify Signal elisa_detect->elisa_quantify end Determine Linker Stability elisa_quantify->end lcms_extract Extract Supernatant lcms_precip->lcms_extract lcms_quantify Quantify Payload lcms_extract->lcms_quantify lcms_quantify->end

Workflow for In Vivo Linker Stability Assessment

References

Safety Operating Guide

Navigating the Safe Disposal of DBCO-S-S-acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of DBCO-S-S-acid, a cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs) via copper-free click chemistry. Adherence to these protocols is critical for ensuring a safe laboratory environment and regulatory compliance.

This compound, or dibenzocyclooctyne-S-S-acid, is a specialized reagent that facilitates strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] Its structure includes a disulfide bond, which can be cleaved by reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP).[3] While specific safety data sheets (SDS) for this compound are not always readily available, information from suppliers and data for structurally related compounds provide a basis for safe handling and disposal.

Key Safety and Handling Information

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All waste disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Based on available data for DBCO compounds, this compound should be handled with care. It is typically a solid stored at low temperatures (-20°C) and is soluble in organic solvents like DMSO, DMF, and DCM.[3] Although some DBCO-containing compounds are not classified as hazardous under European regulations, the reactive nature of the DBCO group and the disulfide bond necessitates cautious disposal.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of unused or waste this compound and its solutions.

1. Quenching of Reactive Moieties (for bulk quantities or reactive mixtures):

Due to its reactive nature as a click chemistry reagent, it is best practice to quench any unreacted this compound, especially in reaction mixtures, before disposal.[4]

  • Experimental Protocol:

    • In a chemical fume hood, prepare a solution of a quenching agent. A suitable, mild quenching agent for the DBCO group is a small molecule azide, such as sodium azide, in a compatible solvent. For the disulfide bond, a reducing agent like DTT can be used if cleavage is desired prior to disposal, though this is not strictly necessary for disposal itself.

    • Slowly add the quenching agent to the solution containing this compound while stirring. The reaction should be monitored for any signs of heat generation or gas evolution.

    • Allow the reaction to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete quenching of the reactive groups.

2. Segregation and Collection of Waste:

Proper waste segregation is crucial to prevent accidental reactions in waste containers.

  • Solid Waste:

    • Place unreacted, solid this compound into a clearly labeled hazardous waste container designated for solid organic waste.

    • Also, dispose of any contaminated materials, such as weighing paper or pipette tips, in this container.

  • Liquid Waste:

    • Solutions of this compound in organic solvents (e.g., DMSO, DMF, DCM) should be collected in a labeled hazardous waste container for non-halogenated or halogenated organic solvents, as appropriate.

    • Crucially, do not mix aqueous waste with organic solvent waste.

    • Never dispose of this compound solutions down the sanitary sewer.

3. Labeling and Storage of Waste:

  • Clearly label all waste containers with the full chemical name ("this compound") and any other components of the waste mixture.

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Quantitative Data Summary

For quick reference, the following table summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C24H24N2O4S2
Molecular Weight 468.6 g/mol
Storage Condition -20°C
Solubility DMSO, DCM, DMF
Reactivity Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Cleavability Disulfide bond cleavable by reducing agents (DTT, BME, TCEP)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DBCO_Disposal_Workflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid Solid this compound (and contaminated items) waste_type->solid Solid liquid Liquid Solution of This compound waste_type->liquid Liquid solid_container Collect in Labeled Solid Organic Waste Container solid->solid_container quench Quench Reactive Groups (if necessary) liquid->quench liquid_container Collect in Labeled Liquid Organic Waste Container (Halogenated or Non-Halogenated) quench->liquid_container Yes quench->liquid_container No final_disposal Arrange for EHS Pickup solid_container->final_disposal liquid_container->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed responsibly. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

Essential Safety and Operational Guide for Handling DBCO-S-S-Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with DBCO-S-S-acid. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your research. This compound is a valuable reagent in bioconjugation and antibody-drug conjugate (ADC) development, utilized for its cleavable disulfide bond and its utility in copper-free click chemistry.[1][2][3]

Personal Protective Equipment (PPE)

A conservative approach to PPE is recommended due to the reactive nature of the dibenzocyclooctyne (DBCO) group and the limited availability of specific toxicity data. The primary hazards are anticipated to be skin and eye irritation, and potential respiratory irritation from inhalation of the solid compound.[4]

Recommended Personal Protective Equipment

Protection Type Specification Purpose
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and potential irritation.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be required if engineering controls are insufficient to control dust or aerosol exposure.To prevent inhalation of the compound.
Foot Protection Closed-toe shoes.To provide protection from spills.

Operational Plan: Step-by-Step Handling Protocol

Following a strict operational protocol will minimize exposure and maintain a safe laboratory environment.

  • Preparation :

    • Designate a specific work area for handling this compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have an emergency eyewash station and safety shower accessible.

  • Handling :

    • Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

    • When weighing or transferring the solid compound, perform these actions in a fume hood to minimize inhalation of any dust.

    • Avoid direct contact with the skin, eyes, and clothing.

    • This compound is soluble in solvents such as DMSO, DCM, and DMF. Handle these solvents with appropriate care and in a well-ventilated area.

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Chemical Inactivation Protocol

Direct disposal of this compound is not recommended due to its reactive DBCO moiety. A two-step chemical inactivation process is advised to render the molecule suitable for disposal as standard chemical waste. This involves cleaving the disulfide bond and quenching the reactive DBCO group.

Experimental Protocol for Inactivation and Disposal

This protocol is designed for the treatment of unused or waste this compound solutions.

  • Step 1: Cleavage of the Disulfide Bond

    • Prepare a solution of the this compound waste in a suitable solvent (e.g., DMSO, DMF).

    • Add a 10-fold molar excess of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the solution.

    • Stir the reaction mixture at room temperature for 1 to 2 hours to ensure complete cleavage of the disulfide bond.

  • Step 2: Quenching of the DBCO Group

    • To the mixture from Step 1, add a 10-fold molar excess of a quenching agent containing a primary amine, such as Tris buffer.

    • Stir the mixture at room temperature for at least 30 minutes. The amine will react with and quench any unreacted DBCO groups.

  • Disposal Procedure

    • After completing the two inactivation steps, the resulting solution should be considered neutralized.

    • Consult your institution's specific guidelines for chemical waste disposal. The neutralized solution can typically be disposed of as chemical waste.

    • Collect all contaminated materials, such as gloves and weighing papers, in a clearly labeled, sealed container for proper waste disposal.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Fume Hood Area gather_ppe Gather Required PPE prep_area->gather_ppe check_safety Check Eyewash/Shower gather_ppe->check_safety equilibrate Equilibrate Reagent to Room Temp check_safety->equilibrate Proceed to Handling weigh_transfer Weigh/Transfer in Fume Hood equilibrate->weigh_transfer dissolve Dissolve in Appropriate Solvent weigh_transfer->dissolve clean_area Clean Work Area dissolve->clean_area After Experiment cleave Cleave Disulfide Bond (DTT/TCEP) dissolve->cleave For Waste wash_hands Wash Hands Thoroughly clean_area->wash_hands dispose Dispose as Chemical Waste quench Quench DBCO Group (Tris Buffer) cleave->quench quench->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.